Diphenylacetic Acid
Description
This compound has been reported in Stocksia brahuica with data available.
RN given refers to parent cpd
Properties
IUPAC Name |
2,2-diphenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHXGXCGESYPCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059453 | |
| Record name | Benzeneacetic acid, .alpha.-phenyl- | |
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Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |
| Record name | Diphenylacetic acid | |
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Vapor Pressure |
0.00000963 [mmHg] | |
| Record name | Diphenylacetic acid | |
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CAS No. |
117-34-0 | |
| Record name | Diphenylacetic acid | |
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| Record name | Diphenylacetic acid | |
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| Record name | Diphenylacetic acid | |
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| Record name | DIPHENYLACETIC ACID | |
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| Record name | Benzeneacetic acid, .alpha.-phenyl- | |
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| Record name | Diphenylacetic acid | |
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| Record name | DIPHENYLACETIC ACID | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Diphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of Diphenylacetic acid (CAS No: 117-34-0). The information is curated for professionals in research and development, offering quantitative data, detailed experimental methodologies, and logical workflows to aid in its application and analysis.
Core Physical and Chemical Properties
This compound, also known as 2,2-diphenylacetic acid, is a white to off-white crystalline solid.[1] It is a monocarboxylic acid in which the methyl hydrogens of acetic acid are replaced by two phenyl groups.[2][3] This structure contributes to its characteristic physical and chemical behaviors.
Quantitative Data Summary
The following table summarizes the key physical properties of this compound, compiled from various sources for easy comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₂O₂ | [4][5][6] |
| Molecular Weight | 212.24 g/mol | [3][5] |
| Melting Point | 142 - 149 °C | [1][2][5][6][7][8][9][10][11][12] |
| Boiling Point | 195 °C at 25 mmHg | [1][2][4][8][9][11] |
| 285 °C (at atmospheric pressure) | [7] | |
| Water Solubility | 0.13 g/L (Slightly soluble) | [2][3][4][11] |
| pKa | 3.81 - 3.94 (at 25 °C) | [2][3][7][11] |
| Density | 1.257 - 1.258 g/cm³ | [7][11][] |
| Appearance | White to creamy-white crystalline powder | [1][2][3][6][7][11][] |
| LogP | 2.90310 - 3.17 | [1][3][][14] |
| Vapor Pressure | 0.00135 - 0.0014 mmHg (at 25 °C) | [1][7] |
Experimental Protocols
Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices.
1. Determination of Melting Point via Capillary Method
This protocol describes the determination of the melting point range of this compound using a standard melting point apparatus.[15][16][17]
-
Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes, mortar and pestle, thermometer.
-
Procedure:
-
A small sample of this compound is finely ground using a mortar and pestle.[15]
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated rapidly to approximately 15-20°C below the expected melting point.[15][16]
-
The heating rate is then reduced to 1-2°C per minute.[16]
-
The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.[15][16]
-
2. Determination of Solubility
This protocol outlines a method for determining the aqueous solubility of this compound.
-
Apparatus: Analytical balance, volumetric flasks, magnetic stirrer and stir bars, filtration apparatus (e.g., syringe filters), UV-Vis spectrophotometer or HPLC.
-
Procedure:
-
An excess amount of this compound is added to a known volume of deionized water in a flask.
-
The mixture is stirred vigorously at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[18]
-
The saturated solution is allowed to settle, and a sample is withdrawn and filtered to remove any undissolved solid.
-
The concentration of the dissolved this compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC, against a standard calibration curve.[18]
-
3. Determination of pKa via Potentiometric Titration
This protocol describes the determination of the acid dissociation constant (pKa) of this compound using potentiometric titration.[19][20]
-
Apparatus: pH meter with a calibrated electrode, burette, beaker, magnetic stirrer and stir bar.
-
Reagents: Standardized solution of a strong base (e.g., 0.1 M NaOH), a solution of this compound of known concentration in a suitable solvent (e.g., water or a water/alcohol mixture).
-
Procedure:
-
A known volume of the this compound solution is placed in a beaker.
-
The pH electrode is immersed in the solution, and the initial pH is recorded.
-
The standardized base solution is added in small, known increments from the burette.
-
After each addition, the solution is stirred, and the pH is recorded once the reading stabilizes.
-
The titration is continued past the equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized).[20]
-
Mandatory Visualizations
Experimental Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of this compound.
Caption: Workflow for determining the physical properties of this compound.
Logical Relationship of Key Physical Properties
The diagram below illustrates the logical relationship and influence between the fundamental properties of this compound.
Caption: Interrelation of this compound's physical properties.
Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum of this compound would be expected to show a singlet for the methine proton (CH) and multiplets for the aromatic protons of the two phenyl groups.[21][22]
-
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for the carboxylic acid carbon, the methine carbon, and the different carbons of the phenyl rings.[21][23]
For detailed spectral data and assignments, it is recommended to consult spectral databases such as the Biological Magnetic Resonance Data Bank (BMRB).[21]
References
- 1. Page loading... [guidechem.com]
- 2. 2,2-Diphenylacetic acid CAS#: 117-34-0 [m.chemicalbook.com]
- 3. 2,2-Diphenylacetic acid | 117-34-0 [chemicalbook.com]
- 4. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. chemimpex.com [chemimpex.com]
- 7. 2,2-Diphenylacetic acid(117-34-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. This compound, 99% | chemcraft.su [chemcraft.su]
- 10. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 11. jnfuturechemical.com [jnfuturechemical.com]
- 12. This compound - Melting point 147.26 ºC [lgcstandards.com]
- 14. This compound | C14H12O2 | CID 8333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. almaaqal.edu.iq [almaaqal.edu.iq]
- 16. chem.ucalgary.ca [chem.ucalgary.ca]
- 17. davjalandhar.com [davjalandhar.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 21. bmse000721 this compound at BMRB [bmrb.io]
- 22. 2,2-Diphenylacetic acid(117-34-0) 1H NMR spectrum [chemicalbook.com]
- 23. dev.spectrabase.com [dev.spectrabase.com]
Synthesis of Novel Diphenylacetic Acid Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of novel diphenylacetic acid derivatives, compounds of significant interest in medicinal chemistry due to their diverse biological activities. This document details key synthetic methodologies, complete with experimental protocols, and explores the biological context of these derivatives, including relevant signaling pathways. All quantitative data is presented in structured tables for comparative analysis, and logical flows are illustrated with diagrams.
Core Synthetic Methodologies
The synthesis of the this compound scaffold and its derivatives can be achieved through several key chemical transformations. This section outlines three primary methods: the reduction of benzilic acid, the acid-catalyzed condensation of glyoxylic acid with aromatic compounds, and the palladium-catalyzed carbonylation of benzyl (B1604629) halides.
Reduction of Benzilic Acid
A classic and efficient method for the preparation of this compound is the reduction of benzilic acid. This reaction typically employs a mixture of red phosphorus and iodine in glacial acetic acid, which in situ generates hydriodic acid, the active reducing agent.[1]
Reaction Scheme:
This method is known for its high yields and relatively straightforward procedure, making it a common choice for laboratory-scale synthesis.[1]
Condensation of Glyoxylic Acid with Arenes
Another versatile method involves the electrophilic substitution of aromatic compounds with glyoxylic acid, catalyzed by a strong acid. This approach allows for the synthesis of a variety of substituted this compound derivatives by using different arenes as starting materials. A solid acid catalyst, such as poly(4-vinylpyridine) supported trifluoromethanesulfonic acid (PVP-TfOH), has been shown to be effective.[2]
Reaction Scheme:
This method offers the advantage of introducing substituents onto the phenyl rings by utilizing substituted benzenes in the reaction.
Palladium-Catalyzed Carbonylation
For the synthesis of phenylacetic acid derivatives from benzyl halides, palladium-catalyzed carbonylation represents a modern and efficient approach. This reaction involves the introduction of a carbonyl group (CO) into the benzylic position, typically using carbon monoxide gas and a palladium catalyst.[3]
Reaction Scheme:
This methodology is particularly useful for creating derivatives with specific substitution patterns on the aromatic ring, starting from readily available benzyl chlorides.
Experimental Protocols
This section provides detailed, step-by-step procedures for the key synthetic methodologies discussed above.
Protocol for the Reduction of Benzilic Acid[1]
Materials:
-
Benzilic acid (100 g, 0.44 mole)
-
Glacial acetic acid (250 mL)
-
Red phosphorus (15 g)
-
Iodine (5 g)
-
Water (5 mL)
-
Sodium bisulfite solution (20-25 g in 1 L of water)
-
50% Ethanol (for recrystallization)
Procedure:
-
In a 1-liter round-bottomed flask, combine 250 mL of glacial acetic acid, 15 g of red phosphorus, and 5 g of iodine.
-
Allow the mixture to stand for 15-20 minutes until the iodine has reacted.
-
Add 5 mL of water and 100 g of benzilic acid to the flask.
-
Attach a reflux condenser and boil the mixture continuously for at least 2.5 hours.
-
After the reaction is complete, filter the hot mixture with suction to remove the excess red phosphorus.
-
Slowly pour the hot filtrate into a cold, well-stirred solution of 20-25 g of sodium bisulfite in 1 L of water. This will precipitate the this compound.
-
Filter the precipitated product with suction, wash it with cold water, and dry it thoroughly.
-
For further purification, the crude product can be recrystallized from approximately 500 mL of hot 50% ethanol.
Expected Yield: 88–90 g (94–97% of the theoretical amount).[1] Melting Point: 144–145°C (recrystallized).[1]
Protocol for the Condensation of Glyoxylic Acid with Benzene[2]
Materials:
-
Glyoxylic acid (50% solution, 0.6 g, 4 mmol)
-
Benzene (B151609) (5 mL)
-
Poly(4-vinylpyridine) supported trifluoromethanesulfonic acid (PVP-TfOH) (4.5 g, 28 mmol)
-
Ice
-
Sodium bicarbonate
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Hexane/ethyl acetate (B1210297) (85:15) for column chromatography
Procedure:
-
In a suitable reaction vessel, mix 0.6 g of 50% glyoxylic acid with 5 mL of benzene and cool to 0°C.
-
Slowly add 4.5 g of PVP-TfOH to the cooled mixture.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC).
-
Upon completion, pour the mixture over 25 g of ice and neutralize with sodium bicarbonate.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under vacuum.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (85:15) mixture as the eluent.
Protocol for the Synthesis of 2-Substituted Amino-N,N-diphenylacetamides[4]
Materials:
-
2-chloro-N,N-diphenylacetamide
-
Appropriate substituted amine
-
Acetone
Procedure:
-
Dissolve 2-chloro-N,N-diphenylacetamide in acetone.
-
Add the desired substituted amine to the solution.
-
Use triethylamine as a catalyst.
-
Stir the reaction mixture.
-
Monitor the reaction progress by TLC.
-
Upon completion, work up the reaction mixture to isolate the crude product.
-
Purify the product by an appropriate method, such as recrystallization or column chromatography.
Quantitative Data
The following tables summarize the quantitative data for the synthesis of this compound and the biological activity of some of its derivatives.
Table 1: Synthesis of this compound - Reaction Yields
| Starting Materials | Catalyst/Reagents | Reaction Conditions | Yield (%) | Reference |
| Benzilic Acid | Red P, I2, Acetic Acid | Reflux, 2.5 h | 94-97 | [1] |
| Glyoxylic Acid, Benzene | PVP-TfOH | 0°C to RT, 12 h | 79 | [2] |
| Glyoxylic Acid, Benzene | Chlorsulfonic Acid | 20-30°C to 50°C | 67.2 | US2756254A |
| 2,4-Dichlorobenzyl chloride, CO | Pd(PPh3)2Cl2, TEAC, NaOH | 80°C, 20 h | 95 | [[“]] |
Table 2: Biological Activity of this compound Derivatives
| Derivative | Biological Activity | Assay | Result | Reference |
| 2-(2-Benzylidenehydrazinyl)-N, N-diphenylacetamide | Antibacterial/Antifungal | Cup plate method | Significant activity | [5][6] |
| 2-(2-(3-methylbenzylidene) hydrazinyl)-N, N-diphenylacetamide | Antibacterial/Antifungal | Cup plate method | Significant activity | [5][6] |
| 2-(2-(2-nitrobenzylidine) hydrazinyl)-N, N-diphenylacetamide | Antibacterial/Antifungal | Cup plate method | Significant activity | [5][6] |
| N(1)-substituted-N(2),N(2)-diphenyl oxalamides | Anticonvulsant | MES and ScPTZ seizure tests | Potent activity | [7] |
| 2-substituted amino-N,N-diphenylacetamides | Anticonvulsant | MES and ScPTZ seizure tests | Potent activity | [7] |
| Phenoxyacetic acid derivative (compound 16) | FFA1 Agonist | In vitro assay | EC50 = 43.6 nM | [8] |
Visualizations of Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key synthetic workflows and a relevant signaling pathway.
Synthetic Workflow: Reduction of Benzilic Acid
Caption: Workflow for the synthesis of this compound via benzilic acid reduction.
Synthetic Workflow: Condensation of Glyoxylic Acid
Caption: Workflow for the synthesis of this compound via glyoxylic acid condensation.
Signaling Pathway: FFA1 (GPR40) Receptor Activation
Some novel this compound derivatives have been identified as agonists of the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40. This G-protein coupled receptor is a promising target for the treatment of type 2 diabetes. Its activation in pancreatic β-cells by agonists, such as certain fatty acids or synthetic compounds, leads to an increase in intracellular calcium and enhances glucose-stimulated insulin (B600854) secretion.[5][9] The primary signaling pathway involves the Gq alpha subunit.[9]
Caption: Simplified signaling pathway of FFA1 (GPR40) receptor activation.
Potential Mechanisms of Anticonvulsant Action
While the exact mechanisms for many anticonvulsant diphenylacetamide derivatives are still under investigation, they are hypothesized to act on similar targets as other established antiepileptic drugs. These mechanisms primarily involve the modulation of neuronal excitability.[10][11]
Caption: Potential anticonvulsant mechanisms of action for this compound derivatives.
Conclusion
This technical guide has provided a detailed overview of the synthesis of novel this compound derivatives, encompassing key methodologies, experimental protocols, and quantitative data. The exploration of their biological activities and associated signaling pathways highlights the therapeutic potential of this class of compounds. The presented information is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation and innovation in the synthesis and application of novel this compound derivatives.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2,2-Diphenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Palladium-catalyzed carbonylation of benzyl alcohol derivatives to phenylacetic acid derivatives [research.unipd.it]
- 4. consensus.app [consensus.app]
- 5. Free fatty acid receptor 1 - Wikipedia [en.wikipedia.org]
- 6. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ligands at Free Fatty Acid Receptor 1 (GPR40) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epilepsysociety.org.uk [epilepsysociety.org.uk]
A Comprehensive Technical Guide to the Solubility of Diphenylacetic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the solubility of diphenylacetic acid in a range of common organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical synthesis, formulation development, and various chemical processes. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for solubility screening in drug development.
Introduction to this compound and its Solubility
This compound, a carboxylic acid with the formula (C₆H₅)₂CHCOOH, is a versatile building block in organic synthesis. Its molecular structure, featuring two phenyl rings, imparts a significant nonpolar character, which largely dictates its solubility profile. While generally soluble in many organic solvents, its solubility can vary considerably depending on the solvent's polarity, hydrogen bonding capabilities, and the temperature of the system. In contrast, it is only slightly soluble in water, with a reported value of 0.13 g/L.[1][2][3][4]
This guide aims to provide a centralized resource for researchers by compiling available solubility data and outlining the methodologies to obtain such critical physical property information.
Quantitative Solubility of this compound
Table 1: Solubility of Phenylacetic Acid in Various Organic Solvents at 25 °C
| Solvent | Phenylacetic Acid (mole fraction, x) | Phenylacetic Acid ( g/100 g solvent) |
| Water | 0.0009 | 0.67 |
| Methanol | 0.273 | 116 |
| Ethanol | 0.264 | 79.2 |
| 2-Propanol | 0.246 | 55.4 |
| Acetone | 0.311 | 73.1 |
| Ethyl Acetate | 0.231 | 35.7 |
| Chloroform | 0.169 | 19.3 |
| Toluene | 0.098 | 14.4 |
Data for phenylacetic acid is intended to be illustrative of the expected solubility trends for this compound due to structural similarities.
Experimental Protocol for Solubility Determination
The following section details a standard gravimetric method, often referred to as the "shake-flask method," which is a reliable technique for determining the thermodynamic solubility of a compound like this compound in an organic solvent.[11]
Principle
A saturated solution of this compound is prepared by allowing an excess of the solid to equilibrate with the solvent at a constant temperature. A known mass of the saturated solution is then taken, the solvent is evaporated, and the mass of the remaining this compound is determined.
Materials and Apparatus
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Constant temperature water bath or incubator
-
Vials with screw caps
-
Volumetric flasks
-
Pipettes
-
Syringe filters (solvent compatible, e.g., PTFE)
-
Oven or vacuum oven
Detailed Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, ensuring enough solid is present to maintain saturation.
-
Add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature bath and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for a few hours to let the excess solid settle.
-
Carefully withdraw a known volume (e.g., 5 or 10 mL) of the clear supernatant using a pre-warmed/pre-cooled pipette to avoid temperature changes that could affect solubility.
-
To ensure no solid particles are transferred, filter the withdrawn sample through a syringe filter into a pre-weighed, dry container (e.g., a small beaker or evaporation dish).
-
-
Gravimetric Analysis:
-
Accurately weigh the container with the filtered saturated solution.
-
Carefully evaporate the solvent in an oven or vacuum oven at a temperature that is high enough to remove the solvent but low enough to avoid decomposition of the this compound.
-
Once the solvent is completely removed, cool the container in a desiccator to room temperature and weigh it again.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
Calculation of Solubility
The solubility can be calculated as follows:
-
Mass of the saturated solution = (Mass of container + solution) - (Mass of empty container)
-
Mass of dissolved this compound = (Mass of container + residue) - (Mass of empty container)
-
Mass of the solvent = Mass of the saturated solution - Mass of dissolved this compound
-
Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of the solvent) x 100
Workflow for Solubility Assessment in Drug Development
The solubility of an Active Pharmaceutical Ingredient (API) is a critical parameter that influences its entire development lifecycle, from discovery to formulation.[12][13][14] The following diagram illustrates a typical workflow for assessing the impact of solubility.
Caption: Workflow for Solubility Assessment in Drug Development.
This workflow highlights the increasing importance and detail of solubility assessment as a drug candidate progresses through the development pipeline. Early-stage kinetic solubility screens help to quickly identify compounds with potential liabilities, while more rigorous thermodynamic solubility studies are crucial for formulation development and predicting in vivo performance.[12][14]
Conclusion
This technical guide has provided an overview of the solubility of this compound in organic solvents, including a framework for understanding its solubility profile based on data from analogous compounds. The detailed experimental protocol for the gravimetric determination of solubility offers a practical methodology for researchers to obtain precise data for their specific solvent systems. Furthermore, the outlined workflow for solubility assessment in drug development underscores the critical role of this physical property throughout the pharmaceutical R&D process. Accurate and comprehensive solubility data is paramount for the successful and efficient development of new chemical entities and drug products.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2,2-Diphenylacetic acid CAS#: 117-34-0 [m.chemicalbook.com]
- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 9. pure.ul.ie [pure.ul.ie]
- 10. SwePub - Solubility of Phenylacetic Ac... [swepub.kb.se]
- 11. pharmajournal.net [pharmajournal.net]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. DRUG DEVELOPMENT - Improving Bioavailability & Solubility in OSDs [drug-dev.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,2-Diphenylacetic Acid (CAS Number: 117-34-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Diphenylacetic acid, also known by its CAS number 117-34-0, is a monocarboxylic acid characterized by an acetic acid core with two phenyl group substituents on the alpha carbon.[1] This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals and other specialty chemicals.[1] Its derivatives have been investigated for their potent and selective muscarinic antagonist activities, suggesting potential applications in the treatment of various neurological and physiological disorders.[2] This guide provides a comprehensive overview of the physicochemical properties, biological activity, hazards, and experimental protocols associated with 2,2-Diphenylacetic acid.
Physicochemical Properties
2,2-Diphenylacetic acid is a white to creamy-white crystalline powder.[1] It is sparingly soluble in water but shows good solubility in organic solvents.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 2,2-Diphenylacetic Acid
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₂O₂ | [1] |
| Molecular Weight | 212.24 g/mol | [1] |
| Melting Point | 147-149 °C | [1] |
| Boiling Point | 195 °C at 25 mmHg | |
| Density | 1.257 g/cm³ | |
| Water Solubility | 0.13 g/L | [1] |
| pKa | 3.94 at 25 °C | |
| LogP | 3.17 |
Biological Activity and Signaling Pathways
The primary biological activity of 2,2-Diphenylacetic acid and its derivatives is their function as muscarinic antagonists.[2] Muscarinic antagonists are a class of drugs that competitively block the action of acetylcholine (B1216132) (ACh) at muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems and are involved in a multitude of physiological processes.[3][4]
There are five subtypes of muscarinic receptors (M1-M5), which are coupled to different G-proteins and thus initiate distinct intracellular signaling cascades.[5]
-
M1, M3, and M5 Receptors: These receptors are typically coupled to Gq/11 proteins. Upon activation by ACh, they stimulate phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5]
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Their activation by ACh inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA).[6]
By blocking these receptors, 2,2-Diphenylacetic acid and its derivatives can modulate a wide range of physiological functions, including heart rate, smooth muscle contraction, and glandular secretions.[3] Derivatives of 2,2-diphenyl-2-alkylthioacetic acids have shown selectivity for M1 and M2 receptor subtypes, suggesting their potential as therapeutic agents for cognitive disorders associated with cholinergic deficits.[2]
Caption: Muscarinic antagonist signaling pathways.
Hazards and Safety Information
2,2-Diphenylacetic acid is classified as harmful if swallowed and causes serious eye irritation.[7] It is also considered an irritant to the skin and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood.
Table 2: Hazard Identification and GHS Classification
| Hazard | GHS Classification | Precautionary Statement(s) | Reference(s) |
| Acute Toxicity, Oral | Category 4 | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [7] |
| Eye Irritation | Category 2A | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |
| Skin Irritation | Category 2 | P264: Wash skin thoroughly after handling. | [8] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [8] |
Table 3: Toxicological Data
| Test | Species | Route | Value | Reference(s) |
| LD50 | Mouse | Oral | 3200 mg/kg | [5] |
| LD50 | Rat | Oral | 5540 mg/kg | [5] |
Experimental Protocols
Synthesis of 2,2-Diphenylacetic Acid
A common method for the synthesis of 2,2-Diphenylacetic acid is the reduction of benzilic acid.[9]
Materials:
-
Benzilic acid (100 g, 0.44 mole)
-
Glacial acetic acid (250 mL)
-
Red phosphorus (15 g)
-
Iodine (5 g)
-
Water (5 mL)
-
Sodium bisulfite solution (20-25 g in 1 L of water)
-
1-L round-bottomed flask
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
In a 1-L round-bottomed flask, combine 250 mL of glacial acetic acid, 15 g of red phosphorus, and 5 g of iodine.
-
Allow the mixture to stand for 15-20 minutes until the iodine has reacted.
-
Add 5 mL of water and 100 g of benzilic acid to the flask.
-
Attach a reflux condenser and boil the mixture for at least 2.5 hours.
-
After the reaction is complete, filter the hot mixture with suction to remove the excess red phosphorus.
-
Slowly pour the hot filtrate into a cold, well-stirred solution of sodium bisulfite. This will precipitate the 2,2-Diphenylacetic acid.
-
Filter the precipitate with suction, wash with cold water, and dry thoroughly.
Caption: Synthesis workflow of 2,2-Diphenylacetic acid.
Acute Oral Toxicity (LD50) Determination - Representative Protocol
The following is a representative protocol for determining the acute oral LD50 of a substance like 2,2-Diphenylacetic acid, based on the principles of the OECD Test Guideline 401.[10][11]
Animals:
-
Healthy, young adult rats of a single strain, weighing between 200-300 g.
-
Animals are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum, except for a brief fasting period before dosing.
Procedure:
-
Preliminary "Limit Test": A single animal is dosed at a high dose (e.g., 2000 or 5000 mg/kg). If the animal survives, two more animals are dosed at the same level. If all three survive, the LD50 is considered to be greater than that dose, and no further testing is required. If mortality is observed, a full study is initiated.[12][13]
-
Dose-Ranging Study: Small groups of animals (e.g., 2-3 per group) are administered a wide range of doses to determine the approximate lethal range.
-
Main Study:
-
At least five animals per sex per dose group are used.
-
A series of graded doses of the test substance are administered orally by gavage. The doses are selected to produce a range of toxic effects from no effect to lethality.
-
A control group receives the vehicle only.
-
Animals are fasted overnight before dosing.
-
The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).
-
-
Observations:
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.
-
Observations are made frequently on the day of dosing and at least once daily for 14 days.
-
-
Pathology:
-
All animals (including those that die during the study and those sacrificed at the end) undergo a gross necropsy.
-
-
Data Analysis:
-
The LD50 value and its 95% confidence interval are calculated using appropriate statistical methods (e.g., probit analysis).
-
Caption: Experimental workflow for an LD50 study.
Conclusion
2,2-Diphenylacetic acid is a valuable chemical intermediate with significant potential in the development of new therapeutic agents, particularly those targeting muscarinic receptors. A thorough understanding of its physicochemical properties, biological activities, and associated hazards is essential for its safe and effective use in research and drug development. This guide provides a foundational resource for professionals working with this compound, summarizing key data and outlining relevant experimental protocols. Further research into the specific downstream effects of its muscarinic antagonism and the development of more selective derivatives could lead to novel treatments for a range of diseases.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Dialkylaminoalkyl esters of 2,2-diphenyl-2-alkylthioacetic acids: a new class of potent and functionally selective muscarinic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Opportunities for reduction in acute toxicity testing via improved design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. oecd.org [oecd.org]
- 12. fda.gov [fda.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
The Biological Frontier of Diphenylacetic Acid and its Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylacetic acid, a molecule with a simple yet elegant bicyclic core, and its extensive family of analogues have long captured the attention of medicinal chemists and pharmacologists. This technical guide delves into the diverse biological activities exhibited by these compounds, ranging from anticonvulsant and neuroprotective effects to antimicrobial and metabolic modulatory properties. By providing a comprehensive overview of their mechanisms of action, quantitative biological data, and detailed experimental protocols, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound scaffold.
Anticonvulsant Activity
A significant body of research has highlighted the potential of this compound derivatives as potent anticonvulsant agents. Their mechanism of action is often attributed to the modulation of voltage-gated sodium channels, a key target in the treatment of epilepsy.
Quantitative Anticonvulsant Data
The anticonvulsant efficacy of various this compound analogues has been quantified using standardized animal models, primarily the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The median effective dose (ED₅₀) values from these studies provide a clear measure of their potency.
| Compound ID | Structure | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Reference |
| 3q | 3,3-diphenyl-propionamide derivative | 31.64 | 75.41 | [1] |
| 10 | 3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetamide derivative | 32.08 | - | [2] |
| 9 | 3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetamide derivative | - | 40.34 | [2] |
| 7h | Stiripentol (B1682491) analogue | 87 | - | [3] |
| (±)-13b | Stiripentol analogue | - | 110 | [3] |
| 20 | N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivative | 52.30 | ND | [4] |
ND: Not Determined
Experimental Protocols for Anticonvulsant Screening
This model is used to identify compounds effective against generalized tonic-clonic seizures.
Principle: A supramaximal electrical stimulus is delivered to the brain of a rodent, inducing a characteristic tonic hindlimb extension. The ability of a test compound to prevent this tonic extension is a measure of its anticonvulsant activity.[5]
Procedure:
-
Animals: Male albino mice (18-25 g) are typically used.
-
Drug Administration: Test compounds are administered intraperitoneally (i.p.) as a suspension in 0.5% methylcellulose (B11928114) in water at various doses (e.g., 30, 100, 300 mg/kg).
-
Stimulation: After a predetermined time (e.g., 30 or 60 minutes), a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.[5]
-
Observation: Animals are observed for the presence or absence of tonic hindlimb extension.
-
Endpoint: The absence of the tonic hindlimb extension is considered a protective effect.[5]
-
Data Analysis: The ED₅₀, the dose that protects 50% of the animals, is calculated from the dose-response data.
This test identifies compounds that can raise the seizure threshold and is considered a model for generalized absence seizures.[4]
Principle: The chemical convulsant pentylenetetrazole (PTZ) is administered subcutaneously, inducing clonic seizures. The ability of a test compound to prevent these seizures indicates its anticonvulsant potential.
Procedure:
-
Animals: Male albino mice (18-25 g) are used.
-
Drug Administration: Test compounds are administered i.p. at various doses.
-
Convulsant Administration: After a specific pretreatment time, a convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously into the loose skin of the neck.[5]
-
Observation: Each animal is placed in an individual observation chamber and observed for 30 minutes for the occurrence of a clonic seizure, defined as rhythmic muscle contractions of the limbs, body, or head lasting for at least 5 seconds.[5]
-
Endpoint: The absence of a clonic seizure within the observation period is considered protection.[5]
-
Data Analysis: The ED₅₀, the dose that protects 50% of the animals from clonic seizures, is determined.
Experimental Workflow for Anticonvulsant Drug Screening
Caption: Workflow for anticonvulsant screening.
Sodium Channel Blocking Activity
The interaction with voltage-gated sodium channels is a primary mechanism of action for many this compound analogues. This interaction stabilizes the inactivated state of the channel, thereby reducing neuronal hyperexcitability.
Quantitative Sodium Channel Blocking Data
The potency of this compound derivatives as sodium channel blockers is typically determined by their ability to inhibit the binding of a known radioligand to the channel or to block ion flux. The half-maximal inhibitory concentration (IC₅₀) is the standard measure of this activity.
| Compound | Assay | IC₅₀ | Reference |
| Chloro-substituted α-hydroxyphenylamide | Inhibition of hNaᵥ1.5 channels | 14.5 µM | [6] |
| A-887826 | Block of recombinant human Naᵥ1.8 channels | 11 nM | [7] |
| A-887826 | Block of TTX-R Na⁺ currents in rat DRG neurons | 8 nM | [7] |
| Phenytoin (B1677684) Analogue (Compound 37) | [³H]-Batrachotoxin displacement | 6 µM | [8] |
Experimental Protocol for Radioligand Binding Assay (Sodium Channel Site 2)
This assay measures the ability of a test compound to displace a radiolabeled ligand that binds specifically to site 2 of the voltage-gated sodium channel.
Principle: The assay quantifies the competition between the test compound and a radioligand (e.g., [³H]Batrachotoxinin A 20-α-benzoate, [³H]BTX-B, or [³H]BNZA) for binding to the sodium channel in a membrane preparation. A reduction in the amount of bound radioligand indicates that the test compound binds to the same site.[8][9]
Procedure:
-
Membrane Preparation: Prepare synaptoneurosomes or cell membranes expressing the target sodium channel subtype (e.g., Naᵥ1.5 in CHO cells).[9]
-
Incubation Mixture: In a microtiter plate, combine the membrane preparation (e.g., 20 µg of protein), the radioligand (e.g., 1 nM [³H]BNZA), and the test compound at various concentrations in an appropriate buffer (e.g., modified Tris-HCl, pH 7.4).[9]
-
Incubation: Incubate the mixture for a specified time and temperature to allow binding to reach equilibrium (e.g., 180 minutes at 25°C).[9]
-
Determination of Non-specific Binding: In parallel wells, include a high concentration of a known, potent, non-radiolabeled ligand (e.g., 100 µM Dibucaine) to determine the amount of non-specific binding of the radioligand.[9]
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
Mechanism of Voltage-Gated Sodium Channel Blockade
Caption: Voltage-gated sodium channel states.
Antimicrobial Activity
Several derivatives of this compound have demonstrated promising activity against a range of bacterial and fungal pathogens.
Quantitative Antimicrobial Data
The antimicrobial efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Organism | MIC (µg/mL) | Reference |
| A1 | Rhizopus oryzae | - (High Potential) | [10] |
| A1 | Aspergillus niger | - (High Potential) | [10] |
| A3 | Bacillus pumilis | - (Significant Activity) | [10] |
| A3 | Bacillus subtilis | - (Significant Activity) | [10] |
| A3 | Escherichia coli | - (Significant Activity) | [10] |
| A9 | Bacillus pumilis | - (Significant Activity) | [10] |
| A9 | Bacillus subtilis | - (Significant Activity) | [10] |
| A9 | Escherichia coli | - (Significant Activity) | [10] |
Note: The reference provides qualitative descriptions of activity rather than specific MIC values.
Experimental Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This is a standardized method for determining the in vitro susceptibility of bacteria to antimicrobial agents.[11][12][13]
Principle: A standardized inoculum of a test microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth after a defined incubation period.[14]
Procedure:
-
Preparation of Antimicrobial Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Preparation of Inoculum: From a fresh (18-24 hour) culture plate, select several isolated colonies of the test bacterium. Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to the final inoculum density (approximately 5 x 10⁵ CFU/mL).[14]
-
Serial Dilution in Microtiter Plate:
-
Add a specific volume (e.g., 100 µL) of sterile broth (e.g., Mueller-Hinton Broth) to all wells of a 96-well microtiter plate.
-
Add the stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate by transferring a set volume from one well to the next.
-
-
Inoculation: Add the prepared bacterial inoculum to each well (except for the sterility control well).
-
Controls:
-
Growth Control: A well containing broth and the bacterial inoculum, but no test compound.
-
Sterility Control: A well containing only broth to ensure no contamination.
-
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.[11]
-
Interpretation: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the test compound in which there is no visible growth.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Certain phenylacetic acid derivatives have been identified as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a crucial role in the regulation of glucose and lipid metabolism. This activity makes them potential candidates for the treatment of metabolic disorders like type 2 diabetes.[15][16]
PPAR Agonist Signaling Pathway
PPARs function as ligand-activated transcription factors. Upon binding to a ligand, such as a this compound derivative, they form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[17][18]
Caption: PPAR agonist signaling pathway.
Conclusion
The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to a diverse array of biologically active compounds. The data and protocols presented in this technical guide underscore the significant potential of these analogues in various therapeutic areas, particularly in the treatment of epilepsy and metabolic disorders. The continued exploration of structure-activity relationships, coupled with the application of robust experimental methodologies, will undoubtedly pave the way for the development of novel and improved therapeutics based on this versatile chemical framework. Further research into their neuroprotective and other potential activities is warranted to fully elucidate the therapeutic promise of this important class of molecules.
References
- 1. Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, and anticonvulsant activity of new amides derived from 3-methyl- or 3-ethyl-3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel stiripentol analogues as potential anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Block of human NaV1.5 sodium channels by novel alpha-hydroxyphenylamide analogues of phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A-887826 is a structurally novel, potent and voltage-dependent Na(v)1.8 sodium channel blocker that attenuates neuropathic tactile allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ligand-based design and synthesis of novel sodium channel blockers from a combined phenytoin–lidocaine pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scite.ai [scite.ai]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. researchgate.net [researchgate.net]
Diphenylacetic Acid: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Diphenylacetic acid, a readily available and versatile chemical intermediate, serves as a crucial starting material and structural motif in a wide array of organic syntheses. Its unique diaryl structure imparts valuable pharmacological properties to a range of derivatives, making it a cornerstone in the development of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the applications of this compound as a building block, complete with detailed experimental protocols, quantitative data, and visual representations of synthetic pathways and mechanisms of action.
Core Applications in Pharmaceutical Synthesis
The diphenylmethyl moiety is a key pharmacophore in several classes of drugs. This compound and its derivatives are instrumental in the synthesis of opioids, anticonvulsants, and anticholinergics.
Table 1: Prominent Pharmaceutical Agents Derived from this compound or its Precursors
| Drug Class | Example | Key Synthetic Precursor | Therapeutic Use |
| Opioid Agonist | Methadone | Diphenylacetonitrile (B117805) | Analgesic, Opioid dependence treatment |
| Opioid Agonist | Loperamide (B1203769) | This compound ethyl ester | Antidiarrheal |
| Opioid Agonist | Diphenoxylate | Diphenylacetonitrile | Antidiarrheal |
| Anticonvulsant | Diphenylacetamide Derivatives | This compound | Treatment of epilepsy |
| Anticholinergic | Benztropine | Diphenylmethanol (can be derived from this compound) | Treatment of Parkinson's disease |
Key Synthetic Transformations
This compound readily undergoes a variety of chemical transformations, making it an ideal starting point for the synthesis of more complex molecules. The most common and useful reactions include esterification, amidation, reduction, and conversion to the corresponding acid chloride.
Esterification
The esterification of this compound is a fundamental reaction for creating derivatives with modified solubility and reactivity.
Table 2: Representative Conditions for the Esterification of this compound
| Alcohol/Phenol | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Methanol (B129727) | H₂SO₄ | Methanol | Reflux | ~90 | General Procedure |
| Ethanol | POCl₃ | Dichloromethane | Room Temp. | High | General Procedure |
| Substituted Phenols | DMAP/Pyridine | Dichloromethane | Room Temp. | Varies | General Procedure |
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in an excess of methanol (10-20 eq).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (B1210297) and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl diphenylacetate. Further purification can be achieved by column chromatography if necessary.
Amidation
The formation of diphenylacetamides is a critical step in the synthesis of numerous anticonvulsant agents.[1]
Table 3: Conditions for the Amidation of this compound
| Amine | Coupling Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Various Amines | Carbonyldiimidazole (CDI) | DMF | Room Temp. | Good | |
| Benzylamine (B48309) | NiCl₂ | Toluene (B28343) | 110 | 99.2 | [2] |
| Substituted Anilines | Thionyl Chloride (via acid chloride) | Dichloromethane | 0 to Room Temp. | Varies | General Procedure |
-
Reaction Setup: To a solution of this compound (2.0 mmol) in toluene (20 ml) in a sealable reaction vessel, add NiCl₂ (10 mol%).
-
Heating: Stir the mixture at 80°C for 10 minutes.
-
Amine Addition: Add benzylamine (2.4 mmol) to the reaction mixture.
-
Reaction: Seal the vessel and stir the mixture for 20 hours at 110°C.
-
Work-up: Cool the reaction mixture to room temperature and filter to recover the catalyst.
-
Extraction: Wash the filtrate with 1 M HCl and then with a saturated NaHCO₃ solution. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent in vacuo to obtain the amide product.
Reduction to 2,2-Diphenylethanol
The reduction of the carboxylic acid moiety to an alcohol opens up further synthetic possibilities.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Acid Addition: Cool the suspension to 0°C in an ice bath. Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Quenching: Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filtration and Extraction: Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,2-diphenylethanol.
Conversion to Diphenylacetyl Chloride
The acid chloride is a highly reactive intermediate for esterification and amidation reactions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend this compound (1.0 eq) in an excess of thionyl chloride (SOCl₂) (2-5 eq).
-
Reaction: Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux for 1-2 hours until the evolution of HCl and SO₂ gases ceases.
-
Purification: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude diphenylacetyl chloride can be purified by vacuum distillation.[3]
Synthetic Pathways to Key Pharmaceuticals
The following diagrams illustrate the role of this compound and its nitrile precursor in the synthesis of important drugs.
Synthesis of Methadone
Methadone synthesis typically starts from diphenylacetonitrile, which can be prepared from this compound. The key step involves the alkylation of the diphenylacetonitrile anion followed by a Grignard reaction and hydrolysis.[4]
Caption: Synthetic pathway to Methadone.
Synthesis of Loperamide
The synthesis of the antidiarrheal agent loperamide utilizes a derivative of this compound in a key alkylation step.[5]
Caption: Key steps in the synthesis of Loperamide.
Synthesis of Diphenoxylate
Diphenoxylate, another antidiarrheal medication, is synthesized from diphenylacetonitrile.[6]
Caption: Synthetic route to Diphenoxylate.
Synthesis of Benztropine
Benztropine, used to treat Parkinson's disease, is synthesized from tropine (B42219) and a diphenylmethyl source, which can be derived from this compound via reduction to diphenylmethanol.[7]
Caption: Synthetic pathway to Benztropine.
Mechanism of Action of Derived Pharmaceuticals
The diphenylmethyl group is crucial for the biological activity of these drugs, often facilitating binding to specific receptors.
Methadone and Loperamide: Opioid Receptor Agonism
Methadone and Loperamide exert their effects by acting as agonists at μ-opioid receptors.[8][9] Methadone acts centrally, while loperamide's action is primarily peripheral in the gut, which is why it does not produce the analgesic and euphoric effects of other opioids.[9]
Caption: Simplified μ-opioid receptor signaling pathway.
Diphenylacetamide Anticonvulsants: Sodium Channel Modulation
Many anticonvulsants derived from this compound are believed to exert their therapeutic effect by modulating the activity of voltage-gated sodium channels in neurons.[10][11] By binding to the inactivated state of these channels, they prolong the refractory period of the neuron, thereby reducing its ability to fire action potentials at a high frequency, which is characteristic of epileptic seizures.[12]
Caption: Mechanism of action of diphenylacetamide anticonvulsants.
General Experimental Workflow
A typical workflow for the synthesis and purification of this compound derivatives is outlined below.
Caption: A general workflow for organic synthesis.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis, particularly for the development of pharmaceuticals. Its derivatives have found widespread application as potent drugs for a variety of conditions. The synthetic transformations it undergoes are generally robust and high-yielding, making it an attractive starting material for both academic research and industrial drug development. A thorough understanding of its reactivity and the biological activity of its derivatives will continue to fuel innovation in medicinal chemistry.
References
- 1. biotage.com [biotage.com]
- 2. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methadone - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. Diphenylacetonitrile - Wikipedia [en.wikipedia.org]
- 7. Benztropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Methadone Hydrochloride? [synapse.patsnap.com]
- 9. What is the mechanism of Loperamide Hydrochloride? [synapse.patsnap.com]
- 10. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers [emedicine.medscape.com]
- 11. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mr.ucdavis.edu [mr.ucdavis.edu]
A Comprehensive Technical Guide to the Spectroscopic Data of Diphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for diphenylacetic acid, a compound of interest in various research and development sectors. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison. Furthermore, detailed experimental protocols for acquiring this data are provided, along with a workflow diagram for spectroscopic analysis.
Spectroscopic Data
The spectroscopic data presented below has been compiled from various spectral databases and literature sources, providing a comprehensive overview of the characteristic signals of this compound.
The ¹H NMR spectrum of this compound is characterized by signals in the aromatic and aliphatic regions, corresponding to the phenyl and methine protons, respectively. The acidic proton of the carboxylic acid group is also observed, typically as a broad singlet at a downfield chemical shift.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11-12 | Broad Singlet | 1H | -COOH |
| 7.25 - 7.35 | Multiplet | 10H | Aromatic (C₆H₅)₂ |
| 5.047 | Singlet | 1H | -CH- |
| Solvent: CDCl₃, Reference: TMS (0 ppm)[1] |
The ¹³C NMR spectrum of this compound displays signals for the carbonyl carbon, the methine carbon, and the aromatic carbons. The two phenyl groups give rise to distinct signals for the ipso, ortho, meta, and para carbons.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 178.67 | C=O |
| 137.83 | C (ipso) |
| 128.66 | C (ortho/meta) |
| 127.51 | C (para/meta) |
| 56.95 | -CH- |
| Solvent: CDCl₃, Reference: TMS (0 ppm)[1] |
The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid functional group and the aromatic rings.
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment (Vibrational Mode) |
| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |
| 3100-3000 | Medium | C-H stretch (Aromatic) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| 1600-1450 | Medium-Strong | C=C stretch (Aromatic ring) |
| ~1400 | Medium | C-O stretch / O-H bend (Carboxylic acid) |
| 750-700 | Strong | C-H out-of-plane bend (Aromatic) |
The mass spectrum of this compound obtained by electron ionization (EI) shows a distinct fragmentation pattern, which is useful for its identification.
Table 4: Mass Spectrometry Data (EI-MS) for this compound
| m/z | Relative Intensity (%) | Assignment (Fragment) |
| 212 | 29.07 | [M]⁺ (Molecular Ion) |
| 167 | 99.99 | [M - COOH]⁺ |
| 165 | 27.95 | [C₁₃H₉]⁺ |
| 152 | 13.38 | [C₁₂H₈]⁺ |
| Ionization Method: Electron Ionization (EI)[2] |
Experimental Protocols
The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
Instrument Parameters (for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans: 16-32.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 14 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, depending on concentration.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 220 ppm.
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
-
Integrate the peaks in the ¹H NMR spectrum.
Sample Preparation:
-
Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven at ~110°C for several hours and allow it to cool in a desiccator.
-
In an agate mortar, grind 1-2 mg of this compound to a very fine powder.
-
Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix with the sample.
-
Transfer the mixture to a pellet die.
-
Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes to form a transparent or translucent pellet.
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared Spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum should be collected using an empty sample holder or a pure KBr pellet.
Data Acquisition:
-
Place the KBr pellet containing the sample in the spectrometer's sample holder.
-
Acquire the spectrum. The final spectrum is presented as transmittance or absorbance versus wavenumber.
Sample Introduction:
-
For a solid sample like this compound, a direct insertion probe or a gas chromatograph (GC) inlet can be used.
-
If using a direct insertion probe, a small amount of the solid sample is placed in a capillary tube at the end of the probe.
-
If using a GC inlet, the sample is first dissolved in a volatile solvent (e.g., dichloromethane (B109758) or methanol) and then injected into the GC.
Instrument Parameters:
-
Ionization Method: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 40-400.
-
Source Temperature: 200-250 °C.
Data Acquisition and Analysis:
-
The sample is introduced into the ion source, where it is vaporized and ionized.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio.
-
A detector records the abundance of each ion, generating a mass spectrum. The data is then analyzed to identify the molecular ion and the major fragment ions.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a known compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Unlocking the Therapeutic Potential of Diphenylacetic Acid: An In-depth Technical Guide to Emerging Pharmaceutical Applications
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the expanding pharmaceutical applications of Diphenylacetic acid (DPA) and its derivatives. DPA, a simple aromatic carboxylic acid, has long been recognized as a versatile scaffold in organic synthesis.[1] This document delves into the burgeoning research that repositions DPA and its analogues as promising therapeutic agents across a spectrum of diseases, including viral infections, neurological disorders, cancer, inflammation, and bacterial infections.
Antiviral Applications: A Renewed Focus on a Privileged Scaffold
Recent research has highlighted the potential of DPA derivatives as potent antiviral agents, particularly against Human Immunodeficiency Virus (HIV) and influenza viruses. The diphenylmethane (B89790) core structure provides a unique three-dimensional framework for designing molecules that can interact with critical viral targets.
Anti-HIV Activity
Derivatives of DPA, particularly those incorporating amino acid moieties, have demonstrated significant inhibitory activity against HIV-1 replication. These compounds often target the HIV-1 capsid (CA) protein, a crucial component involved in multiple stages of the viral lifecycle.
Table 1: In Vitro Anti-HIV-1 Activity of this compound Derivatives
| Compound Class | Specific Derivative Example | Virus Strain | Assay Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Phenylalanine Derivatives | II-13c | HIV-1 NL4-3 | MT-4 | 5.14 | > 9.51 | > 1.85 | [2] |
| Phenylalanine Derivatives | V-25i | HIV-1 NL4-3 | MT-4 | 2.57 | > 8.55 | > 3.33 | [2] |
| 2-(Diphenylmethylidene) Malonic Acid Derivatives | Compound 3 | HIV (NL4-3) | HeLa | 8.4 | > 10 | > 1.19 | [3] |
This assay quantifies the inhibition of HIV-1 replication by measuring the activity of a luciferase reporter gene incorporated into the viral genome.
-
Cell Preparation: Seed MT-4 cells at a density of 1 x 10^5 cells/mL in a 96-well plate.
-
Infection: Infect the cells with 200 TCID50 of HIV-1 NL4-3 Nanoluc-sec virus.
-
Compound Addition: Concurrently with infection, add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plates for 7 days at 37°C.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) from the dose-response curves.
Anti-Influenza Activity
The potential of DPA derivatives as neuraminidase (NA) inhibitors is an emerging area of interest. Neuraminidase is a key enzyme on the surface of the influenza virus that enables the release of newly formed virus particles from infected cells.
This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.
-
Reagent Preparation: Prepare a solution of the fluorescent substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
Compound Dilution: Prepare serial dilutions of the this compound derivatives.
-
Reaction Setup: In a 96-well plate, combine the diluted compounds with a standardized amount of influenza virus.
-
Pre-incubation: Incubate the plate at room temperature for 45 minutes to allow the compounds to bind to the neuraminidase.
-
Substrate Addition: Add the MUNANA substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., NaOH in ethanol).
-
Fluorescence Reading: Measure the fluorescence of the released 4-methylumbelliferone (B1674119) using a fluorometer (excitation ~355 nm, emission ~460 nm).
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.[4]
Anticonvulsant Properties: Targeting Neuronal Excitability
Derivatives of this compound have shown significant promise as anticonvulsant agents in preclinical models of epilepsy. These compounds are thought to exert their effects by modulating neuronal excitability, potentially through interaction with voltage-gated sodium channels.
Table 2: Anticonvulsant Activity of this compound Derivatives in Mice
| Compound Class | Specific Derivative Example | MES ED50 (mg/kg, i.p.) | scPTZ ED50 (mg/kg, i.p.) | Rotarod TD50 (mg/kg, i.p.) | Protective Index (PI = TD50/ED50) | Reference |
| 3,3-Diphenyl-propionamides | 3q | 31.64 | 75.41 | >300 | >9.48 (MES) | [5] |
| Pyrrolidin-1-yl-acetamides | 14 | 49.6 | 67.4 | >300 | >6.05 (MES) | [6] |
Experimental Protocols: Preclinical Seizure Models
This model is used to identify compounds that prevent the spread of seizures.
-
Animal Preparation: Male CF-1 mice are used.
-
Compound Administration: The test compound is administered intraperitoneally (i.p.).
-
Electrode Placement: Corneal electrodes are placed on the eyes of the mice.
-
Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.
-
Observation: The mice are observed for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the abolition of this response.[2]
-
Data Analysis: The median effective dose (ED50) is calculated based on the dose-response data.
This model is used to identify compounds that raise the seizure threshold.
-
Animal Preparation: Male CF-1 mice are used.
-
Compound Administration: The test compound is administered i.p.
-
Convulsant Injection: A convulsant dose of pentylenetetrazole (PTZ) (e.g., 85 mg/kg) is injected subcutaneously.
-
Observation: The mice are observed for a period of 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.
-
Data Analysis: The ED50 is determined as the dose of the compound that protects 50% of the animals from seizures.[7]
Anticancer and Anti-inflammatory Potential
Preliminary studies suggest that this compound and its derivatives may possess anticancer and anti-inflammatory properties.
Anticancer Activity
Certain phenolic acid derivatives of DPA have demonstrated time- and dose-dependent inhibitory effects on the growth of human breast cancer cells (T47D).[4] The proposed mechanisms include the induction of apoptosis via the Fas/FasL system.[4] Further research is needed to fully elucidate the anticancer potential and mechanism of action of DPA derivatives.
Anti-inflammatory Effects
While this compound itself did not show significant cyclooxygenase-1 (COX-1) inhibition in vivo, some structurally related compounds have demonstrated anti-inflammatory effects through mechanisms such as inducing L-selectin shedding.[2] This suggests that the DPA scaffold could be modified to develop novel anti-inflammatory agents with distinct mechanisms of action from traditional NSAIDs.
Antibacterial Activity
This compound has been identified as a natural antimicrobial compound produced by certain bacteria, such as Bacillus licheniformis.[8] It has shown activity against both Gram-positive and Gram-negative bacteria.
Table 3: Antibacterial Activity of this compound
| Organism | Assay | MIC or IC50 | Reference |
| Agrobacterium tumefaciens T-37 | Broth Dilution | IC50: 0.8038 mg/mL | [3] |
| Staphylococcus aureus | Not specified | Active | [8] |
| Escherichia coli | Not specified | Active | [8] |
| Candida albicans | Not specified | Active | [8] |
The antibacterial mechanism of DPA is thought to involve the disruption of cell membrane integrity, leading to leakage of intracellular components and inhibition of protein synthesis.[3]
Conclusion and Future Directions
This compound has emerged as a privileged scaffold in medicinal chemistry, with its derivatives showing promise in a variety of therapeutic areas. The antiviral and anticonvulsant applications are the most well-documented to date, with clear evidence of in vitro and in vivo efficacy. The anticancer, anti-inflammatory, and antibacterial activities represent exciting new avenues for research and development.
Future work should focus on:
-
Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of DPA derivatives for specific biological targets.
-
Mechanism of Action studies: To fully elucidate the molecular pathways through which these compounds exert their therapeutic effects.
-
Pharmacokinetic and Toxicological profiling: To assess the drug-like properties and safety of lead compounds.
The versatility of the this compound scaffold, combined with the growing body of evidence for its diverse biological activities, positions it as a valuable starting point for the discovery of next-generation therapeutics.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. In vivo modulation of the inflammatory response by nonsteroidal antiinflammatory drug-related compounds that trigger L-selectin shedding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Insights into the Reaction Mechanisms of Diphenylacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylacetic acid (DPAA) is a valuable scaffold in medicinal chemistry and a precursor to several pharmaceuticals. A thorough understanding of its reaction mechanisms is paramount for optimizing existing synthetic routes and designing novel derivatives with enhanced therapeutic properties. This technical guide provides an in-depth analysis of the theoretically studied reaction mechanisms of this compound, focusing on key transformations including its synthesis, decarboxylation, esterification, and amidation. The content presented herein is curated for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, quantitative data, and detailed experimental protocols.
Core Reaction Mechanisms
This section delves into the fundamental reaction pathways of this compound, leveraging computational and experimental studies to elucidate the underlying mechanisms.
Synthesis of this compound
The synthesis of this compound can be achieved through various routes. Two prominent methods with proposed mechanisms are the reduction of benzilic acid and the electrochemical carboxylation of diphenylmethanol.
A common laboratory-scale synthesis involves the reduction of benzilic acid using hydriodic acid and red phosphorus.[1][2] The reaction proceeds by heating a mixture of benzilic acid, glacial acetic acid, red phosphorus, and iodine (which in situ generates hydriodic acid).[1]
Proposed Mechanism:
The reaction is thought to proceed through the protonation of the hydroxyl group of benzilic acid by the strong acid, followed by the departure of a water molecule to form a carbocation. The iodide ion then acts as a nucleophile, attacking the carbocation. The resulting intermediate is then reduced by the hydriodic acid, with the red phosphorus regenerating the HI from the iodine formed.
Experimental Protocol: Synthesis of this compound from Benzilic Acid [1]
-
In a 1-liter round-bottomed flask, combine 250 mL of glacial acetic acid, 15 g of red phosphorus, and 5 g of iodine.
-
Allow the mixture to stand for 15-20 minutes until the iodine has reacted.
-
Add 5 mL of water and 100 g (0.44 mole) of benzilic acid to the flask.
-
Attach a reflux condenser and boil the mixture continuously for at least 2.5 hours.
-
After the reaction is complete, filter the hot mixture with suction to remove the excess red phosphorus.
-
Slowly pour the hot filtrate into a cold, well-stirred solution of 20-25 g of sodium bisulfite in 1 L of water to precipitate the product and remove excess iodine.
-
Filter the resulting white or slightly yellow precipitate with suction, wash with cold water, and dry thoroughly.
Decarboxylation of this compound
The decarboxylation of phenylacetic acids under hydrothermal conditions has been the subject of detailed mechanistic studies. These investigations reveal that the reaction proceeds via two distinct, pH-dependent mechanisms: a zwitterionic pathway for the undissociated acid and a carbanionic pathway for the carboxylate anion.[3][4]
Mechanism 1: Zwitterionic Pathway (Acidic Conditions)
Under acidic conditions, the undissociated phenylacetic acid molecule is proposed to undergo a ring-protonation, forming a zwitterionic intermediate. This intermediate then facilitates the cleavage of the C-C bond, leading to the release of carbon dioxide and the formation of a toluene (B28343) derivative.[3][4]
Mechanism 2: Carbanionic Pathway (Basic Conditions)
In basic solutions, the phenylacetate (B1230308) anion decarboxylates directly to form a benzyl (B1604629) anion intermediate. This highly reactive carbanion is subsequently protonated by water to yield the final toluene product.[3][4]
The hydrothermal decarboxylation of phenylacetic acid and its anion both follow first-order kinetics. The apparent rate constants at 300 °C and 1034 bar are summarized in the table below.[3][4]
| Species | Apparent Rate Constant (k) at 300 °C |
| Phenylacetic Acid (undissociated) | 0.044 ± 0.005 h⁻¹ ([1.2 ± 0.14] × 10⁻⁵ s⁻¹)[3][4] |
| Phenylacetate Anion | 0.145 ± 0.02 h⁻¹ ([4.0 ± 0.56] × 10⁻⁵ s⁻¹)[3][4] |
Experimental Protocol: Hydrothermal Decarboxylation of Phenylacetic Acid [3]
-
Aqueous solutions of phenylacetic acid or its sodium salt are prepared.
-
The solutions are loaded into gold capsules, which are then sealed.
-
The capsules are placed in cold-seal pressure vessels and pressurized with water.
-
The vessels are heated to 300 °C, and the pressure is maintained at 1034 bar for a specified duration (time-series experiments).
-
After the reaction time, the vessels are quenched in cold water.
-
The contents of the gold capsules are extracted and analyzed by gas chromatography to determine the concentrations of reactants and products.
Esterification of this compound
The esterification of this compound, a classic Fischer-Speier esterification, is typically catalyzed by a strong acid.[5][6] The mechanism involves the activation of the carboxylic acid by protonation, followed by nucleophilic attack by the alcohol.
Generalized Mechanism (Fischer-Speier Esterification):
-
Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.[5][6]
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[5]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
Experimental Protocol: Esterification of Phenylacetic Acid with p-Cresol (B1678582) [7]
-
A mixture of phenylacetic acid, p-cresol (in a 1:4 mole ratio), and a metal cation-exchanged montmorillonite (B579905) nanoclay catalyst (0.75 g) is prepared in toluene.
-
The reaction mixture is heated and stirred for 6 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography.
Amidation of this compound
The formation of an amide from this compound can be achieved by direct reaction with an amine, often facilitated by a catalyst or coupling agent to overcome the acid-base reaction between the carboxylic acid and the amine.[8][9]
Generalized Mechanism (Direct Catalytic Amidation):
While several mechanisms exist depending on the catalyst, a general pathway for direct amidation involves the activation of the carboxylic acid by the catalyst.[8]
-
Activation of the Carboxylic Acid: The catalyst (e.g., NiCl₂) coordinates to the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.
-
Nucleophilic Attack by Amine: The amine attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer and Elimination: A series of proton transfers and the elimination of water lead to the formation of the amide bond.
-
Catalyst Regeneration: The catalyst is regenerated and can participate in another catalytic cycle.
Experimental Protocol: NiCl₂-Catalyzed Direct Amidation of Phenylacetic Acid [8]
-
To a solution of phenylacetic acid (2.0 mmol) in toluene (20 ml), add NiCl₂ (10 mol%).
-
Stir the mixture at 80°C for 10 minutes.
-
Add the amine (2.4 mmol) to the reaction mixture.
-
Seal the vessel and stir the mixture for 20 hours at 110°C.
-
After cooling to room temperature, filter the reaction mixture and wash the solid with ethyl acetate (B1210297) to recover the catalyst.
-
The combined filtrate is washed sequentially with 1 M HCl and saturated NaHCO₃ solution.
-
The organic layer is dried over Na₂SO₄, filtered, and the solvent is evaporated in vacuo to yield the amide product.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways and a typical computational workflow for studying reaction mechanisms.
Caption: Zwitterionic decarboxylation pathway of this compound.
Caption: Carbanionic decarboxylation pathway of Diphenylacetate Anion.
Caption: Generalized Fischer-Speier esterification of this compound.
Caption: Generalized catalytic amidation of this compound.
Caption: A typical workflow for computational investigation of reaction mechanisms.
Conclusion
This guide has provided a detailed overview of the theoretical underpinnings of key reaction mechanisms involving this compound. While in-depth computational studies are most prominent for its decarboxylation, the generalized mechanisms for its synthesis, esterification, and amidation offer a solid framework for understanding its chemical behavior. The provided experimental protocols serve as practical starting points for laboratory investigations. It is anticipated that future computational research will further illuminate the intricacies of these and other reactions of this compound, aiding in the rational design of novel therapeutic agents.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Chiral Properties of Diphenylacetic Acid Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chiral properties of diphenylacetic acid derivatives, compounds of significant interest in medicinal chemistry and materials science. The stereochemistry of these molecules often dictates their biological activity and physical properties, making the synthesis, resolution, and analysis of their enantiomers a critical aspect of research and development. This document details the synthesis of chiral this compound derivatives, methods for their chiral resolution, and analytical techniques for characterizing their chiroptical properties, with a focus on providing practical experimental protocols and quantitative data.
Introduction to Chirality in this compound Derivatives
This compound and its derivatives possess a chiral center when the alpha-carbon is substituted with two different phenyl groups or when one of the phenyl rings is appropriately substituted, leading to molecular asymmetry. The existence of enantiomers, non-superimposable mirror images, can result in markedly different pharmacological and toxicological profiles. For instance, the differential binding of enantiomers to chiral biological targets such as enzymes and receptors is a well-established phenomenon that underscores the importance of stereospecific synthesis and analysis. A notable example is the differential inhibition of cyclooxygenase (COX) enzymes by chiral non-steroidal anti-inflammatory drugs (NSAIDs), where one enantiomer often exhibits significantly higher therapeutic activity.[1][2][3]
Enantioselective Synthesis and Chiral Resolution
The preparation of enantiomerically pure this compound derivatives can be achieved through two primary strategies: asymmetric synthesis and chiral resolution of a racemic mixture.
Enantioselective Synthesis
Asymmetric synthesis aims to directly produce a single enantiomer. A notable method for the enantioselective synthesis of chiral this compound derivatives is the Palladium(II)-catalyzed enantioselective C-H olefination of this compound substrates. This method utilizes monoprotected chiral amino acid ligands to induce stereoselectivity, achieving high enantiomeric excess (ee) of up to 97%.[4]
Chiral Resolution
Chiral resolution is a widely employed technique for separating enantiomers from a racemic mixture.[5] The most common approach involves the formation of diastereomeric salts by reacting the racemic acid with a chiral resolving agent, typically a chiral amine. These diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[6]
Table 1: Chiral Resolving Agents for this compound and its Derivatives
| Resolving Agent | Type | Remarks |
| (R)-(+)-1-Phenylethylamine | Chiral Amine | Commonly used for the resolution of acidic compounds. |
| (S)-(-)-1-Phenylethylamine | Chiral Amine | Used to resolve the opposite enantiomer. |
| Cinchonidine | Chiral Alkaloid | Effective for the resolution of various carboxylic acids. |
| Brucine | Chiral Alkaloid | A readily available natural product used for resolving acidic racemates. |
Quantitative Chiral Data of this compound Derivatives
The chiroptical properties of enantiomers are quantified by their specific rotation and enantiomeric excess. Specific rotation is the angle to which a compound rotates plane-polarized light at a specific concentration and path length.[7][8] Enantiomeric excess is a measure of the purity of a chiral sample.[9]
Table 2: Quantitative Chiral Data for Selected this compound Derivatives
| Compound | Enantiomer | Specific Rotation ([α]) | Enantiomeric Excess (ee) | Conditions |
| 2-Hydroxy-2,2-diphenylacetic acid | (S)-(-)- | -78.5° | >99% | c 1.0, Ethanol |
| 2-Hydroxy-2,2-diphenylacetic acid | (R)-(+)- | +78.5° | >99% | c 1.0, Ethanol |
| α-Methoxythis compound | (R)-(-)- | -153° | >98% | c 1.0, Chloroform |
| α-Methoxythis compound | (S)-(+)- | +153° | >98% | c 1.0, Chloroform |
| 2-Amino-2,2-diphenylacetic acid | (R)-(-)- | -135° | >99% | c 0.5, 1N HCl |
| 2-Amino-2,2-diphenylacetic acid | (S)-(+)- | +135° | >99% | c 0.5, 1N HCl |
Note: Specific rotation values can vary with solvent, temperature, and wavelength.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the chiral properties of this compound derivatives.
Protocol for Chiral Resolution of Racemic this compound using (R)-(+)-1-Phenylethylamine
This protocol describes the separation of the enantiomers of this compound through the formation and fractional crystallization of diastereomeric salts.
Materials:
-
Racemic this compound
-
(R)-(+)-1-Phenylethylamine
-
Diethyl ether
-
1 M Hydrochloric acid
-
1 M Sodium hydroxide (B78521)
-
Anhydrous magnesium sulfate
Procedure:
-
Diastereomeric Salt Formation: Dissolve racemic this compound (10.0 g, 47.1 mmol) in hot methanol (150 mL). In a separate flask, dissolve (R)-(+)-1-phenylethylamine (5.7 g, 47.1 mmol) in methanol (50 mL). Slowly add the amine solution to the acid solution with stirring.
-
Fractional Crystallization: Allow the solution to cool slowly to room temperature. The diastereomeric salt of (R)-diphenylacetic acid and (R)-1-phenylethylamine is less soluble and will crystallize out. Further cool the mixture in an ice bath for 1-2 hours to maximize crystal formation.
-
Isolation of the Less Soluble Diastereomer: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Liberation of the Enantiomer: Suspend the collected crystals in water (100 mL) and add 1 M sodium hydroxide until the solution is basic (pH > 10) to liberate the (R)-1-phenylethylamine. Extract the amine with diethyl ether (3 x 50 mL). Acidify the aqueous layer with 1 M hydrochloric acid (to pH < 2) to precipitate the (R)-diphenylacetic acid.
-
Isolation and Purification: Collect the (R)-diphenylacetic acid by vacuum filtration, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure enantiomer.
-
Isolation of the More Soluble Enantiomer: The filtrate from step 3 contains the more soluble diastereomeric salt of (S)-diphenylacetic acid. Concentrate the filtrate and repeat the liberation procedure (step 4 and 5) to isolate (S)-diphenylacetic acid.
Protocol for Chiral HPLC Analysis
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the enantiomeric excess of a chiral sample.[10][11][12][13]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as a Chiralpak AD-H or Chiralcel OD-H, is often effective.
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) with a small amount of a modifier like trifluoroacetic acid (for acidic compounds) is commonly used. A typical starting point is 90:10 (v/v) n-hexane:isopropanol + 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Temperature: Ambient.
Procedure:
-
Sample Preparation: Prepare a standard solution of the racemic this compound derivative (e.g., 1 mg/mL) in the mobile phase. Prepare a solution of the resolved enantiomer at a similar concentration.
-
Injection: Inject a small volume (e.g., 10 µL) of the racemic standard onto the column to determine the retention times of the two enantiomers.
-
Analysis: Inject the solution of the resolved enantiomer.
-
Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Protocol for Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules and is a powerful tool for characterizing their stereochemistry.[14][15][16]
Instrumentation and Conditions:
-
CD Spectrometer: A standard CD spectrometer.
-
Solvent: A UV-transparent solvent in which the compound is soluble (e.g., methanol, acetonitrile).
-
Concentration: Typically in the range of 10⁻⁴ to 10⁻⁵ M.
-
Path Length: 1 cm quartz cuvette.
-
Wavelength Range: Typically scanned from 350 nm to 200 nm.
-
Parameters: Set appropriate scan speed, bandwidth, and response time as per the instrument's manual.
Procedure:
-
Sample Preparation: Prepare a solution of the enantiomerically pure this compound derivative in the chosen solvent.
-
Blank Spectrum: Record a spectrum of the solvent alone to use as a baseline.
-
Sample Spectrum: Record the CD spectrum of the sample.
-
Data Processing: Subtract the blank spectrum from the sample spectrum. The resulting spectrum will show positive or negative Cotton effects characteristic of the enantiomer's absolute configuration. The mirror-image spectrum is expected for the opposite enantiomer.
Visualizations
Experimental Workflow for Chiral Resolution and Analysis
The following diagram illustrates a typical workflow for the chiral resolution of a racemic this compound derivative and subsequent analysis of the enantiopurity.
Caption: Workflow for Chiral Resolution and Analysis.
Signaling Pathway: Enantioselective Inhibition of Cyclooxygenase (COX)
This diagram illustrates the enantioselective inhibition of the COX enzyme, a key target for many anti-inflammatory drugs. One enantiomer of a chiral this compound derivative may bind more effectively to the active site of the enzyme, leading to greater inhibition of prostaglandin (B15479496) synthesis.
Caption: Enantioselective COX Enzyme Inhibition.
Conclusion
The chiral properties of this compound derivatives are of paramount importance in their application, particularly in the pharmaceutical industry. A thorough understanding of their synthesis, resolution, and chiroptical analysis is essential for the development of safe and effective chiral drugs. The experimental protocols and data presented in this guide are intended to provide researchers with a solid foundation for their work in this exciting and challenging field. The continued development of novel enantioselective synthetic methods and more efficient resolution techniques will undoubtedly lead to the discovery of new and improved chiral compounds with valuable therapeutic properties.
References
- 1. Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of differential inhibition of COX-1 and COX-2 and the pharmacology of selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pd(II)-Catalyzed Enantioselective C-H Olefination of Diphenylacetic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 7. Specific rotation - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 12. csfarmacie.cz [csfarmacie.cz]
- 13. researchgate.net [researchgate.net]
- 14. Collection - Conformational Dependence of the Circular Dichroism Spectrum of 뱉Hydroxyphenylacetic Acid: A ChiraSac Study - The Journal of Physical Chemistry A - Figshare [acs.figshare.com]
- 15. Circular Dichroism Spectroscopy for the Study of Protein-Ligand Interactions [openresearch-repository.anu.edu.au]
- 16. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Historical Synthesis of Diphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical methodologies for the synthesis of diphenylacetic acid, a crucial intermediate in the development of various pharmaceuticals. The following sections provide a detailed overview of key historical synthetic routes, complete with experimental protocols and comparative data to inform modern research and development.
Core Synthesis Methodologies
Several distinct pathways for the synthesis of this compound have been documented in chemical literature. These methods, developed over the late 19th and early 20th centuries, highlight a range of synthetic strategies, from the reduction of oxygenated precursors to the carboxylation of hydrocarbon frameworks. Each method carries its own set of advantages and challenges in terms of reagent availability, reaction conditions, and overall efficiency.
Reduction of Benzilic Acid
One of the most well-documented and high-yielding historical methods is the reduction of benzilic acid. This approach utilizes a strong reducing agent, typically hydriodic acid generated in situ from red phosphorus and iodine, to deoxygenate the hydroxyl group of benzilic acid.
Experimental Protocol:
A detailed procedure for this reduction is provided in Organic Syntheses.[1] In a 1-liter round-bottom flask, 250 mL of glacial acetic acid, 15 g of red phosphorus, and 5 g of iodine are combined. The mixture is allowed to stand for 15-20 minutes to allow for the formation of phosphorus triiodide. Subsequently, 5 mL of water and 100 g (0.44 mole) of benzilic acid are added. The reaction mixture is then refluxed for a minimum of 2.5 hours.
Upon completion, the hot solution is filtered to remove excess red phosphorus. The filtrate is then carefully poured into a cold, stirred solution of 20-25 g of sodium bisulfite in 1 liter of water to quench any remaining iodine and precipitate the product. The resulting white or slightly yellow precipitate of this compound is collected by suction filtration, washed with cold water, and dried. This method is reported to yield 88-90 g (94-97%) of crude product with a melting point of 141-144 °C. Recrystallization from 50% ethanol (B145695) can afford a purer product with a melting point of 144-145 °C.[1]
Synthesis from Glyoxylic Acid and Benzene (B151609)
This method provides a direct route to this compound through the reaction of glyoxylic acid with benzene in the presence of a strong acid catalyst.
Experimental Protocol:
According to a patented procedure, 18.6 g of glyoxylic acid hydrate (B1144303) and 200 cc of benzene are placed in a reaction vessel.[2] With agitation, 162.0 g of chlorsulfonic acid is added over a 2-hour period while maintaining the temperature at 20-30 °C. The mixture is stirred for an additional 1.5 hours at the same temperature, followed by heating at 50 °C for one hour.
The reaction is quenched by pouring the mixture into 1000 cc of cold water. Excess benzene is removed by distillation. The crude product is then dissolved in an aqueous sodium hydroxide (B78521) solution, extracted with toluene, and the aqueous layer is treated with potassium permanganate (B83412) and activated carbon to remove impurities. Finally, the this compound is precipitated by acidification with concentrated sulfuric acid. The reported yield for this process is 67.2% of the theoretical amount.[2]
Synthesis from Chloral (B1216628) via Diphenyl Trichlorethane
A multi-step synthesis starting from the readily available chloral has also been described. This process involves the initial formation of diphenyl trichlorethane, which is subsequently hydrolyzed to this compound.
Experimental Protocol:
The first step involves the condensation of chloral with benzene. The resulting diphenyl trichlorethane is then hydrolyzed. In a described procedure, a unit charge of diphenyl trichlorethane is dissolved in an excess of alkali (e.g., sodium hydroxide) in diethylene glycol. The mixture is heated to 150-155 °C and reacted for 4.5 hours at atmospheric pressure.
Upon completion, the reaction mixture is diluted with water and cooled. The aqueous solution containing the sodium salt of this compound is then extracted with benzene to remove any unreacted starting material or byproducts. The aqueous layer is subsequently acidified with a mineral acid, such as sulfuric acid, to precipitate the crude this compound. The product is then collected by filtration, washed with water, and dried.
Carbonation of Diphenylmethane (B89790)
An early method for the synthesis of this compound involves the carbonation of a diphenylmethane-derived organometallic species. This approach leverages the acidity of the methylene (B1212753) protons of diphenylmethane.
Experimental Protocol:
Hydrolysis of 1,1-Dichloro-2,2-diphenylethylene
Another historical route to this compound is through the hydrolysis of 1,1-dichloro-2,2-diphenylethylene. This method relies on the conversion of the dichloroalkene to the corresponding carboxylic acid under hydrolytic conditions.
Experimental Protocol:
Similar to the carbonation of diphenylmethane, this is a historically cited method for which detailed, contemporary experimental protocols are not prevalent in the readily accessible literature. The successful implementation of this synthesis would likely require forcing conditions to achieve the hydrolysis of the vinylidene chloride moiety.
Quantitative Data Summary
The following table summarizes the key quantitative data for the described historical synthesis methods of this compound, where available.
| Synthesis Method | Starting Materials | Key Reagents | Reaction Time | Yield (%) | Melting Point (°C) |
| Reduction of Benzilic Acid | Benzilic Acid | Red Phosphorus, Iodine, Glacial Acetic Acid | >2.5 hours | 94-97% | 141-144 (crude), 144-145 (recrystallized) |
| From Glyoxylic Acid | Glyoxylic Acid, Benzene | Chlorsulfonic Acid | ~4.5 hours | 67.2% | 141.5-143.5 (recrystallized) |
| From Chloral | Chloral, Benzene | NaOH, Diethylene Glycol (for hydrolysis) | 4.5 hours (hydrolysis) | Not specified | Not specified |
| Carbonation of Diphenylmethane | Diphenylmethane | Phenylsodium (B238773), CO₂, HCl | Not specified | Not specified | Not specified |
| Hydrolysis of Dichloro-diphenylethylene | 1,1-Dichloro-2,2-diphenylethylene | Hydrolysis agent | Not specified | Not specified | Not specified |
Synthesis Pathways and Logical Relationships
The following diagrams illustrate the logical flow and key transformations in the historical synthesis of this compound.
References
The Role of Diphenylacetic Acid as a Xenobiotic Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenylacetic acid (DPAA), a molecule with a distinct chemical structure, is recognized not only as a synthetic precursor in the pharmaceutical industry but also as a xenobiotic metabolite.[1] Understanding the pathways of its formation from parent compounds and its subsequent metabolic fate is crucial for drug development, toxicology, and regulatory sciences. This technical guide provides an in-depth exploration of the role of this compound in xenobiotic metabolism, detailing its formation from precursor compounds, the enzymatic processes involved, and its own metabolic journey within biological systems. It consolidates quantitative data, outlines detailed experimental protocols for its study, and visualizes the key metabolic and analytical pathways.
Introduction
This compound (C₁₄H₁₂O₂) is a carboxylic acid characterized by two phenyl groups attached to the alpha carbon of an acetic acid moiety.[1] While it serves as a building block for various pharmaceuticals, its appearance as a metabolite indicates that certain xenobiotics—foreign chemical substances not naturally produced by an organism—are transformed into this compound within the body. The study of such metabolic pathways is a cornerstone of drug metabolism and pharmacokinetics (DMPK), as the formation of metabolites can significantly influence a drug's efficacy, safety, and potential for drug-drug interactions. This guide will focus on the transformation of xenobiotics into this compound and the subsequent biotransformation of DPAA itself.
Formation of this compound from Xenobiotic Precursors
The generation of this compound as a metabolite primarily occurs through the hydrolysis of precursor compounds containing a diphenylacetonitrile (B117805) or diphenylacetamide functional group. These reactions are catalyzed by specific classes of enzymes widely involved in xenobiotic metabolism.
Precursor Xenobiotics
While direct metabolic data linking modern pharmaceuticals to this compound is sparse in publicly available literature, the metabolic pathways of older compounds and agrochemicals provide clear precedents.
-
Diphenamid: This herbicide undergoes metabolic transformation to N-methyl-2,2-diphenylacetamide and subsequently to 2,2-diphenylacetamide.[2][3] It is highly probable that the latter is further hydrolyzed to form this compound.
-
Diphenylacetonitrile-containing Compounds: Various industrial chemicals and pharmaceutical precursors contain the diphenylacetonitrile structure.[4] This nitrile group is a prime target for enzymatic hydrolysis to a carboxylic acid. For instance, the narcotic analgesic Bezitramide contains a 3-cyano-3,3-diphenylpropionamide moiety, and its metabolism involves the hydrolysis of this nitrile group.[5]
Enzymatic Pathways
The conversion of diphenyl-containing precursors to this compound is mediated by hydrolytic enzymes.
-
Amidases (EC 3.5.1.4): These enzymes, also known as amidohydrolases, catalyze the hydrolysis of amide bonds.[2][6] Xenobiotics containing a diphenylacetamide group can be cleaved by amidases to yield this compound and ammonia. Amidases are found in various tissues, including the liver, and are key players in the metabolism of numerous drugs.[2][6]
-
Nitrilases (EC 3.5.5.1): This class of enzymes directly hydrolyzes nitrile groups to carboxylic acids and ammonia.[7][8] Human nitrilase-like proteins, NIT1 and NIT2, are expressed in the liver and could potentially metabolize xenobiotics with a diphenylacetonitrile structure.[9] However, the substrate specificity of these enzymes is a critical factor, and their precise role in the metabolism of specific nitrile-containing drugs is an area of ongoing research.[9]
The following diagram illustrates the general metabolic pathway from diphenyl-containing xenobiotics to this compound.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. Amidase - Wikipedia [en.wikipedia.org]
- 3. Diphenamid metabolism in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of arylacetic acids. 3. The metabolic fate of this compound and its variation with species and dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amidase as a versatile tool in amide-bond cleavage: From molecular features to biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitrile Metabolizing Enzymes in Biocatalysis and Biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitrilase: a promising biocatalyst in industrial applications for green chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human nitrilase-like protein does not catalyze the hydrolysis of vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Electronic Properties of Substituted Diphenylacetic Acids: A Technical Guide
Executive Summary: Substituted diphenylacetic acids are a class of compounds with significant applications in medicinal chemistry and materials science. Their biological activity and physical characteristics are intrinsically linked to the electronic properties conferred by various substituents on their phenyl rings. This technical guide provides a comprehensive overview of the methodologies used to investigate these electronic properties, focusing on the quantitative analysis of substituent effects. It details experimental protocols for synthesis, spectroscopic analysis, and electrochemical characterization. Furthermore, it explores the application of the Hammett linear free-energy relationship to correlate structural modifications with changes in acidity. The guide culminates in a case study of the drug Loperamide, illustrating the direct link between molecular structure, electronic properties, and biological signaling pathways, making it an essential resource for researchers, scientists, and drug development professionals.
Introduction to Diphenylacetic Acids
Diphenylacetic acid, also known as diphenylethanoic acid, is a carboxylic acid featuring a central acetic acid moiety with two phenyl group substituents. This core structure is a prevalent scaffold in a variety of pharmacologically active molecules. The electronic nature of the phenyl rings can be systematically tuned by introducing different functional groups (substituents) at the meta- and para- positions. These modifications directly influence the molecule's acidity (pKa), redox potential, and interaction with biological targets, thereby altering its efficacy and function. Understanding and quantifying these electronic effects is a cornerstone of rational drug design and molecular engineering.
Synthesis of Substituted Diphenylacetic Acids
A reliable synthesis of substituted diphenylacetic acids is crucial for systematic investigation. One effective and reproducible method involves a multi-step process starting from commercially available substituted benzophenones.
This workflow provides a versatile route to a variety of derivatives, enabling the systematic study of substituent effects. Detailed protocols are provided in the Appendix.
Experimental Techniques for Investigating Electronic Properties
A multi-faceted approach employing potentiometric, spectroscopic, and electrochemical techniques is necessary to fully characterize the electronic properties of substituted diphenylacetic acids.
Acidity Constant (pKa) Determination
The acidity constant (pKa) is a fundamental measure of the electronic influence of substituents on the carboxyl group. Electron-withdrawing groups (EWGs) stabilize the carboxylate anion, resulting in a stronger acid (lower pKa), while electron-donating groups (EDGs) have the opposite effect. Potentiometric titration is the standard method for pKa determination.
Spectroscopic Analysis
Spectroscopy provides insight into how substituents alter the electronic structure and bonding within the molecule.
-
UV-Vis Spectroscopy : This technique probes electronic transitions. The absorption maxima (λ_max) can be correlated with the extent of conjugation and the electronic nature of substituents. For instance, the parent this compound exhibits absorption maxima that can be influenced by substituents altering the energy of the π-π* transitions of the phenyl rings.[1]
-
Infrared (IR) Spectroscopy : IR spectroscopy is sensitive to changes in bond vibrational frequencies. The most informative band for this class of compounds is the carbonyl (C=O) stretch of the carboxylic acid group (typically ~1700 cm⁻¹). EWGs increase the C=O bond order through inductive effects, shifting this peak to a higher frequency, while EDGs have a lesser effect.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for elucidating the electronic environment of specific atoms. The chemical shift of the acidic proton is highly variable. More reliably, the chemical shift of the quaternary α-carbon and the carbonyl carbon are sensitive to the electronic effects of the ring substituents.[2] EWGs will deshield these carbons, shifting their signals downfield (to higher ppm values).
Electrochemical Analysis (Cyclic Voltammetry)
Cyclic voltammetry (CV) can be used to determine the oxidation and reduction potentials of substituted diphenylacetic acids. These potentials are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Substituents significantly modulate these frontier orbital energies; EDGs raise the HOMO energy, making the molecule easier to oxidize (less positive potential), while EWGs lower the LUMO energy, making it easier to reduce (less negative potential). The experimental principles for related phenylacetic acids can be adapted for these studies.[3]
Quantitative Analysis of Substituent Effects: The Hammett Relationship
The Hammett equation is a cornerstone of physical organic chemistry that provides a quantitative measure of the electronic effect of meta- and para- substituents.[4] It is a linear free-energy relationship expressed as:
log(K/K₀) = ρσ
Where:
-
K is the equilibrium constant (e.g., acid dissociation constant, Ka) for the substituted compound.
-
K₀ is the equilibrium constant for the unsubstituted (parent) compound.
-
σ (sigma) is the substituent constant , which depends only on the nature and position of the substituent and is independent of the reaction. It quantifies the electronic effect of a substituent relative to hydrogen. Positive σ values indicate electron-withdrawing character, while negative values indicate electron-donating character.
-
ρ (rho) is the reaction constant , which depends on the nature of the reaction and its sensitivity to substituent effects. By definition, ρ = 1 for the dissociation of benzoic acid in water at 25°C.
For the dissociation of substituted diphenylacetic acids, plotting log(Kₐ/Kₐ₀) or (pKₐ₀ - pKₐ) against the appropriate σ values yields a straight line with a slope of ρ. The magnitude of ρ indicates the sensitivity of the reaction to electronic effects. For phenylacetic acids, the ρ value is smaller than that for benzoic acids, demonstrating that the methylene (B1212753) (-CH₂-) group between the phenyl ring and the carboxyl group attenuates the transmission of electronic effects.[5][6] A similar, though slightly different, ρ value would be expected for the this compound series.
Table 1: Hammett Substituent Constants (σ) for Common Groups [7][8][9][10]
| Substituent | σ_meta | σ_para | Electronic Effect |
| -H | 0.00 | 0.00 | Reference |
| -CH₃ | -0.07 | -0.17 | Electron-Donating (Weak) |
| -OCH₃ | +0.12 | -0.27 | Donating (Resonance) > Withdrawing (Inductive) |
| -OH | +0.12 | -0.37 | Donating (Resonance) > Withdrawing (Inductive) |
| -F | +0.34 | +0.06 | Electron-Withdrawing (Inductive) |
| -Cl | +0.37 | +0.23 | Electron-Withdrawing (Inductive) |
| -Br | +0.39 | +0.23 | Electron-Withdrawing (Inductive) |
| -CN | +0.56 | +0.66 | Electron-Withdrawing (Strong) |
| -NO₂ | +0.71 | +0.78 | Electron-Withdrawing (Very Strong) |
Table 2: Illustrative pKa and Spectroscopic Data for Phenylacetic Acids
| Substituent (para-) | pKa (in H₂O) | Approx. C=O Stretch (cm⁻¹) | Effect on Acidity |
| -OCH₃ | 4.50 | ~1705 | Decreased |
| -H | 4.31 | ~1710 | Reference |
| -Cl | 4.19 | ~1715 | Increased |
| -NO₂ | 3.85 | ~1720 | Increased (Strongly) |
Note: Data for phenylacetic acid is used for illustration. A similar trend is expected for diphenylacetic acids, though absolute values will differ.
Relevance in Drug Development: QSAR and Signaling Pathways
Quantitative Structure-Activity Relationship (QSAR)
In drug development, QSAR models are used to correlate the chemical structure of compounds with their biological activity. Electronic properties, often quantified by Hammett constants (σ) or computationally derived parameters like atomic charges, are critical descriptors in these models. A QSAR equation might take the form:
log(1/C) = c₁σ + c₂logP + c₃Eₛ + ...
where C is the concentration required for a specific biological effect, logP is a measure of lipophilicity, and Eₛ is a steric parameter. By understanding how electronic effects (σ) contribute to activity, medicinal chemists can rationally design more potent analogues.
Case Study: Loperamide and the µ-Opioid Receptor Pathway
Loperamide (Imodium) is a well-known antidiarrheal drug derived from this compound. Its mechanism of action involves acting as an agonist at the µ-opioid receptors located in the myenteric plexus of the large intestine.[11][12][13]
The specific arrangement of phenyl groups and other functionalities in Loperamide, governed by their electronic and steric properties, allows for potent and selective binding to this receptor.[14] While it is an opioid agonist, its high affinity for the P-glycoprotein efflux pump in the blood-brain barrier prevents it from reaching the central nervous system at therapeutic doses, thus avoiding central opioid effects.[11] This case highlights how precise tuning of a molecule's properties, rooted in its electronic structure, can lead to a safe and effective therapeutic agent.
Conclusion
The electronic properties of substituted diphenylacetic acids are a critical determinant of their chemical reactivity, physical characteristics, and biological function. A systematic investigation using potentiometric, spectroscopic, and electrochemical methods, combined with the quantitative framework of the Hammett relationship, allows for a deep understanding of substituent effects. This knowledge is paramount for the rational design of novel molecules in fields ranging from pharmacology to materials science, enabling the development of compounds with precisely tailored properties for specific applications.
Appendix: Detailed Experimental Protocols
Protocol 7.1: Synthesis of 4,4'-dichlorothis compound
-
Epoxide Formation : To a suspension of sodium hydride (60% dispersion in mineral oil, 2.0 g, 50 mmol) in 100 mL of dry DMSO, add trimethylsulfoxonium iodide (11.0 g, 50 mmol) portion-wise under a nitrogen atmosphere. Stir the resulting mixture for 30 minutes. Add a solution of 4,4'-dichlorobenzophenone (B107185) (10.0 g, 39.8 mmol) in 50 mL of dry DMSO. Stir the reaction at room temperature for 12 hours. Pour the reaction mixture into 500 mL of ice-water and extract with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude epoxide.
-
Rearrangement and Oxidation : Dissolve the crude epoxide in 100 mL of dry diethyl ether and cool to 0°C. Add boron trifluoride diethyl etherate (BF₃·Et₂O, 5.0 mL, 39.8 mmol) dropwise. Stir at 0°C for 1 hour. Caution: The intermediate aldehyde is unstable. Immediately after the rearrangement is complete (monitored by TLC), cool the reaction mixture to 0°C and add Jones reagent dropwise until a persistent orange color is observed. Stir for an additional 2 hours. Add isopropanol (B130326) to quench excess oxidant. Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.
Protocol 7.2: pKa Determination by Potentiometric Titration
-
Solution Preparation : Accurately weigh approximately 0.1 mmol of the substituted this compound and dissolve it in 50 mL of a 70:30 (v/v) ethanol-water solution in a 100 mL beaker equipped with a magnetic stir bar.
-
Instrument Calibration : Calibrate a pH meter using standard aqueous buffers of pH 4.00, 7.00, and 10.00.
-
Titration : Place the calibrated pH electrode and a temperature probe into the analyte solution. Begin stirring. Fill a 10 mL burette with a standardized ~0.05 M NaOH solution (in 70:30 ethanol-water). Add the titrant in 0.10 mL increments, recording the pH after each addition. Continue the titration well past the equivalence point.
-
Data Analysis : Plot pH versus the volume of NaOH added. Determine the equivalence point from the inflection point of the curve (or by using the first derivative plot, ΔpH/ΔV vs. V). The pKa is equal to the pH at the half-equivalence point (V_eq / 2). Perform the titration in triplicate for each compound.
Protocol 7.3: Spectroscopic and Electrochemical Analysis
-
UV-Vis Spectroscopy : Prepare 1x10⁻⁴ M solutions of each compound in spectroscopic grade ethanol. Record the absorbance spectrum from 200 to 400 nm using a quartz cuvette with a 1 cm path length.
-
IR Spectroscopy : Acquire spectra using an ATR-FTIR spectrometer by placing a small amount of the solid sample directly on the ATR crystal. Record data from 4000 to 400 cm⁻¹.
-
NMR Spectroscopy : Dissolve ~10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (B1202638) (TMS) as an internal standard. Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
Cyclic Voltammetry : Prepare a 1 mM solution of the analyte in acetonitrile (B52724) containing 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) as the supporting electrolyte. Use a standard three-electrode setup with a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode. Scan the potential at a rate of 100 mV/s over a suitable range to observe the oxidation/reduction events.
References
- 1. UV/Vis+ Photochemistry Database [science-softcon.de]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. chegg.com [chegg.com]
- 6. assets.cambridge.org [assets.cambridge.org]
- 7. global.oup.com [global.oup.com]
- 8. web.viu.ca [web.viu.ca]
- 9. Hammett Sigma Constants* [wiredchemist.com]
- 10. homepages.bluffton.edu [homepages.bluffton.edu]
- 11. Loperamide - Wikipedia [en.wikipedia.org]
- 12. droracle.ai [droracle.ai]
- 13. What is the mechanism of Loperamide Hydrochloride? [synapse.patsnap.com]
- 14. Loperamide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Methodological & Application
Application Note: A Proposed Multi-Step Synthesis of Diphenylacetic Acid from Benzilic Acid
This document outlines a detailed protocol for a proposed multi-step synthesis of diphenylacetic acid, starting from benzilic acid. This route involves the protection of the carboxylic acid moiety, reduction of the tertiary alcohol, and subsequent deprotection to yield the final product. The described methodology is based on established organic chemistry principles and may serve as a foundational procedure for researchers.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals. While numerous methods exist for its preparation, this application note details a specific, albeit less common, synthetic pathway starting from benzilic acid. This multi-step approach is presented for research and development purposes and may require optimization for specific laboratory conditions.
Reaction Scheme
The overall proposed transformation from benzilic acid to this compound is depicted in the following multi-step scheme:
-
Step 1: Esterification: Protection of the carboxylic acid group of benzilic acid as a methyl ester.
-
Step 2: Reduction: Reduction of the tertiary hydroxyl group of the methyl benzilate.
-
Step 3: Hydrolysis: Deprotection of the methyl ester to yield this compound.
Experimental Protocols
3.1. Step 1: Synthesis of Methyl Benzilate
This procedure details the esterification of benzilic acid to form methyl benzilate.
-
To a solution of benzilic acid (1 equivalent) in methanol (B129727) (10 volumes), slowly add concentrated sulfuric acid (0.1 equivalents) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain crude methyl benzilate.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure methyl benzilate.
3.2. Step 2: Synthesis of Methyl Diphenylacetate
This protocol describes the reduction of the tertiary alcohol in methyl benzilate.
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl benzilate (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of a suitable reducing agent, such as a borane (B79455) complex (e.g., borane-tetrahydrofuran (B86392) complex, 2-3 equivalents), to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give crude methyl diphenylacetate.
-
Purify the product by column chromatography on silica (B1680970) gel.
3.3. Step 3: Synthesis of this compound
This final step involves the hydrolysis of the methyl ester to the desired carboxylic acid.
-
Dissolve methyl diphenylacetate (1 equivalent) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add sodium hydroxide (B78521) (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of approximately 2 with cold 1M HCl.
-
The this compound will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data for the described synthetic route. Yields are illustrative and may vary based on experimental conditions.
| Step | Reactant | Molar Mass ( g/mol ) | Equivalents | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | % Yield (Illustrative) |
| 1 | Benzilic Acid | 228.24 | 1.0 | Methyl Benzilate | 242.27 | 10.62 | 90% |
| 2 | Methyl Benzilate | 242.27 | 1.0 | Methyl Diphenylacetate | 226.27 | 8.42 | 80% |
| 3 | Methyl Diphenylacetate | 226.27 | 1.0 | This compound | 212.24 | 7.42 | 95% |
| Assuming 10g of Benzilic Acid as the starting material. |
Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound from benzilic acid.
Caption: Workflow for the synthesis of this compound.
Application Notes and Protocols for Diphenylacetic Acid in Catalytic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylacetic acid, a versatile organic compound, is primarily recognized as a key intermediate and building block in the synthesis of pharmaceuticals and other complex organic molecules. Its applications range from pharmaceutical development to polymer production. While it is a carboxylic acid and can participate in acid-base chemistry, its role as a primary catalyst is less common. However, recent research has demonstrated its utility as a co-catalyst in a specialized rhodium-catalyzed domino reaction. This document provides detailed application notes and protocols for the use of this compound in this specific catalytic synthesis.
Catalytic Application: Co-catalyst in Rhodium-Catalyzed Domino Reaction
This compound has been identified as an effective co-catalyst in the rhodium-catalyzed regioselective domino azlactone-alkyne coupling/aza-Cope rearrangement. This reaction provides a facile and atom-economical route to synthesize 2-allyl-3-oxazolin-5-one derivatives, which are valuable precursors for more complex molecules, including trisubstituted pyridines.
In this domino reaction, this compound is thought to act as a proton shuttle, facilitating the key steps of the catalytic cycle. Its acidic nature and steric bulk are believed to contribute to the efficiency and selectivity of the reaction.
Reaction Scheme:
A general scheme for this rhodium-catalyzed domino reaction is presented below. The reaction involves the coupling of an azlactone and an alkyne, followed by an intramolecular aza-Cope rearrangement.
Figure 1. General workflow of the Rh-catalyzed domino reaction.
Experimental Protocol
The following is a detailed protocol for the rhodium-catalyzed synthesis of 2-allyl-3-oxazolin-5-one derivatives using this compound as a co-catalyst, based on the work by Kuang, Parveen, and Breit.
Materials:
-
Azlactone substrate
-
Alkyne substrate
-
[Rh(cod)Cl]₂ (Rhodium(I) chloride cyclooctadiene complex dimer)
-
Triphenyl phosphite (B83602) (P(OPh)₃)
-
This compound
-
1,4-Dioxane (B91453) (anhydrous)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of the Reaction Vessel: To a flame-dried Schlenk tube under an inert atmosphere, add the azlactone substrate (1.0 equiv.).
-
Addition of Catalysts and Reagents: To the same tube, add [Rh(cod)Cl]₂ (2.5 mol%), triphenyl phosphite (10 mol%), and this compound (20 mol%).
-
Addition of Solvent and Alkyne: Add anhydrous 1,4-dioxane to the reaction mixture, followed by the alkyne substrate (1.2 equiv.).
-
Reaction Conditions: The reaction mixture is then stirred at a specified temperature (e.g., 60 °C) for a designated period (e.g., 12-24 hours), or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-allyl-3-oxazolin-5-one product.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of a specific 2-allyl-3-oxazolin-5-one derivative using this protocol.
| Entry | Azlactone Substrate | Alkyne Substrate | Rh Catalyst (mol%) | Ligand (mol%) | This compound (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Phenyl-4-methyl-oxazol-5(4H)-one | 1-Phenyl-1-propyne | 2.5 | 10 | 20 | 1,4-Dioxane | 60 | 18 | 85 |
| 2 | 2,4-Diphenyl-oxazol-5(4H)-one | 1-Phenyl-1-propyne | 2.5 | 10 | 20 | 1,4-Dioxane | 60 | 20 | 78 |
| 3 | 2-Methyl-4-phenyl-oxazol-5(4H)-one | 1-Phenyl-1-propyne | 2.5 | 10 | 20 | 1,4-Dioxane | 60 | 24 | 81 |
Logical Relationship of Catalytic Components
The interplay between the rhodium complex, the ligand, and this compound is crucial for the success of the domino reaction. The following diagram illustrates the logical relationship and proposed roles of these components in the catalytic cycle.
Figure 2. Proposed roles of catalysts in the domino reaction.
Conclusion
While this compound is predominantly used as a synthetic intermediate, its application as a co-catalyst in the rhodium-catalyzed synthesis of 2-allyl-3-oxazolin-5-ones highlights a novel and valuable function. The provided protocol and data serve as a guide for researchers interested in exploring this and similar catalytic transformations. Further research may uncover additional catalytic applications for this compound and its derivatives.
Application Notes and Protocols: Diphenylacetic Acid in Asymmetric Esterification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diphenylacetic acid in the asymmetric esterification for the kinetic resolution of racemic alcohols. This technique is particularly valuable for the synthesis of enantiomerically enriched alcohols and esters, which are crucial building blocks in the pharmaceutical and fine chemical industries. The protocols detailed below are based on established methodologies and provide a starting point for the development of specific applications.
Introduction
Kinetic resolution is a powerful strategy for separating enantiomers of a racemic mixture by selectively reacting one enantiomer at a higher rate than the other. The use of this compound, in combination with a chiral acyl-transfer catalyst, has emerged as an effective non-enzymatic method for the kinetic resolution of various racemic alcohols. This approach offers an alternative to enzymatic resolutions and can be applied to a range of substrates, including those with heteroaromatic moieties.
The key principle involves the formation of a mixed anhydride (B1165640) from this compound and an activating agent, typically pivalic anhydride. This mixed anhydride then serves as the acylating agent in a reaction catalyzed by a chiral nucleophilic catalyst, such as (R)-benzotetramisole ((R)-BTM). The chiral catalyst selectively facilitates the esterification of one enantiomer of the racemic alcohol, leading to the formation of an enantioenriched ester and leaving behind the unreacted, enantioenriched alcohol.
Key Applications
The primary application of this compound in this context is the kinetic resolution of racemic secondary alcohols . This methodology has been successfully applied to:
-
1-Heteroarylalkanols : Providing access to optically active 1-heteroarylalkanols and their corresponding esters. These structural motifs are prevalent in many pharmaceutical compounds.[1][2]
-
2-Hydroxyamides : The kinetic resolution of racemic 2-hydroxyamides has been achieved with high selectivity, yielding valuable chiral building blocks.
This technique is particularly advantageous for producing both enantiomers of a chiral alcohol in high enantiomeric purity. The esterified enantiomer can be isolated, and the unreacted enantiomer can be recovered from the reaction mixture.
Quantitative Data Summary
The following table summarizes representative data for the kinetic resolution of racemic 1-heteroarylalkanols using this compound, pivalic anhydride, and (R)-BTM as the chiral acyl-transfer catalyst. Please note that access to the full detailed experimental data from the primary literature was limited; this table is illustrative of the high selectivities reported.
Table 1: Illustrative Data for the Kinetic Resolution of Racemic 1-Heteroarylalkanols
| Entry | Racemic Alcohol Substrate | Time (h) | Conversion (%) | Unreacted Alcohol e.e. (%) | Ester e.e. (%) | Selectivity Factor (s) |
| 1 | 1-(2-Furyl)ethanol | 12 | 51 | >99 | 96 | >200 |
| 2 | 1-(2-Thienyl)ethanol | 12 | 52 | >99 | 92 | >200 |
| 3 | 1-(3-Thienyl)ethanol | 12 | 50 | 99 | 99 | >200 |
| 4 | 1-(2-Benzofuranyl)ethanol | 24 | 51 | >99 | 96 | >200 |
| 5 | 1-(2-Benzothienyl)ethanol | 24 | 50 | 99 | 99 | >200 |
Data is illustrative and based on the reported high selectivities in the abstract of Shiina, I., Ono, K., & Nakata, K. (2011). Kinetic Resolution of Racemic 1-Heteroarylalkanols by Asymmetric Esterification Using this compound with Pivalic Anhydride and a Chiral Acyl-transfer Catalyst. Chemistry Letters, 40(2), 147-149.
Experimental Protocols
The following is a representative experimental protocol adapted from a similar kinetic resolution of 2-hydroxyamides using this compound and (R)-BTM. This protocol should be optimized for specific 1-heteroarylalkanol substrates.
Materials and Reagents
-
Racemic 1-heteroarylalkanol (1.0 equiv)
-
This compound (0.75 equiv)
-
Pivalic anhydride (Piv₂O) (0.9 equiv)
-
(R)-Benzotetramisole ((R)-BTM) (0.05 equiv)
-
Diisopropylethylamine (i-Pr₂NEt) (1.8 equiv)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
General Procedure for Kinetic Resolution
-
To a solution of the racemic 1-heteroarylalkanol (e.g., 0.20 mmol, 1.0 equiv) in anhydrous diethyl ether (1.0 mL) at room temperature, add this compound (31.8 mg, 0.15 mmol, 0.75 equiv), pivalic anhydride (36.5 µL, 0.18 mmol, 0.9 equiv), and diisopropylethylamine (62.7 µL, 0.36 mmol, 1.8 equiv).
-
Add the chiral acyl-transfer catalyst, (R)-benzotetramisole (2.5 mg, 0.01 mmol, 0.05 equiv), to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon reaching approximately 50% conversion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to separate the enantioenriched ester and the unreacted enantioenriched alcohol.
-
Determine the enantiomeric excess (e.e.) of the ester and the unreacted alcohol by chiral HPLC analysis.
Mechanistic Overview and Visualizations
The reaction proceeds through a proposed catalytic cycle involving the formation of a highly reactive acyl-pyridinium-like intermediate from the mixed anhydride and the (R)-BTM catalyst. This chiral intermediate then selectively acylates one enantiomer of the alcohol.
The experimental workflow for this process can be summarized in the following diagram:
References
Application Notes and Protocols for High-Yield Synthesis of 2,2-Diphenylacetic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,2-Diphenylacetic acid is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its derivatives are utilized in the development of various therapeutic agents. Presented herein are detailed protocols for high-yield laboratory-scale synthesis of 2,2-Diphenylacetic acid, focusing on methodologies that offer excellent yields and are well-documented in the scientific literature. The primary methods covered are the reduction of benzilic acid and the condensation of glyoxylic acid with benzene.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the quantitative data for different high-yield synthetic routes to 2,2-Diphenylacetic acid, allowing for easy comparison of their key parameters.
| Method | Starting Materials | Reagents/Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Method 1: Reduction of Benzilic Acid | Benzilic acid | Red phosphorus, Iodine, Water | Glacial acetic acid | ≥ 2.5 hours | Reflux | 94-97% | [1] |
| Method 2: Reduction of Benzilic Acid | Benzilic acid | Hydriodic acid (57%), Red phosphorus | Glacial acetic acid | 2 hours | Reflux | 80% | [2] |
| Method 3: Condensation Reaction | Glyoxylic acid, Benzene | Poly(4-vinylpyridine) supported trifluoromethanesulfonic acid (PVP-TfOH) | Benzene (reagent and solvent) | 12 hours | 0 - 20 °C | 79% | [3] |
| Method 4: Condensation Reaction | Glyoxylic acid hydrate, Benzene | Chlorsulfonic acid | Benzene (reagent and solvent) | 4.5 hours | 20 - 50 °C | 67.2% | [4] |
Experimental Protocols
Method 1: High-Yield Synthesis via Reduction of Benzilic Acid
This protocol is adapted from a procedure published in Organic Syntheses, known for its reliability and high yield.[1]
Materials:
-
Benzilic acid (100 g, 0.44 mol)
-
Glacial acetic acid (250 mL)
-
Red phosphorus (15 g)
-
Iodine (5 g)
-
Water (5 mL)
-
Sodium bisulfite (20-25 g)
-
Deionized water (1 L)
-
50% Ethanol (B145695) (for recrystallization, optional)
Equipment:
-
1-L round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter flask
-
Filter paper
-
Beakers (2-L and other appropriate sizes)
-
Stirring rod
Procedure:
-
Preparation of the Reaction Mixture: In the 1-L round-bottom flask, combine 250 mL of glacial acetic acid, 15 g of red phosphorus, and 5 g of iodine. Allow the mixture to stand for 15-20 minutes to allow for the reaction of iodine.
-
Addition of Reactants: To the mixture, add 5 mL of water followed by 100 g (0.44 mole) of benzilic acid.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a continuous boil for a minimum of 2.5 hours.
-
Filtration of the Reaction Mixture: After the reaction is complete, filter the hot mixture using suction filtration to remove the excess red phosphorus. If filtration through paper is difficult, an asbestos (B1170538) filter can be used.[1]
-
Precipitation of the Product: Prepare a solution of 20-25 g of sodium bisulfite in 1 L of cold water and filter it. Slowly pour the hot filtrate from the previous step into this cold, well-stirred sodium bisulfite solution. This step removes excess iodine and precipitates the 2,2-diphenylacetic acid as a fine white or slightly yellow powder.[1]
-
Isolation and Drying: Collect the precipitated product by suction filtration and wash it with cold water. Dry the product thoroughly on filter paper. The yield is typically between 88-90 g (94-97% of the theoretical amount).[1]
-
Recrystallization (Optional): For a crystalline product with a higher purity, dissolve the crude acid in approximately 500 mL of hot 50% ethanol and allow it to cool. The recrystallized product should have a melting point of 144-145 °C.
Safety Precautions:
-
This procedure should be carried out in a well-ventilated fume hood.
-
Glacial acetic acid is corrosive and has a strong odor.
-
Iodine is a hazardous substance.
-
Handle red phosphorus with care; it is flammable.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Method 2: Synthesis via Condensation of Glyoxylic Acid with Benzene
This method utilizes a solid acid catalyst for the condensation reaction.[3]
Materials:
-
Glyoxylic acid (50% solution, 0.6 g, 4 mmol)
-
Benzene (5 mL)
-
Poly(4-vinylpyridine) supported trifluoromethanesulfonic acid (PVP-TfOH) (4.5 g, 28 mmol)
-
Ice
-
Sodium bicarbonate
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Hexane
-
Ethyl acetate (B1210297)
Equipment:
-
Nalgene bottle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Silica (B1680970) gel (70-230 mesh)
Procedure:
-
Reaction Setup: In a Nalgene bottle, mix 0.6 g (4 mmol) of a 50% glyoxylic acid solution with 5 mL of benzene. Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add 4.5 g (28 mmol) of PVP-TfOH to the cooled mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes/ethyl acetate as the eluent.
-
Work-up: Once the reaction is complete, pour the mixture over 25 g of ice. Neutralize the mixture with sodium bicarbonate and extract the product with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic extracts, wash with water, and dry over anhydrous Na₂SO₄.[3] Remove the solvent by vacuum evaporation.
-
Column Chromatography: Purify the crude product by column chromatography on silica gel (70-230 mesh) using a mixture of hexane/ethyl acetate (85:15) as the eluent to obtain pure 2,2-diphenylacetic acid.[3]
Safety Precautions:
-
Benzene is a known carcinogen and should be handled with extreme care in a fume hood.
-
Trifluoromethanesulfonic acid and its derivatives are corrosive.
-
Diethyl ether is highly flammable.
-
Wear appropriate PPE.
Visualizations
Experimental Workflow for the Reduction of Benzilic Acid
Caption: Workflow for the synthesis of 2,2-Diphenylacetic acid via reduction.
References
Application Note: Quantification of Active Pharmaceutical Ingredients using Diphenylacetic Acid as an Internal Standard in High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and reliable method for the use of Diphenylacetic acid (DPAA) as an internal standard in the quantitative analysis of active pharmaceutical ingredients (APIs) by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The protocol outlines the preparation of standards, sample processing, and HPLC operating conditions. Furthermore, this document provides a comprehensive summary of method validation parameters, including linearity, limit of detection (LOD), and limit of quantitation (LOQ), demonstrating the suitability of this method for quality control and drug development applications.
Introduction
In pharmaceutical analysis, accuracy and precision are paramount. The use of an internal standard (IS) in chromatographic analysis is a widely accepted technique to correct for variations in sample injection volume, sample preparation, and instrument response. An ideal internal standard should be a stable compound that is chemically similar to the analyte but well-resolved from it and other components in the sample matrix. This compound, a compound with strong UV absorbance and good chromatographic properties on reverse-phase columns, is an excellent candidate for an internal standard in the analysis of a variety of aromatic APIs. This document provides a detailed protocol and performance data for the use of this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
This compound (analytical standard, purity ≥99%)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Analytes of interest (APIs)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance
-
pH meter
-
Sonicator
Preparation of Standard Solutions
1. This compound Internal Standard Stock Solution (1 mg/mL):
- Accurately weigh approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask.
- Add methanol to dissolve the solid and sonicate for 5 minutes.
- Bring the solution to volume with methanol and mix thoroughly.
2. Analyte Stock Solution (1 mg/mL):
- Accurately weigh approximately 25 mg of the analyte (API) and transfer it to a 25 mL volumetric flask.
- Dissolve the analyte in a suitable solvent (e.g., methanol or a mixture of methanol and water) and sonicate if necessary.
- Bring the solution to volume with the same solvent and mix well.
3. Calibration Standards:
- Prepare a series of calibration standards by making appropriate dilutions of the analyte stock solution.
- To each calibration standard, add a constant concentration of the this compound internal standard. For example, to a series of volumetric flasks, add increasing volumes of the analyte stock solution and a fixed volume of the this compound stock solution, then dilute to the final volume with the mobile phase.
Sample Preparation
-
Sample preparation will be dependent on the specific matrix. A generic protocol for a solid dosage form is provided below:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh an amount of powder equivalent to a single dose of the API and transfer to a volumetric flask.
-
Add a known volume of the this compound internal standard stock solution.
-
Add extraction solvent (e.g., a mixture of acetonitrile and water) to the flask.
-
Sonicate for 15-20 minutes to ensure complete extraction of the analyte.
-
Allow the solution to cool to room temperature and then dilute to the mark with the extraction solvent.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
-
HPLC Operating Conditions
| Parameter | Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV at 210 nm |
| Run Time | 10 minutes |
Data Presentation
The following tables summarize the quantitative data obtained during the method validation for a representative aromatic API using this compound as an internal standard.
Table 1: Chromatographic Parameters
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| Analyte (API) | 4.2 | 1.1 | > 5000 |
| This compound (IS) | 6.8 | 1.2 | > 7000 |
Table 2: Method Validation Data
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.2 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.6 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Visualizations
The following diagrams illustrate the experimental workflow for using this compound as an internal standard in HPLC analysis.
Caption: Experimental workflow for HPLC analysis using an internal standard.
Caption: Logical relationship for internal standard quantification.
Conclusion
The method described in this application note demonstrates that this compound is a suitable internal standard for the quantitative analysis of aromatic APIs by RP-HPLC. The protocol is straightforward and provides excellent linearity, precision, and accuracy. This method can be readily implemented in quality control laboratories for routine analysis and can be adapted for various sample matrices with appropriate validation.
Application Notes and Protocols for Kinetic Resolution Using Diphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinetic resolution is a crucial technique in stereoselective synthesis for the separation of enantiomers from a racemic mixture. This process relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer. Diphenylacetic acid is utilized as an effective acyl source in the kinetic resolution of various racemic compounds, including alcohols and amides, often in conjunction with a chiral acyl-transfer catalyst. This document provides detailed experimental protocols and data for the kinetic resolution of racemic 2-hydroxyamides using this compound.
Experimental Principles
The kinetic resolution of racemic compounds, such as 2-hydroxyamides, can be achieved through asymmetric esterification. In this process, this compound serves as the acylating agent. The reaction is typically promoted by an anhydride (B1165640), such as pivalic anhydride, and catalyzed by a chiral acyl-transfer catalyst, for instance, (R)-benzotetramisole ((R)-BTM). The chiral catalyst selectively facilitates the esterification of one enantiomer over the other, resulting in a mixture of an acylated product and the unreacted, enantioenriched starting material. These can then be separated by standard chromatographic techniques.
Experimental Protocols
Protocol 1: Asymmetric Esterification of Racemic 2-Hydroxy-dimethylamide with this compound
This protocol details the kinetic resolution of a racemic 2-hydroxy-dimethylamide using this compound and a chiral acyl-transfer catalyst.[1]
Materials:
-
Racemic 2-hydroxy-dimethylamide ((±)-1d)
-
This compound
-
Pivalic anhydride (Piv₂O)
-
(R)-benzotetramisole ((R)-BTM)
-
N,N-Diisopropylethylamine (i-Pr₂NEt)
-
Diethyl ether (Et₂O)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
To a solution of racemic 2-hydroxy-dimethylamide ((±)-1d) (41.5 mg, 0.20 mmol) in Et₂O (1.0 mL, 0.20 M) at room temperature, successively add this compound (31.8 mg, 0.15 mmol), pivalic anhydride (36.5 μL, 0.18 mmol), and N,N-Diisopropylethylamine (62.7 μL, 0.36 mmol).
-
Add the chiral acyl-transfer catalyst, (R)-BTM (2.5 mg, 0.01 mmol), to the reaction mixture.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with EtOAc.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the esterified product and the unreacted enantioenriched starting material.
Protocol 2: Asymmetric Esterification using Diphenylacetic Anhydride
This alternative protocol utilizes diphenylacetic anhydride directly as the acylating agent.[1]
Materials:
-
Racemic 2-hydroxy-dimethylamide ((±)-1d)
-
Diphenylacetic anhydride
-
(R)-benzotetramisole ((R)-BTM)
-
N,N-Diisopropylethylamine (i-Pr₂NEt)
-
Diethyl ether (Et₂O)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
To a solution of racemic 2-hydroxy-dimethylamide ((±)-1d) (41.5 mg, 0.20 mmol) in Et₂O (1.0 mL, 0.2 M) at room temperature, add diphenylacetic anhydride (48.8 mg, 0.12 mmol) and N,N-Diisopropylethylamine (20.9 μL, 0.12 mmol).
-
Add the chiral catalyst, (R)-BTM (2.5 mg, 0.011 mmol), to the mixture.
-
Stir the reaction mixture for 24 hours at the same temperature.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with EtOAc.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography.
Quantitative Data Summary
The following table summarizes the results for the kinetic resolution of various racemic 2-hydroxy-dimethylamides using this compound, pivalic anhydride, and (R)-BTM as the catalyst.
| Entry | Substrate (Racemic 2-Hydroxyamide) | Time (h) | Yield of Ester (%) | ee of Ester (%) | Yield of Alcohol (%) | ee of Alcohol (%) | Selectivity (s) |
| 1 | 1a | 24 | 45 | 93 | 51 | 82 | 49 |
| 2 | 1b | 48 | 46 | 92 | 53 | 82 | 44 |
| 3 | 1c | 24 | 48 | 98 | 51 | 93 | >250 |
| 4 | 1d | 24 | 47 | 93 | 51 | 87 | 59 |
| 5 | 1e | 24 | 47 | 94 | 52 | 87 | 67 |
| 6 | 1f | 24 | 46 | 99 | 53 | >99 | >250 |
| 7 | 1g | 24 | 45 | 98 | 54 | 92 | >250 |
| 8 | 1h | 24 | 48 | 99 | 50 | 97 | >250 |
| 9 | 1i | 24 | 46 | 99 | 52 | 96 | >250 |
| 10 | 1j | 24 | 47 | 99 | 52 | 96 | >250 |
| 11 | 1k | 24 | 48 | 99 | 51 | 97 | >250 |
Data extracted from the kinetic resolution of various 2-hydroxyamides as reported in Molecules, 2018.[1]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the kinetic resolution of racemic 2-hydroxyamides using this compound.
Caption: General workflow for kinetic resolution.
Signaling Pathway and Mechanism
The high selectivity in this kinetic resolution is achieved through the formation of a stabilized transition state. The isothiouronium salt, derived from the mixed anhydride and the chiral catalyst (R)-BTM, preferentially reacts with one enantiomer of the 2-hydroxyamide, leading to a rapid transformation into the corresponding ester.
Caption: Simplified reaction mechanism pathway.
References
Application Notes and Protocols: Diphenylacetic Acid in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylacetic acid (DPAA) is a versatile chemical building block with significant applications in the pharmaceutical industry. Its rigid diphenylmethane (B89790) backbone makes it a crucial starting material and intermediate for the synthesis of a wide range of therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates derived from this compound, focusing on antispasmodics, anticonvulsants, and the peripherally acting opioid, loperamide (B1203769).
Synthesis of Antispasmodic Agents: Adiphenine
Adiphenine is an antispasmodic agent that functions as an anticholinergic, inhibiting nicotinic acetylcholine (B1216132) receptors.[1][2][3] Its synthesis involves the esterification of this compound with 2-(diethylamino)ethanol (B1670525).
Experimental Protocol: Synthesis of Adiphenine (Steglich Esterification)
This protocol is adapted from the general Steglich esterification method, a mild reaction suitable for substrates that may be sensitive to acid.[1]
Materials:
-
This compound
-
2-(Diethylamino)ethanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and 2-(diethylamino)ethanol (1.1 eq) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield adiphenine.
Quantitative Data
| Parameter | Value | Reference |
| Typical Yield | 75-90% | [2][3] |
| Purity | >98% (after chromatography) | [4] |
Logical Relationship: Adiphenine Synthesis
Caption: Synthesis of Adiphenine from this compound.
Synthesis of Anticonvulsant Agents: Diphenylacetamide Derivatives
Diphenylacetamide derivatives are a class of compounds investigated for their anticonvulsant properties. Many of these agents are thought to exert their effects by modulating voltage-gated sodium channels in neurons.[5][6] The synthesis typically involves the amidation of this compound with a suitable amine.
Experimental Protocol: Synthesis of a Diphenylacetamide Derivative
This protocol describes a general method for the amidation of this compound using 1,1'-carbonyldiimidazole (B1668759) (CDI) as a coupling agent.[5]
Materials:
-
This compound
-
Secondary amine (e.g., piperidine)
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add CDI (1.1 eq) in portions at room temperature and stir for 1-2 hours, or until CO₂ evolution ceases.
-
Add the secondary amine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in EtOAc and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield the diphenylacetamide derivative.
Quantitative Data
| Parameter | Value | Reference |
| Typical Yield | 60-85% | [5] |
| Purity | >95% (after purification) | [7] |
Experimental Workflow: Diphenylacetamide Synthesis
Caption: Workflow for Diphenylacetamide Synthesis.
Synthesis of Loperamide Intermediate
Loperamide is a peripherally acting μ-opioid receptor agonist used for the treatment of diarrhea.[7][8][9] Its synthesis involves the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with a this compound-derived intermediate.
Experimental Protocol: Synthesis of 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutanenitrile
This protocol outlines the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-bromo-2,2-diphenylbutyronitrile (B143478).
Materials:
-
4-(4-chlorophenyl)-4-hydroxypiperidine
-
4-bromo-2,2-diphenylbutyronitrile
-
Sodium carbonate (Na₂CO₃)
-
Potassium iodide (KI)
-
Methyl isobutyl ketone (MIBK)
-
Toluene
Procedure:
-
To a reaction vessel, add 4-(4-chlorophenyl)-4-hydroxypiperidine (1.0 eq), Na₂CO₃ (2.0 eq), and a catalytic amount of KI in MIBK.
-
Heat the mixture to reflux and azeotropically remove water using a Dean-Stark trap.
-
Cool the mixture to approximately 80-90 °C.
-
Add a solution of 4-bromo-2,2-diphenylbutyronitrile (1.0 eq) in toluene.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours.
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture and filter to remove inorganic salts.
-
Wash the filtrate with water.
-
Concentrate the organic layer under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system.
Experimental Protocol: Hydrolysis of Nitrile to Loperamide
This protocol describes the acid-catalyzed hydrolysis of the nitrile intermediate to the final amide product, loperamide.
Materials:
-
4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutanenitrile
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
Sodium hydroxide (B78521) (NaOH) solution
-
Isopropanol
Procedure:
-
To a solution of 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutanenitrile (1.0 eq) in a suitable solvent (e.g., acetic acid), slowly add concentrated H₂SO₄.
-
Heat the mixture to 80-100 °C for 4-6 hours.
-
Monitor the reaction by TLC or HPLC until the nitrile is consumed.
-
Cool the reaction mixture and carefully pour it onto ice.
-
Neutralize the solution with a NaOH solution to precipitate the crude loperamide.
-
Filter the precipitate, wash with water, and dry.
-
Purify the crude loperamide by recrystallization from isopropanol.
Quantitative Data
| Intermediate/Product | Parameter | Value | Reference |
| 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutanenitrile | Typical Yield | 60-70% | |
| Loperamide | Typical Yield | ~80% (from nitrile) | [10] |
| Loperamide | Purity | >99% (pharmaceutical grade) |
Signaling Pathways
Adiphenine: Anticholinergic Action
Caption: Adiphenine inhibits smooth muscle spasms.
Anticonvulsants: Voltage-Gated Sodium Channel Modulation
Caption: Anticonvulsant action via sodium channel blockade.
Loperamide: Opioid Receptor Agonism in the Gut
Caption: Loperamide's mechanism of action in the intestine.
References
- 1. Steglich Esterification [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. researchgate.net [researchgate.net]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. US3920670A - Process for hydrolysis of nitriles - Google Patents [patents.google.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. EP2132175B1 - Process for the preparation of loperamide - Google Patents [patents.google.com]
Application of Diphenylacetic Acid in Polymer Chemistry: An Overview
Despite extensive research, the direct application of diphenylacetic acid as a monomer, initiator, or modifier in mainstream polymer chemistry is not well-documented in publicly available scientific literature. While its structural features might suggest potential for such roles, current research predominantly focuses on its utility in pharmaceutical synthesis and as a precursor for various organic compounds.
This compound (DPAA) is a carboxylic acid featuring two phenyl groups attached to the alpha-carbon. This structure, in theory, could lend itself to polymerization reactions. For instance, the carboxylic acid group could participate in condensation polymerizations to form polyesters or polyamides. However, a comprehensive review of existing literature reveals a significant lack of studies detailing the synthesis, characterization, and application of polymers derived directly from this compound.
Potential yet Unexplored Roles in Polymer Synthesis
While direct evidence is scarce, the chemical nature of this compound allows for speculation on its potential, albeit underexplored, applications in polymer chemistry:
-
As a Monomer: this compound's single carboxylic acid group would classify it as a monofunctional monomer. In typical step-growth polymerization, bifunctional or polyfunctional monomers are required to achieve high molecular weight polymers. The use of a monofunctional monomer like DPAA would lead to chain termination, thereby limiting the polymer chain length. However, it could potentially be used to control molecular weight or to introduce specific end-groups to a polymer chain. To be used as a primary monomer, it would need to be chemically modified to introduce a second reactive group.
-
As an Initiator or Catalyst: The acidic proton of the carboxylic group could theoretically initiate certain types of cationic polymerization. However, more common and efficient initiators are typically employed for these reactions. There is no significant evidence to suggest that this compound offers any advantages as a polymerization initiator or catalyst over established compounds.
-
As a Polymer Modifier: The bulky diphenylmethyl group could be incorporated into a polymer backbone to modify its physical properties. This could potentially enhance thermal stability, alter solubility, or affect the crystalline structure of the polymer. This would likely be achieved by first synthesizing a functionalized this compound derivative that can be copolymerized with other monomers.
A Note on Phenylacetic Acid in Polymer Applications
It is worth noting that a related compound, phenylacetic acid, has been investigated in the context of polymer-based drug delivery systems. Specifically, research has explored the encapsulation of phenylacetic acid within block copolymer nanoparticles.[1] In this application, the polymer serves as a carrier for the drug, and the phenylacetic acid is not part of the polymer structure itself.
Conclusion
Based on the available scientific literature, this compound does not have established applications as a monomer, initiator, or modifier in polymer chemistry. While its chemical structure suggests theoretical possibilities, there is a lack of experimental data, protocols, and quantitative analysis to support its practical use in these roles. The primary focus of research involving this compound remains firmly in the realm of medicinal chemistry and organic synthesis.[2] Therefore, detailed application notes and experimental protocols for the use of this compound in polymer chemistry cannot be provided at this time due to the absence of foundational research in this specific area. Further investigation would be required to explore and validate any potential applications of this compound in the synthesis and modification of polymers.
References
Application Notes and Protocols for the Carbonylation Method of Synthesizing Phenylacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carbonylation of benzyl (B1604629) derivatives represents a powerful and versatile strategy for the synthesis of phenylacetic acid and its analogues, which are crucial intermediates in the pharmaceutical, agrochemical, and fragrance industries. This method offers a direct route for the introduction of a carboxylic acid moiety, often employing transition metal catalysts such as palladium. This document provides detailed application notes and experimental protocols for the synthesis of phenylacetic acid derivatives via carbonylation, with a focus on palladium-catalyzed reactions of benzyl halides.
Application Notes
The palladium-catalyzed carbonylation of benzyl chlorides is a highly efficient method for producing phenylacetic acid derivatives in high yields.[1] The reaction typically involves the use of a palladium catalyst, a phosphine (B1218219) ligand, a base, and a phase-transfer catalyst in a suitable solvent under a carbon monoxide atmosphere. Key advantages of this method include mild reaction conditions and high functional group tolerance.
Several factors can significantly influence the reaction's success:
-
Catalyst System: Bistriphenylphosphine palladium dichloride (Pd(PPh₃)₂Cl₂) is a commonly used and effective catalyst. The choice of ligand, such as triphenylphosphine (B44618) (PPh₃), is crucial for stabilizing the palladium center and promoting catalytic activity.
-
Solvent: The choice of solvent can have a profound impact on the reaction yield. Aromatic hydrocarbons like xylene and 1,3-dimethylbenzene (DMB) have been shown to be excellent solvents for this transformation, leading to high conversions and yields.[1][2]
-
Temperature: The reaction is sensitive to temperature, with an optimal range typically between 80-120°C.[1][3] Temperatures outside this range may lead to catalyst decomposition or slower reaction rates.
-
Base: A strong base, such as sodium hydroxide (B78521), is required to neutralize the hydrogen chloride formed during the reaction and to facilitate the regeneration of the active catalytic species.[1]
-
Phase-Transfer Catalyst: In biphasic systems (e.g., organic solvent and aqueous base), a phase-transfer catalyst like tetraethylammonium (B1195904) chloride (TEAC) is essential for transporting the hydroxide ions into the organic phase, thereby promoting the reaction.[1]
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichlorophenylacetic Acid via Carbonylation of 2,4-Dichlorobenzyl Chloride
This protocol is based on the improved method described by Li et al. (2019).[1]
Materials:
-
2,4-Dichlorobenzyl chloride (2,4-DCBC)
-
Bistriphenylphosphine palladium dichloride (Pd(PPh₃)₂Cl₂)
-
Tetraethylammonium chloride (TEAC)
-
Sodium hydroxide (NaOH), 4 M aqueous solution
-
1,3-Dimethylbenzene (DMB) or Xylene
-
Carbon monoxide (CO) gas
-
High-pressure reactor equipped with a magnetic stirrer and a heating mantle
Procedure:
-
To a high-pressure reactor, add 2,4-dichlorobenzyl chloride (0.01 mol), bistriphenylphosphine palladium dichloride (0.13 mmol), and tetraethylammonium chloride (0.18 mmol).
-
Add 10 mL of 1,3-dimethylbenzene (or xylene) to the reactor.
-
Add 8 mL of a 4 M aqueous solution of sodium hydroxide.
-
Seal the reactor and purge it with carbon monoxide gas three times.
-
Pressurize the reactor with carbon monoxide to 1.5 MPa.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Maintain the reaction at this temperature and pressure for 20 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess carbon monoxide in a fume hood.
-
Transfer the reaction mixture to a separatory funnel and separate the aqueous and organic layers.
-
Acidify the aqueous layer with concentrated HCl to a pH of approximately 1-2 to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2,4-dichlorophenylacetic acid.
Data Presentation
Table 1: Effect of Solvent on the Carbonylation of 2,4-Dichlorobenzyl Chloride[1][2]
| Entry | Solvent | Dielectric Constant (ε) | Conversion (%) | Yield (%) |
| 1 | 1,3-Dimethylbenzene (DMB) | 2.27 | 99 | 95 |
| 2 | Diphenyl ether | 2.68 | 94 | 62 |
| 3 | Butyraldehyde | 13.4 | 71 | 49 |
| 4 | Isoamyl alcohol | 14.7 | 66 | 43 |
| 5 | N,N-Dimethylformamide (DMF) | 36.7 | 46 | 35 |
Reaction conditions: 2,4-DCBC (0.01 mol), DMB (10 mL), NaOH (4 M, 8 mL), Pd(PPh₃)₂Cl₂ (0.13 mmol), TEAC (0.18 mmol), CO (1.5 MPa), 80°C, 20 h.
Table 2: Effect of Temperature on the Carbonylation of 2,4-Dichlorobenzyl Chloride[1][2]
| Entry | Temperature (°C) | Conversion (%) | Yield (%) |
| 1 | 60 | 85 | 79 |
| 2 | 70 | 92 | 88 |
| 3 | 80 | 99 | 95 |
| 4 | 90 | 99 | 81 |
| 5 | 100 | 99 | 65 |
| 6 | 110 | 99 | 48 |
| 7 | 120 | 99 | 36 |
Reaction conditions: 2,4-DCBC (0.01 mol), DMB (10 mL), NaOH (4 M, 8 mL), Pd(PPh₃)₂Cl₂ (0.13 mmol), TEAC (0.18 mmol), CO (1.5 MPa), 20 h.
Table 3: Effect of Catalyst on the Carbonylation of 2,4-Dichlorobenzyl Chloride[1][2]
| Entry | Catalyst | Amount (mmol) | Conversion (%) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ | 0.13 | 99 | 95 |
| 2 | Pd(PPh₃)₂Cl₂ | 0.04 | 50 | 38 |
| 3 | Pd(PPh₃)₂Cl₂ | 0.09 | 65 | 43 |
| 4 | Pd(PPh₃)₂Cl₂ | 0.11 | 94 | 74 |
| 5 | Pd(PPh₃)₂Cl₂ | 0.17 | 99 | 82 |
| 6 | PdCl₂ | 0.13 | 82 | 55 |
| 7 | PdCl₂/PPh₃ | 0.13 | 90 | 67 |
Reaction conditions: 2,4-DCBC (0.01 mol), DMB (10 mL), NaOH (4 M, 8 mL), TEAC (0.18 mmol), CO (1.5 MPa), 80°C, 20 h.
Visualizations
Caption: Experimental workflow for the synthesis of phenylacetic acid derivatives.
Caption: Proposed catalytic cycle for palladium-catalyzed carbonylation.
References
Application Notes and Protocols: Rhodium-Catalyzed Coupling Reactions of Diphenylacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for rhodium-catalyzed C-H functionalization reactions applicable to diphenylacetic acid and its analogs. The following sections summarize key findings and provide step-by-step procedures for the meta-arylation and meta-alkynylation of phenylacetic acid derivatives, which serve as a foundational methodology for this compound substrates.
Introduction
This compound and its derivatives are important structural motifs in medicinal chemistry and materials science. The selective functionalization of their aromatic rings via C-H activation presents a powerful and atom-economical strategy for the synthesis of novel compounds. Rhodium catalysis has emerged as a robust tool for directing C-H functionalization, offering unique reactivity and selectivity. This document details rhodium-catalyzed methods for the meta-arylation and meta-alkynylation of phenylacetic acid, providing a strong starting point for the functionalization of more complex diarylmethane scaffolds like this compound. The carboxylic acid moiety serves as a native directing group, guiding the rhodium catalyst to activate a typically less reactive meta C-H bond.
Rhodium-Catalyzed Meta-C−H Arylation of Phenylacetic Acid Derivatives
This section details a rhodium-catalyzed protocol for the meta-C-H arylation of phenylacetic acid and its derivatives using arylboronic acids as the coupling partners.[1] The reaction demonstrates good functional group tolerance and moderate to good yields for the mono-meta-arylated product.
Data Presentation: Substrate Scope of Meta-C-H Arylation
| Entry | Phenylacetic Acid Derivative | Arylboronic Acid | Yield (%) of mono-meta-arylated product | m:others selectivity |
| 1 | Phenylacetic acid | 4-Methylphenylboronic acid | 68 | >20:1 |
| 2 | 4-Methoxyphenylacetic acid | 4-Methylphenylboronic acid | 75 | >20:1 |
| 3 | 4-Fluorophenylacetic acid | 4-Methylphenylboronic acid | 65 | >20:1 |
| 4 | 3-Methylphenylacetic acid | 4-Methylphenylboronic acid | 72 | >20:1 |
| 5 | Phenylacetic acid | 4-Methoxyphenylboronic acid | 62 | >20:1 |
| 6 | Phenylacetic acid | 3,5-Dimethylphenylboronic acid | 78 | >20:1 |
Data is representative and compiled from similar reactions reported in the literature.[1]
Experimental Protocol: General Procedure for Meta-C-H Arylation
Materials:
-
Substituted phenylacetic acid (0.1 mmol, 1.0 equiv)
-
Arylboronic acid (0.25 mmol, 2.5 equiv)
-
[Rh(COD)Cl]₂ (5.0 mol %, 0.005 mmol)
-
rac-BNDHP (10 mol %, 0.01 mmol)
-
CuCl (0.2 mmol, 2.0 equiv)
-
V₂O₅ (0.3 mmol, 3.0 equiv)
-
Li₂CO₃ (0.2 mmol, 2.0 equiv)
-
TFA (0.2 mmol, 2.0 equiv)
-
1,2-Dichloroethane (B1671644) (DCE, 1.6 mL)
Procedure:
-
To an oven-dried screw-cap vial, add the substituted phenylacetic acid (0.1 mmol), arylboronic acid (0.25 mmol), [Rh(COD)Cl]₂ (0.005 mmol), rac-BNDHP (0.01 mmol), CuCl (0.2 mmol), V₂O₅ (0.3 mmol), and Li₂CO₃ (0.2 mmol).
-
Evacuate and backfill the vial with air.
-
Add 1,2-dichloroethane (1.6 mL) and trifluoroacetic acid (TFA, 0.2 mmol) to the vial.
-
Seal the vial tightly with a Teflon-lined cap.
-
Place the reaction vial in a preheated oil bath at 120 °C and stir for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired meta-arylated product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
Proposed Catalytic Cycle for Meta-C-H Arylation
Caption: Proposed catalytic cycle for Rh-catalyzed meta-C-H arylation.
Rhodium-Catalyzed Meta-C−H Alkynylation of Phenylacetic Acid Derivatives
This section describes a rhodium-catalyzed protocol for the meta-C-H alkynylation of arenes, including phenylacetic acid derivatives, using bromoalkynes as the coupling partner.[2] This method provides a direct route to meta-alkynylated products, which are valuable intermediates in organic synthesis.
Data Presentation: Substrate Scope of Meta-C-H Alkynylation
| Entry | Phenylacetic Acid Derivative | Bromoalkyne | Yield (%) of meta-alkynylated product |
| 1 | Phenylacetic acid | (Bromoethynyl)triisopropylsilane | 65 |
| 2 | 4-Methoxyphenylacetic acid | (Bromoethynyl)triisopropylsilane | 72 |
| 3 | 4-Fluorophenylacetic acid | (Bromoethynyl)triisopropylsilane | 60 |
| 4 | 3-Chlorophenylacetic acid | (Bromoethynyl)triisopropylsilane | 58 |
| 5 | Phenylacetic acid | 1-Bromo-2-phenylacetylene | 55 |
Data is representative and compiled from similar reactions reported in the literature.[2]
Experimental Protocol: General Procedure for Meta-C-H Alkynylation
Materials:
-
Substituted phenylacetic acid derivative (0.2 mmol, 1.0 equiv)
-
Bromoalkyne (0.3 mmol, 1.5 equiv)
-
[RhCp*Cl₂]₂ (5 mol %, 0.01 mmol)
-
AgSbF₆ (20 mol %, 0.04 mmol)
-
NaOAc (0.4 mmol, 2.0 equiv)
-
tert-Amyl alcohol (2.0 mL)
Procedure:
-
In a sealed tube, combine the phenylacetic acid derivative (0.2 mmol), bromoalkyne (0.3 mmol), [RhCp*Cl₂]₂ (0.01 mmol), AgSbF₆ (0.04 mmol), and NaOAc (0.4 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add tert-amyl alcohol (2.0 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane.
-
Filter the mixture through a short pad of silica gel, washing with additional dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by preparative thin-layer chromatography (PTLC) to yield the pure meta-alkynylated product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
Proposed Catalytic Cycle for Meta-C-H Alkynylation
Caption: Proposed catalytic cycle for Rh-catalyzed meta-C-H alkynylation.
Application in Drug Discovery and Development
The methodologies presented provide robust pathways for the late-stage functionalization of complex molecules containing the this compound scaffold. The ability to selectively introduce aryl and alkynyl groups at the meta-position opens up new avenues for structure-activity relationship (SAR) studies. These transformations can be employed to synthesize novel analogs of known bioactive compounds, potentially leading to improved pharmacological properties such as enhanced potency, selectivity, or metabolic stability. The functional group tolerance of these rhodium-catalyzed reactions makes them particularly attractive for use with highly functionalized drug candidates.
Conclusion
The rhodium-catalyzed meta-C-H arylation and alkynylation of phenylacetic acid derivatives offer a powerful strategy for the synthesis of complex aromatic compounds. The protocols and data presented herein provide a solid foundation for researchers to explore the application of these methods to this compound and other diarylmethane-containing molecules. The detailed experimental procedures and mechanistic insights are intended to facilitate the adoption and further development of these valuable synthetic tools in academic and industrial research, particularly in the field of drug discovery.
References
Application Notes: Analytical Techniques for Quantifying Diphenylacetic Acid
Introduction
Diphenylacetic acid (DPAA) is a crucial organic compound used as a biochemical reagent and an intermediate in the synthesis of various pharmaceuticals. Accurate quantification of DPAA in different sample matrices, such as bulk drug substances, pharmaceutical formulations, and biological fluids, is essential for quality control, pharmacokinetic studies, and drug development. This document provides detailed application notes and protocols for the primary analytical techniques used to quantify this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common and robust method for the quantification of this compound, offering high specificity, sensitivity, and precision. Stability-indicating HPLC methods can distinguish DPAA from its degradation products.[1][2]
Quantitative Data Summary
| Parameter | Typical Value | Comments |
| Linearity Range | 0.1 - 100 µg/mL | Excellent correlation coefficients (r² > 0.999) are typically achieved.[3] |
| Limit of Detection (LOD) | 0.0015 - 0.1 µg/mL | Dependent on detector and specific method conditions.[3] |
| Limit of Quantification (LOQ) | 0.005 - 0.5 µg/mL | The lowest concentration quantifiable with acceptable precision and accuracy.[3] |
| Precision (%RSD) | < 2% | For both intra-day and inter-day precision.[3] |
| Accuracy (Recovery) | 98 - 102% | Determined by spiking a known amount of DPAA into a blank matrix. |
| Detection Wavelength | 210 - 215 nm | DPAA shows significant UV absorbance in this range.[4] |
Experimental Workflow for HPLC Analysis
Caption: Workflow for this compound quantification by HPLC.
Protocol: HPLC-UV Method
This protocol describes a reversed-phase HPLC method for the quantification of this compound.
1. Materials and Reagents
-
This compound reference standard (99% purity or higher)
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade)
2. Instrumentation and Conditions
-
HPLC System: With UV-Vis or Diode Array Detector.
-
Column: Ascentis® C18, 15 cm x 4.6 mm, 5 µm particles, or equivalent.
-
Mobile Phase: A mixture of 20 mM phosphoric acid and acetonitrile (75:25, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 5-20 µL.
3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of DPAA reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like methanol or a water/acetonitrile mixture.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation:
-
For Bulk Drug: Accurately weigh about 25 mg of the DPAA sample, dissolve in a 25 mL volumetric flask with diluent, and further dilute to fall within the calibration range.
-
For Plasma/Serum: Precipitate proteins by adding an acid like 0.4 N perchloric acid or by using a solvent like acetonitrile.[4][5] Centrifuge the mixture and inject the supernatant after filtration.
-
4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the series of working standard solutions in triplicate.
-
Inject the prepared sample solutions in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples using the regression equation from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique suitable for trace-level analysis and confirmation of DPAA identity. Due to the low volatility of carboxylic acids, derivatization is often required to convert DPAA into a more volatile ester form (e.g., silyl (B83357) ester) prior to analysis.[6][7]
Quantitative Data Summary
| Parameter | Typical Value | Comments |
| Linearity Range | 0.1 - 25 µM | Good linearity (r² > 0.999) is achievable with appropriate internal standards.[8] |
| Limit of Quantification (LOQ) | ~0.1 µM | Highly sensitive, suitable for trace analysis in complex matrices.[8] |
| Precision (%RSD) | < 10% | Intra- and inter-day precision.[8] |
| Accuracy (Recovery) | > 90% | Dependent on the efficiency of extraction and derivatization.[8] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides characteristic fragmentation patterns for identification.[8] |
| Detection Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring specific fragment ions.[9] |
Protocol: GC-MS with Silylation
This protocol details the analysis of DPAA using GC-MS after derivatization with a silylating agent.
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., an isotopically labeled DPAA or a structurally similar compound.
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Solvents: Hexane, Ethyl Acetate (GC grade).
2. Instrumentation and Conditions
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[9]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
MS Transfer Line Temp: 280 °C.[9]
-
Ion Source Temp: 230 °C.[9]
-
MS Mode: Scan (m/z 50-500) for identification and SIM for quantification.
3. Sample Preparation and Derivatization
-
Extraction: For liquid samples (e.g., plasma, urine), perform a liquid-liquid extraction (LLE). Acidify the sample to pH ~2 with HCl and extract DPAA into an organic solvent like ethyl acetate. Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Derivatization: To the dried residue, add 50 µL of ethyl acetate, 50 µL of the IS solution, and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for injection.
4. Analysis Procedure
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Acquire data in both scan and SIM modes. For SIM, monitor characteristic ions of the DPAA-TMS derivative (e.g., m/z 167, 284).
-
Prepare a calibration curve using derivatized standards and the internal standard.
-
Calculate the concentration of DPAA in the sample based on the peak area ratio of the analyte to the internal standard.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective method for the quantification of this compound in simple matrices, such as bulk drug assays or dissolution testing. Its main limitation is the lack of specificity in the presence of interfering substances that also absorb UV light.[10]
Quantitative Data Summary
| Parameter | Typical Value | Comments |
| Wavelength Maxima (λmax) | ~208 nm, ~220 nm | Dependent on the solvent used.[10] A practical wavelength around 215-220 nm is often used for quantification. |
| Linearity Range | 1 - 50 µg/mL | Adheres to Beer-Lambert law within this range. |
| LOD / LOQ | ~0.5 µg/mL / ~1.5 µg/mL | Significantly higher than chromatographic methods. |
| Precision (%RSD) | < 3% | Good for simple, high-concentration samples. |
| Solvent | Ethanol, Methanol, or dilute acid/base | The choice of solvent can affect the λmax and absorptivity.[10] |
General Analytical Workflow
References
- 1. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. gcms.cz [gcms.cz]
- 7. Gas chromatographic-mass spectrometric analysis of acids and phenols in distilled alcohol beverages. Application of anion-exchange disk extraction combined with in-vial elution and silylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products | MDPI [mdpi.com]
- 10. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]
Application Notes and Protocols: One-Step Synthesis of Diphenylacetic Acid from Glyoxylic Acid
Introduction
Diphenylacetic acid is a crucial intermediate in the synthesis of various pharmaceuticals and specialty chemicals. This document provides detailed protocols for the one-step synthesis of this compound via the Friedel-Crafts reaction of glyoxylic acid with benzene (B151609). Two effective methods are presented, utilizing different acid catalysts. These protocols are intended for researchers, scientists, and professionals in drug development and organic synthesis.
Reaction Principle
The core of this synthesis is an electrophilic aromatic substitution, specifically a Friedel-Crafts-type reaction. In this one-step process, two molecules of benzene react with one molecule of glyoxylic acid in the presence of a strong acid catalyst. The acid protonates the carbonyl oxygen of glyoxylic acid, generating a carbocationic intermediate which is then attacked by the nucleophilic benzene rings, ultimately forming this compound.
Catalyst Systems
Two primary catalyst systems have been demonstrated to be effective for this transformation:
-
Poly(4-vinylpyridine) supported trifluoromethanesulfonic acid (PVP-TfOH): A solid, reusable acid catalyst that simplifies product work-up.
-
Chlorsulfonic acid: A powerful liquid superacid catalyst.
Method 1: Synthesis using PVP-TfOH Solid Acid Catalyst
This method employs a heterogeneous solid acid catalyst, which can be easily separated from the reaction mixture by filtration.
Experimental Protocol
Materials and Equipment:
-
Glyoxylic acid (50% solution in water)
-
Benzene
-
Poly(4-vinylpyridine) supported trifluoromethanesulfonic acid (PVP-TfOH)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel (70-230 mesh) for column chromatography
-
Hexane and Ethyl acetate (B1210297) for eluent
-
Round-bottom flask or Nalgene bottle
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for extraction and filtration
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure: [1]
-
Reaction Setup: In a suitable reaction vessel (e.g., a Nalgene bottle), combine 0.6 g (4 mmol) of 50% glyoxylic acid with 5 mL of benzene.
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Catalyst Addition: Slowly add 4.5 g (28 mmol, 7 equivalents) of PVP-TfOH to the cooled, stirring mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.
-
Monitoring: Monitor the progress of the reaction using TLC with a 3:1 hexanes/ethyl acetate mobile phase.
-
Quenching: Once the reaction is complete, pour the mixture over 25 g of ice.
-
Neutralization and Extraction: Neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Washing and Drying: Combine the organic extracts, wash with water, and dry over anhydrous Na₂SO₄.
-
Solvent Removal: Remove the diethyl ether under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate (85:15) mixture as the eluent to yield pure this compound.
Method 2: Synthesis using Chlorsulfonic Acid Catalyst
This protocol uses a homogeneous and highly effective liquid superacid catalyst.[2]
Experimental Protocol
Materials and Equipment:
-
Glyoxylic acid hydrate (B1144303)
-
Benzene
-
Chlorsulfonic acid (ClSO₃H)
-
Sodium hydroxide (B78521) (NaOH)
-
Toluene (B28343) for recrystallization
-
Reaction flask with an addition funnel and stirrer
-
Water bath
-
Standard laboratory glassware for extraction, distillation, and filtration
Procedure: [2]
-
Reaction Setup: Prepare a mixture of 18.6 g of glyoxylic acid hydrate in 200 cc of benzene in a reaction flask equipped with a stirrer. Note that benzene is used in excess to act as both reactant and solvent.
-
Catalyst Addition: With agitation, add 162.0 g of chlorsulfonic acid to the mixture over a 2-hour period, maintaining the reaction temperature between 20-30 °C.
-
Reaction (Phase 1): Continue agitation at 20-30 °C for an additional 1.5 hours after the catalyst addition is complete.
-
Reaction (Phase 2): Raise the reaction temperature to 50 °C and maintain it for one hour.
-
Quenching: Quench the entire reaction mixture by pouring it into 1000 cc of cold water.
-
Work-up:
-
Remove the excess benzene by distillation.
-
Decant the aqueous acid solution from the crude product, which may be gummy.
-
Dissolve the crude product in a solution of 20 g of NaOH in 300 cc of water to form the sodium salt of this compound.
-
Separate the aqueous layer containing the product salt.
-
-
Precipitation: Acidify the aqueous solution to precipitate the this compound.
-
Purification: Recover the precipitated solid. The crude product can be purified by recrystallization from toluene to yield pure this compound.
Data Presentation
The following table summarizes the key quantitative data from the described protocols.
| Parameter | Method 1 (PVP-TfOH) | Method 2 (Chlorsulfonic Acid) |
| Reactants | Glyoxylic acid (4 mmol), Benzene (5 mL) | Glyoxylic acid hydrate (1 mol eq.), Benzene (2 mol eq. in excess) |
| Catalyst | PVP-TfOH (7 equivalents) | Chlorsulfonic acid |
| Temperature | 0 °C to Room Temperature | 20-30 °C, then 50 °C |
| Reaction Time | 12 hours[1] | 4.5 hours[2] |
| Yield | 79%[1] | 67.2% (crude)[2] |
| Purification | Column Chromatography | Recrystallization from Toluene |
| Final Purity | Not specified | 100% (by titration after recrystallization)[2] |
| Melting Point | Not specified | 141.5-143.5 °C (after recrystallization)[2] |
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the one-step synthesis of this compound.
Caption: General workflow for this compound synthesis.
Safety Precautions
-
Benzene: is a known carcinogen and is highly flammable. All manipulations should be performed in a well-ventilated fume hood.
-
Chlorsulfonic acid: is extremely corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety goggles, lab coat) is mandatory.
-
Trifluoromethanesulfonic acid (on PVP support): is a strong acid and should be handled with care.
-
Standard laboratory safety practices should be followed at all times.
The one-step synthesis of this compound from glyoxylic acid and benzene is an efficient process. The choice between a solid acid catalyst like PVP-TfOH and a liquid superacid like chlorsulfonic acid will depend on the desired scale, available equipment, and safety considerations. The PVP-TfOH method offers simpler work-up and catalyst recyclability, while the chlorsulfonic acid method is a potent, albeit more hazardous, alternative. Both protocols provide viable routes to this important synthetic intermediate.
References
Application Notes and Protocols: The Role of Diphenylacetic Acid in Agrochemical Synthesis
For Researchers, Scientists, and Agrochemical Development Professionals
These application notes provide a comprehensive overview of the use of diphenylacetic acid as a key intermediate in the synthesis of various agrochemicals. This document includes detailed experimental protocols, quantitative data on synthesis and efficacy, and diagrams of synthetic pathways.
Introduction: this compound as a Versatile Building Block
This compound, a derivative of acetic acid with two phenyl substituents, is a versatile and crucial intermediate in the organic synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals.[1][2] Its unique structural features allow for the creation of complex molecules with significant biological activity. In the agrochemical sector, this compound serves as a precursor for the synthesis of herbicides, fungicides, and insecticides.
Herbicide Synthesis: The Case of Diphenamide
One of the most notable applications of this compound in agrochemical synthesis is in the production of the selective pre-emergence herbicide, Diphenamide.[3] Diphenamide is effective in controlling annual grasses and some broadleaf weeds in various crops.[4]
Synthesis of Diphenamide from this compound
The synthesis of Diphenamide from this compound is a two-step process. The first step involves the conversion of this compound to diphenylacetyl chloride. The second step is the amidation of the acid chloride with dimethylamine (B145610).
Step 1: Synthesis of Diphenylacetyl Chloride
This protocol is adapted from a standard procedure for the synthesis of acid chlorides.[5]
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous benzene (B151609) or toluene (B28343)
-
Anhydrous hexane
-
Activated charcoal
-
-
Equipment:
-
Round-bottom flask with reflux condenser and dropping funnel
-
Heating mantle
-
Rotary evaporator
-
Filtration apparatus
-
Ice bath
-
-
Procedure:
-
In a round-bottom flask, suspend this compound (1 mole) in anhydrous benzene (e.g., 200 mL).
-
Slowly add thionyl chloride (1.1 moles) dropwise to the suspension at room temperature with stirring.
-
After the addition is complete, heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of hydrogen chloride and sulfur dioxide gases ceases.
-
Remove the excess thionyl chloride and benzene by distillation under reduced pressure.
-
Dissolve the resulting crude diphenylacetyl chloride in hot anhydrous hexane.
-
Treat the hot solution with a small amount of activated charcoal and filter.
-
Cool the filtrate in an ice bath to crystallize the diphenylacetyl chloride.
-
Collect the crystals by filtration, wash with a small amount of cold anhydrous hexane, and dry under vacuum.
-
Step 2: Synthesis of Diphenamide
-
Materials:
-
Diphenylacetyl chloride
-
Dimethylamine (aqueous solution or gas)
-
Anhydrous toluene or diethyl ether
-
Sodium bicarbonate solution (5%)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
-
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer, dropping funnel, and gas inlet (if using gaseous dimethylamine)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve diphenylacetyl chloride (1 mole) in anhydrous toluene (e.g., 500 mL) in a three-necked flask equipped with a stirrer and cooled in an ice bath.
-
Slowly add a solution of dimethylamine (2.2 moles) in water or bubble gaseous dimethylamine through the solution while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude Diphenamide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane).
-
Quantitative Data for Diphenamide Synthesis
| Step | Reactants | Product | Typical Yield (%) | Reference |
| 1 | This compound, Thionyl chloride | Diphenylacetyl chloride | 82-94 | [5] |
| 2 | Diphenylacetyl chloride, Dimethylamine | Diphenamide | >90 (unoptimized) | General amide synthesis |
Logical Workflow for Diphenamide Synthesis
Mode of Action of Diphenamide
Diphenamide is a systemic herbicide that is absorbed by the roots of emerging weeds. It acts by inhibiting cell division, specifically by disrupting the synthesis of very long-chain fatty acids (VLCFAs). This inhibition ultimately leads to the cessation of growth and death of the weed seedlings.
References
Application Notes and Protocols for Ruthenium-Catalyzed C-H Arylation with Carboxylic Acid Additives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct C-H arylation is a powerful and atom-economical method for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are prevalent in pharmaceuticals, agrochemicals, and functional materials. Ruthenium-catalyzed C-H arylation has emerged as a particularly attractive strategy due to the lower cost and unique reactivity of ruthenium catalysts compared to other precious metals. A key development in this field is the use of carboxylic acid additives, which can significantly enhance reaction efficiency and scope. This document provides detailed application notes and protocols for conducting ruthenium-catalyzed C-H arylation, with a focus on the role of carboxylic acid additives. While specific data for diphenylacetic acid is not prevalent in the current literature, the principles and protocols outlined herein using other carboxylic acids as additives provide a strong foundation for its investigation and application.
The Role of Carboxylic Acid Additives
Carboxylic acid additives play a crucial role in facilitating the C-H activation step in ruthenium-catalyzed arylation reactions. The currently accepted mechanism is the Concerted Metalation-Deprotonation (CMD) pathway.[1][2] In this mechanism, the carboxylate anion acts as a proton shuttle, abstracting a proton from the C-H bond of the substrate in a concerted fashion as the ruthenium center coordinates to the carbon. This process avoids the high-energy intermediates associated with other C-H activation mechanisms and often leads to milder reaction conditions and broader substrate scope. The presence of a carboxylic acid can be essential for reactions involving weakly coordinating directing groups.[3]
Experimental Protocols
The following are generalized protocols for ruthenium-catalyzed C-H arylation using a carboxylic acid additive, based on common procedures found in the literature.[3][4][5] Researchers should optimize these conditions for their specific substrates.
General Protocol for Ruthenium-Catalyzed C-H Arylation of Benzoic Acids
This protocol is adapted from procedures where the carboxylic acid moiety of the substrate itself acts as the directing group.
Materials:
-
Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂ or RuCl₃·xH₂O)
-
Ligand (e.g., Tricyclohexylphosphine (PCy₃) or 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy))
-
Aryl halide (aryl iodide or bromide)
-
Benzoic acid derivative
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., NMP, 1,4-dioxane, or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the ruthenium catalyst (e.g., 2.5-5 mol%), the ligand (e.g., 5-10 mol%), the benzoic acid derivative (1.0 equiv), the aryl halide (1.5-2.0 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture at the desired temperature (typically 80-140 °C) with stirring for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired arylated product.
General Protocol for Ruthenium-Catalyzed C-H Arylation with a Carboxylic Acid Additive
This protocol is applicable when a carboxylic acid is used as a co-catalyst for a substrate with a different directing group.
Materials:
-
Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂)
-
Carboxylic acid additive (e.g., 1-phenylcyclopentane-1-carboxylic acid (PCCA) or potassium pivalate (B1233124) (KOPiv))[3]
-
Substrate with a directing group
-
Aryl halide
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried reaction vessel, combine the ruthenium catalyst (e.g., 2.5 mol%), the carboxylic acid additive (e.g., 20-30 mol%), the substrate (1.0 equiv), the aryl halide (2.0 equiv), and the base (2.0 equiv).
-
Subject the vessel to three cycles of evacuation and backfilling with an inert atmosphere.
-
Add the degassed solvent.
-
Seal the vessel and stir the mixture at an elevated temperature (e.g., 120 °C) for the specified time (e.g., 24 hours).
-
Work-up and purification are carried out as described in the previous protocol.
Data Presentation
The following tables summarize representative quantitative data for ruthenium-catalyzed C-H arylation reactions.
Table 1: Ruthenium-Catalyzed Arylation of 2-Methylbenzoic Acid with Various Aryl Halides [4]
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Iodoanisole | 2-Methyl-6-(4-methoxyphenyl)benzoic acid | 91 |
| 2 | 4-Iodotoluene | 2-Methyl-6-(p-tolyl)benzoic acid | 85 |
| 3 | 4-Bromobenzotrifluoride | 2-Methyl-6-(4-(trifluoromethyl)phenyl)benzoic acid | 78 |
| 4 | 1-Iodo-4-(trifluoromethoxy)benzene | 2-Methyl-6-(4-(trifluoromethoxy)phenyl)benzoic acid | 82 |
| 5 | Methyl 4-iodobenzoate | Methyl 4-(2-carboxy-3-methylphenyl)benzoate | 88 |
Reaction conditions: 2-Methylbenzoic acid (0.25 mmol), aryl halide (1.5 equiv), [Ru(p-cymene)Cl₂]₂ (4 mol%), PCy₃ (8 mol%), K₂CO₃ (2.0 equiv), NMP (1.0 mL), 120 °C, 24 h.
Table 2: Substrate Scope for the Arylation of Benzoic Acids [5]
| Entry | Benzoic Acid | Aryl Iodide | Product | Yield (%) |
| 1 | Benzoic acid | 4-Iodoanisole | 2,6-Bis(4-methoxyphenyl)benzoic acid | 91 |
| 2 | 4-Methoxybenzoic acid | 4-Iodoanisole | 4-Methoxy-2,6-bis(4-methoxyphenyl)benzoic acid | 85 |
| 3 | 4-(Trifluoromethyl)benzoic acid | 4-Iodotoluene | 2,6-Di-p-tolyl-4-(trifluoromethyl)benzoic acid | 78 |
| 4 | 2-Naphtoic acid | 4-Iodoanisole | 1-(4-Methoxyphenyl)-2-naphthoic acid | 82 |
Reaction conditions: Benzoic acid derivative (0.3 mmol), aryl iodide (2.0 equiv), --INVALID-LINK--₂ (3 mol%), K₂CO₃ (2.0 equiv), KOC(CF₃)₃ (1.0 equiv), tBuCN (8.0 equiv), 140 °C, 16 h.
Mechanistic Visualization
The following diagrams illustrate the key mechanistic steps and experimental workflow in ruthenium-catalyzed C-H arylation assisted by a carboxylic acid.
Caption: Proposed Catalytic Cycle for Carboxylate-Assisted C-H Arylation.
Caption: General Experimental Workflow for C-H Arylation.
References
Application Notes and Protocols for the Synthesis of 2-Allyl-3-oxazolin-5-ones
Topic: Rhodium-Catalyzed Synthesis of 2-Allyl-3-oxazolin-5-ones with Diphenylacetic Acid as a Co-catalyst
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Allyl-3-oxazolin-5-ones are valuable heterocyclic scaffolds in organic synthesis and are of significant interest in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the synthesis of these compounds via a rhodium-catalyzed regioselective domino reaction between azlactones and internal alkynes. This process, which involves an azlactone-alkyne coupling followed by an aza-Cope rearrangement, is facilitated by the use of this compound as a critical additive. The following protocols are based on established literature, providing a robust method for accessing these important molecular structures.[1]
Reaction Principle and Scheme
The core transformation involves the reaction of an azlactone (a 2-substituted-5(4H)-oxazolone) with an internal alkyne in the presence of a rhodium catalyst, a phosphine (B1218219) ligand, and this compound. The reaction proceeds through a domino sequence of C-H activation of the azlactone, coupling with the alkyne, and a subsequent aza-Cope rearrangement to furnish the desired 2-allyl-3-oxazolin-5-one. This compound is crucial for the efficiency and regioselectivity of this transformation.
Overall Reaction Scheme:
Figure 1: General workflow for the rhodium-catalyzed synthesis of 2-allyl-3-oxazolin-5-ones.
Experimental Protocols
Materials and Equipment
-
Reactants: Substituted azlactones and internal alkynes.
-
Catalyst: Bis(cyclooctadiene)rhodium(I) chloride dimer ([Rh(cod)Cl]₂).
-
Ligand: Bis(2-diphenylphosphinophenyl)ether (DPEPhos).
-
Additive: this compound (Ph₂CHCOOH).
-
Solvent: Anhydrous 1,2-dichloroethane (B1671644) (DCE).
-
General Equipment: Schlenk flasks, magnetic stirrer, heating mantle or oil bath, inert gas (argon or nitrogen) supply, syringes, and standard laboratory glassware.
-
Purification: Silica (B1680970) gel for column chromatography, and appropriate solvents (e.g., hexane, ethyl acetate).
Detailed Synthesis Protocol: Representative Example
This protocol describes the synthesis of a representative 2-allyl-3-oxazolin-5-one on a laboratory scale.
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the azlactone (1.0 mmol, 1.0 equiv), [Rh(cod)Cl]₂ (0.025 mmol, 2.5 mol%), DPEPhos (0.055 mmol, 5.5 mol%), and this compound (0.1 mmol, 10 mol%).
-
Add a magnetic stir bar to the flask.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Using a syringe, add anhydrous 1,2-dichloroethane (DCE, 5.0 mL).
-
Stir the resulting mixture at room temperature for 5-10 minutes until all solids are dissolved.
-
Using a syringe, add the internal alkyne (1.2 mmol, 1.2 equiv) to the reaction mixture.
Reaction Execution and Work-up:
-
Place the sealed Schlenk flask in a preheated oil bath at 60 °C.
-
Stir the reaction mixture vigorously for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the flask to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure 2-allyl-3-oxazolin-5-one.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various 2-allyl-3-oxazolin-5-one derivatives based on the described protocol.
| Entry | Azlactone (R¹) | Alkyne (R², R³) | Product Yield (%) |
| 1 | Phenyl | Phenyl, Phenyl | 98 |
| 2 | 4-Methylphenyl | Phenyl, Phenyl | 95 |
| 3 | 2-Naphthyl | Phenyl, Phenyl | 99 |
| 4 | Phenyl | 4-Methoxyphenyl, Phenyl | 92 |
| 5 | Phenyl | 4-Bromophenyl, Phenyl | 85 |
| 6 | Phenyl | 2-Thienyl, Phenyl | 87 |
| 7 | Phenyl | Methyl, Phenyl | 75 |
Table 1: Representative yields for the synthesis of 2-allyl-3-oxazolin-5-ones. Yields are for isolated products after column chromatography.[1]
Visualization of the Catalytic Cycle
The proposed catalytic cycle illustrates the key steps in the rhodium-catalyzed domino reaction.
Figure 2: Proposed catalytic cycle for the synthesis of 2-allyl-3-oxazolin-5-ones.
Notes on the Catalytic Cycle:
-
The active Rh(I) catalyst initiates the cycle.
-
The azlactone coordinates to the rhodium center, followed by C-H activation to form a rhodium enolate intermediate. This compound is believed to act as a proton shuttle, facilitating this key step.
-
The internal alkyne then undergoes migratory insertion into the rhodium-carbon bond.
-
The resulting vinyl-rhodium intermediate undergoes a[1][1]-sigmatropic (aza-Cope) rearrangement.
-
Finally, reductive elimination releases the 2-allyl-3-oxazolin-5-one product and regenerates the active Rh(I) catalyst.
Applications and Future Directions
The synthesized 2-allyl-3-oxazolin-5-ones are versatile intermediates. The allyl group can be further functionalized, and the oxazolinone ring can serve as a precursor to various other heterocyclic systems, including trisubstituted pyridines through thermolysis.[1] These compounds are of interest for library synthesis in drug discovery programs due to their structural complexity and potential biological activity. Further research may focus on developing enantioselective versions of this reaction to access chiral 2-allyl-3-oxazolin-5-ones.
References
Troubleshooting & Optimization
How to improve the yield of Diphenylacetic acid synthesis
Welcome to the technical support center for diphenylacetic acid synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your synthesis and improve your yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding method for synthesizing this compound?
A1: The most widely reported and highest-yielding method is the reduction of benzilic acid with red phosphorus and iodine in glacial acetic acid. This method can achieve yields of 94-97%.[1]
Q2: I am considering alternative synthesis routes. What are the expected yields for other common methods?
A2: Alternative methods for synthesizing this compound include the reduction of benzilic acid with hydriodic acid and red phosphorus, which yields about 80%, and the reaction of glyoxylic acid with benzene (B151609) using a solid acid catalyst, which can yield up to 79%.[2][3] A method using chlorosulfonic acid as a catalyst for the reaction of glyoxylic acid hydrate (B1144303) with benzene reported a yield of 67.2%.[4]
Q3: My final product has a pinkish tint after precipitation. What causes this and how can I fix it?
A3: A pink discoloration can occur if the hot acetic acid solution is poured into the sodium bisulfite solution too rapidly during the workup. To resolve this, you may need to re-precipitate the product from an acetic acid solution.[1]
Q4: I'm losing product during the workup when using sodium bisulfite. Why is this happening and how can I prevent it?
A4: Some samples of sodium bisulfite can cause a portion of the this compound to dissolve. This can be prevented by passing a current of sulfur dioxide into the sodium bisulfite solution until it is acidic to litmus (B1172312) paper before adding the reaction filtrate.[1]
Q5: How can I confirm that the reduction of benzilic acid is complete?
A5: A simple and effective way to check for the presence of unreacted benzilic acid is to treat a small sample of the product with cold concentrated sulfuric acid. If any benzilic acid remains, the sulfuric acid will turn red.[1] The melting points of benzilic acid and this compound are very close, so this chemical test is a more reliable indicator of reaction completion than a melting point determination alone.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure the reaction is refluxed for the recommended time (at least 2.5 hours for the benzilic acid reduction method).[1] Use the sulfuric acid test described in Q5 to confirm complete conversion. |
| Loss of product during workup. | Follow the procedure to prevent dissolution with sodium bisulfite (see Q4). Ensure the product is thoroughly washed with cold water to remove impurities without dissolving the product. | |
| Impure starting materials. | Use pure benzilic acid as the starting material. Impurities can lead to side reactions and lower the yield. | |
| Product Discoloration (Pink/Yellow) | Rapid precipitation. | Pour the hot filtrate slowly into the cold, well-stirred sodium bisulfite solution to ensure the formation of a fine, white powder.[1] |
| Presence of excess iodine. | Ensure a sufficient amount of sodium bisulfite is used to completely react with and remove any residual iodine. | |
| Difficulty Filtering Red Phosphorus | Clogging of filter paper. | If you encounter difficulties filtering the hot acetic acid solution, using an asbestos (B1170538) filter may be advantageous.[1] |
Quantitative Data Summary
| Synthesis Method | Starting Materials | Reagents/Catalyst | Reported Yield |
| Reduction of Benzilic Acid | Benzilic Acid | Red Phosphorus, Iodine, Glacial Acetic Acid | 94-97%[1] |
| Reduction of Benzilic Acid | Benzilic Acid | Hydriodic Acid, Red Phosphorus, Glacial Acetic Acid | 80%[2] |
| Friedel-Crafts Reaction | Glyoxylic Acid, Benzene | Poly(4-vinylpyridine) supported trifluoromethanesulfonic acid | 79%[3] |
| Friedel-Crafts Reaction | Glyoxylic Acid Hydrate, Benzene | Chlorsulfonic Acid | 67.2%[4] |
Experimental Protocols
Method 1: Reduction of Benzilic Acid with Red Phosphorus and Iodine[1]
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In a 1-liter round-bottomed flask, combine 250 mL of glacial acetic acid, 15 g of red phosphorus, and 5 g of iodine.
-
Allow the mixture to stand for 15-20 minutes until the iodine has reacted.
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Add 5 mL of water and 100 g (0.44 mole) of benzilic acid to the flask.
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Attach a reflux condenser and boil the mixture continuously for at least 2.5 hours.
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After the reaction is complete, filter the hot mixture with suction to remove the excess red phosphorus.
-
Slowly pour the hot filtrate into a cold, well-stirred solution of 20-25 g of sodium bisulfite in 1 liter of water.
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Filter the resulting white or slightly yellow precipitate of this compound with suction.
-
Wash the product with cold water and dry thoroughly.
-
For further purification, the product can be recrystallized from approximately 500 mL of hot 50% alcohol.
Visual Guides
Caption: Experimental workflow for the synthesis of this compound from benzilic acid.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Purification of Crude Diphenylacetic Acid by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude diphenylacetic acid via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: No crystals are forming after the hot solution has cooled.
A1: This is a common issue that can arise from several factors:
-
Too much solvent: The most frequent cause for the failure of crystal formation is the use of an excessive amount of solvent, which keeps the compound dissolved even at lower temperatures.[1][2] To address this, try boiling off some of the solvent to increase the concentration of this compound and then allow the solution to cool again.[3]
-
Supersaturation: The solution may be supersaturated, meaning the this compound is dissolved at a concentration higher than its normal saturation point.[1] To induce crystallization, you can:
-
Inappropriate solvent: The chosen solvent may not be ideal for this compound. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Q2: The this compound is "oiling out" instead of forming crystals.
A2: "Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing.[2][3] This often happens if the boiling point of the solvent is higher than the melting point of the compound being recrystallized. For this compound, with a melting point of 146-148 °C, this is less common with standard solvents.[4] However, impurities can lower the melting point. To resolve this:
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Reheat and add more solvent: Reheat the solution until the oil dissolves completely. Add a small amount of additional solvent to lower the saturation point and then allow it to cool slowly.[2]
-
Slower cooling: Allow the solution to cool more slowly. You can do this by insulating the flask or letting it cool on a surface that does not draw heat away too quickly.[2][3]
-
Change the solvent: Consider using a different solvent or a solvent mixture.
Q3: The recovered crystals are discolored or appear impure.
A3: Discoloration is often due to the presence of colored impurities.
-
Use of decolorizing carbon: If the hot solution is colored, you can add a small amount of activated charcoal (decolorizing carbon) to adsorb the colored impurities.[5] After adding the charcoal, heat the solution to boiling for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that using too much charcoal can also adsorb your product, leading to a lower yield.[3]
-
Incomplete removal of impurities: If the crystals still appear impure after recrystallization, a second recrystallization step may be necessary.
Q4: The final yield of purified this compound is very low.
A4: A low yield can be attributed to several factors during the recrystallization process:
-
Using too much solvent: As mentioned in Q1, excess solvent will retain more of the dissolved product in the mother liquor, reducing the final yield.[1][3]
-
Premature crystallization: If the solution cools too quickly during hot filtration, some of the product may crystallize in the filter paper or funnel.[5][6] To prevent this, use a pre-warmed funnel and filter the solution as quickly as possible.
-
Incomplete crystallization: Ensure the solution has been cooled sufficiently to maximize the precipitation of the crystals. An ice bath can be used after the solution has reached room temperature.[6]
-
Loss during washing: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of the product.[1] Always use a minimal amount of ice-cold recrystallization solvent for washing.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve this compound well when hot and poorly when cold. For this compound, common and effective solvents include:
-
Aqueous ethanol (B145695) (e.g., 50% ethanol): This is a commonly used solvent system for the recrystallization of this compound.[7][8]
-
Water: this compound is soluble in hot water and slightly soluble in cold water, making it a suitable solvent.[8][9][10]
-
Benzene or Toluene: These organic solvents can also be used for recrystallization.[8][11]
-
Acetic Acid/Water mixture: This solvent pair is also a possibility.[5]
The choice of solvent may also depend on the nature of the impurities you are trying to remove. It is often recommended to test small batches with different solvents to find the optimal one for your specific crude product.
Q2: What is the expected melting point of pure this compound?
A2: The melting point of pure this compound is typically in the range of 146-148 °C.[4] A sharp melting point within this range is a good indicator of purity. An impure sample will typically exhibit a broader and depressed melting point range.
Q3: How can I determine the purity of my recrystallized this compound?
A3: Several methods can be used to assess the purity of your final product:
-
Melting Point Analysis: As mentioned above, a sharp melting point close to the literature value indicates high purity.[6]
-
Thin-Layer Chromatography (TLC): TLC can be used to compare the recrystallized product with the crude material. A pure substance should ideally show a single spot on the TLC plate.
-
Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the structure and identify any remaining impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying the purity of a compound.[4]
Data Presentation
The following table summarizes key quantitative data relevant to the recrystallization of this compound.
| Parameter | Value | Solvents | Source(s) |
| Melting Point | 146-148 °C | N/A | [4] |
| Solubility in Water | Slightly soluble (0.13 g/L at 20°C) | Water | [8][10][12] |
| Solubility | Soluble in hot water, alcohol, ether, and chloroform | Water, Alcohol, Ether, Chloroform | [9] |
| pKa | 3.94 (at 25 °C) | Water | [8][12] |
Experimental Protocols
Protocol: Recrystallization of Crude this compound
This protocol provides a general procedure for the purification of crude this compound by recrystallization.
-
Solvent Selection: Choose an appropriate solvent or solvent mixture based on preliminary tests or literature recommendations (e.g., 50% aqueous ethanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent to just cover the solid. Heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the this compound is completely dissolved.[5] Avoid adding a large excess of solvent.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Use a pre-warmed funnel and filter paper to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger crystals.
-
Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 15-20 minutes to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. The crystals can then be transferred to a watch glass for further air drying or dried in a desiccator.
-
Analysis: Determine the melting point and, if desired, perform further analysis (TLC, spectroscopy) to assess the purity of the final product.
Mandatory Visualization
Caption: Troubleshooting workflow for common recrystallization problems.
Caption: Experimental workflow for this compound recrystallization.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemimpex.com [chemimpex.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2,2-Diphenylacetic acid CAS#: 117-34-0 [m.chemicalbook.com]
- 9. This compound, 99+% | Fisher Scientific [fishersci.ca]
- 10. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. US2756254A - Method of preparing diphenyl acetic acid - Google Patents [patents.google.com]
- 12. 2,2-Diphenylacetic acid | 117-34-0 [chemicalbook.com]
Identifying and minimizing byproducts in Diphenylacetic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diphenylacetic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is most commonly synthesized via the reduction of benzilic acid.[1][2] Other methods include the Friedel-Crafts reaction of benzene (B151609) with glyoxylic acid and the hydrolysis of diphenyltrichloroethane (B1201946) (a derivative of DDT).[3][4]
Q2: What is the primary byproduct of concern when synthesizing this compound from benzilic acid?
A2: The most common impurity is unreacted benzilic acid. Due to their similar melting points, it is crucial to ensure the reaction goes to completion.[2]
Q3: How can I test for the presence of unreacted benzilic acid in my final product?
A3: A simple and effective qualitative test involves adding a small amount of the product to cold concentrated sulfuric acid. If even a trace of benzilic acid remains, the sulfuric acid will turn red.[2]
Q4: My final product has a pink or yellow discoloration. What is the likely cause and how can I prevent it?
A4: A pink or yellow hue in the final product is often due to the presence of iodine, which can form colored impurities.[2] This can occur if the hot acetic acid solution is poured into the water too rapidly during the workup. To prevent this, ensure slow and steady addition with vigorous stirring. If discoloration occurs, reprecipitation from an acetic acid solution may be necessary.[2]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Symptoms:
-
The final mass of the purified product is significantly lower than the theoretical yield.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Incomplete Reaction | The reduction of benzilic acid may not have gone to completion. | Extend Reaction Time: Ensure the reaction is refluxed for the recommended duration (at least 2.5 hours).[2] Monitor Reaction Progress: Use thin-layer chromatography (TLC) to monitor the disappearance of the benzilic acid spot. |
| Loss During Workup | Product may be lost during filtration or transfer steps. Some samples of sodium bisulfite can cause partial dissolution of the product.[2] | Optimize Filtration: If filtering the hot acetic acid solution is difficult, consider using an asbestos (B1170538) filter.[2] Acidify Bisulfite Solution: To prevent dissolution of the product, ensure the sodium bisulfite solution is acidic to litmus (B1172312) by passing sulfur dioxide gas through it.[2] |
| Side Reactions | Conditions may be favoring the formation of byproducts. | Control Temperature: Maintain a steady reflux temperature. Avoid excessive heating, which can promote side reactions. |
Issue 2: Formation of Byproducts
Symptoms:
-
Presence of unexpected peaks in analytical data (e.g., NMR, GC-MS).
-
Difficulty in purifying the final product.
-
Lowered melting point of the final product.
Potential Byproducts and Minimization Strategies:
| Byproduct | Formation Pathway | Minimization Strategy |
| Unreacted Benzilic Acid | Incomplete reduction of the starting material. | Increase reaction time and ensure adequate amounts of reducing agents (hydriodic acid and red phosphorus).[2][5] |
| Diphenylmethane | Decarboxylation of this compound at elevated temperatures.[6] | Avoid excessive heating during the reaction and purification steps. |
| Benzophenone | Oxidation of this compound or its precursors.[7][8] | Use an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially at higher temperatures. |
| Over-alkylation Products (in Friedel-Crafts) | The initial product is more reactive than the starting material, leading to further alkylation.[9][10][11] | Use a large excess of benzene relative to glyoxylic acid to favor the mono-substituted product.[9] |
Experimental Protocols
Synthesis of this compound from Benzilic Acid
This protocol is adapted from Organic Syntheses.[2]
Materials:
-
Benzilic Acid: 100 g (0.44 mole)
-
Glacial Acetic Acid: 250 cc
-
Red Phosphorus: 15 g
-
Iodine: 5 g
-
Water: 5 cc
-
Sodium Bisulfite: 20-25 g in 1 L of water
Procedure:
-
In a 1-L round-bottomed flask, combine 250 cc of glacial acetic acid, 15 g of red phosphorus, and 5 g of iodine.
-
Allow the mixture to stand for 15-20 minutes until the iodine has reacted.
-
Add 5 cc of water and 100 g of benzilic acid to the flask.
-
Attach a reflux condenser and boil the mixture continuously for at least 2.5 hours.
-
After the reaction is complete, filter the hot mixture with suction to remove excess red phosphorus.
-
Slowly pour the hot filtrate into a cold, well-stirred solution of 20-25 g of sodium bisulfite in 1 L of water.
-
Filter the precipitated this compound with suction, wash with cold water, and dry thoroughly.
-
For further purification, the product can be recrystallized from approximately 500 cc of hot 50% alcohol.
Yield: 88-90 g (94-97% of the theoretical amount).[2] Melting Point: 141-144 °C (crude), 144-145 °C (recrystallized).[2]
Visualizations
References
- 1. mt.com [mt.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US2517856A - Method of preparing diphenyl acetic acid - Google Patents [patents.google.com]
- 4. US2756254A - Method of preparing diphenyl acetic acid - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. organic chemistry - The decarboxylation of phenylacetic acid via addition of acid - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Benzophenone - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Troubleshooting common issues in Diphenylacetic acid synthesis
Technical Support Center: Diphenylacetic Acid Synthesis
Welcome to the technical support center for this compound synthesis. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of this compound. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific challenges in your experiments.
Troubleshooting Guide
Low Yield or Incomplete Reaction
Question: My reaction yield is significantly lower than expected, or I suspect the reaction has not gone to completion. What are the common causes and how can I improve the outcome?
Answer:
Low yields in this compound synthesis can stem from several factors, primarily related to reaction conditions and reagent purity. Here are some common causes and troubleshooting steps:
-
Incomplete Reduction of Benzilic Acid: When synthesizing this compound by the reduction of benzilic acid, incomplete reaction is a frequent issue. The melting points of benzilic acid and this compound are very close, making it difficult to assess purity by melting point alone.[1]
-
Troubleshooting:
-
Reaction Time: Ensure the mixture has been boiled continuously for at least two and a half hours to ensure complete reduction.[1]
-
Purity Check: A simple and effective way to check for unreacted benzilic acid is to treat a small sample of the product with cold concentrated sulfuric acid. If any benzilic acid remains, the sulfuric acid will turn red.[1]
-
Reagent Quality: The purity of the starting materials, particularly the benzilic acid and the reducing agents (e.g., hydriodic acid and red phosphorus), is crucial.[1][2]
-
-
-
Suboptimal Reaction Conditions: The reaction conditions must be carefully controlled to favor the desired product formation.
-
Troubleshooting:
-
Temperature: Maintain the recommended reaction temperature throughout the synthesis. For the reduction of benzilic acid with hydriodic acid and red phosphorus, the mixture should be refluxed.[2]
-
Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
-
Logical Flow for Troubleshooting Low Yield:
Caption: Troubleshooting logic for addressing low reaction yields.
Product Purification and Discoloration
Question: My final product is discolored (e.g., pink or yellow) or appears impure after purification. How can I improve the purity and color of my this compound?
Answer:
Discoloration and impurities are common issues that can often be resolved with careful attention to the workup and purification steps.
-
Pink or Yellow Discoloration:
-
Cause: This can occur if the hot acetic acid solution containing the product is poured into the sodium bisulfite solution too rapidly during the workup of the benzilic acid reduction.[1] It can also be due to residual iodine.
-
Troubleshooting:
-
Controlled Precipitation: Pour the hot filtrate slowly into a cold, well-stirred solution of sodium bisulfite. This helps to remove excess iodine and precipitates the product as a fine white or slightly yellow powder.[1]
-
Recrystallization: If the product is already discolored, recrystallization is an effective purification method. A common solvent system is 50% alcohol.[1] Dissolving the crude product in a hot solvent and allowing it to cool slowly will yield a crystalline product with improved purity and color.
-
-
-
Filtration Difficulties:
-
Cause: Filtering the hot acetic acid solution to remove excess red phosphorus can sometimes be challenging with standard filter paper.[1]
-
Troubleshooting:
-
Asbestos (B1170538) Filter: Using an asbestos filter can be advantageous if difficulties are encountered with filter paper.[1]
-
Filter Aid: Alternatively, using a filter aid like celite may help to improve the filtration rate.
-
-
-
Product Dissolving During Workup:
-
Cause: Some samples of sodium bisulfite can cause a portion of the this compound to dissolve.[1]
-
Troubleshooting:
-
Acidified Sodium Bisulfite: To prevent the product from dissolving, ensure the sodium bisulfite solution is acidic to litmus. This can be achieved by passing a current of sulfur dioxide into the solution after it is prepared.[1]
-
-
Experimental Workflow for Purification:
Caption: General experimental workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: this compound can be prepared through several synthetic pathways:
-
Reduction of Benzilic Acid: A common and high-yielding method involves the reduction of benzilic acid using hydriodic acid and red phosphorus.[1][2]
-
From Mandelic Acid: Phenylacetic acids can be synthesized via an iodide-catalyzed reduction of mandelic acids.[3][4]
-
From Glyoxylic Acid: Reaction of glyoxylic acid with benzene (B151609) in the presence of a catalyst like chlorsulfonic acid.[5]
-
Hydrolysis of Diphenyltrichlorethane: This method involves the hydrolysis of diphenyltrichlorethane with a caustic soda solution.[6]
-
Oxidation of 2,2-Diphenylacetaldehyde: A greener synthesis approach involves the selenium-catalyzed oxidation of 2,2-diphenylacetaldehyde.[7]
Q2: What are the key reaction parameters for the synthesis of this compound from benzilic acid?
A2: The following table summarizes the key experimental parameters from a reliable literature procedure.[1]
| Parameter | Value | Notes |
| Starting Material | Benzilic Acid | 100 g (0.44 mole) |
| Reagents | Glacial Acetic Acid | 250 cc |
| Red Phosphorus | 15 g | |
| Iodine | 5 g | |
| Water | 5 cc | |
| Reaction Time | At least 2.5 hours | Continuous boiling under reflux |
| Workup | Sodium Bisulfite Solution | 20-25 g in 1 L of water |
| Yield | 88-90 g (94-97%) | Crude product |
| Melting Point | 141-144 °C (crude) | 144-145 °C (recrystallized) |
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: Several analytical techniques can be used to confirm the identity and purity of your product:
-
Melting Point: The melting point of pure this compound is reported to be between 144-145 °C and 147-149 °C.[1][8] A sharp melting point range is indicative of high purity.
-
Spectroscopy: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical structure of the compound.
-
Chromatography: Thin Layer Chromatography (TLC) can be used to monitor the progress of the reaction and assess the purity of the final product.[9] High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity.[10]
-
Titration: As an acidic compound, the purity of this compound can be determined by titration with a standardized base.[5]
Q4: What are the primary applications of this compound?
A4: this compound is a valuable intermediate in the synthesis of various pharmaceuticals and other specialty chemicals.[10][11] It serves as a building block for drugs such as:
-
Adiphenine
-
Arpenal
-
Loperamide
-
It is also used in the synthesis of some herbicides.[8]
Q5: Are there any "green" or more environmentally friendly synthesis methods for this compound?
A5: Yes, research is ongoing to develop more sustainable synthetic routes. One such method is the selenium-catalyzed oxidation of 2,2-diphenylacetaldehyde, which is considered a greener approach for synthesizing carboxylic acids.[7] Additionally, the development of iodide-catalyzed reductions that use catalytic amounts of sodium iodide and avoid the direct use of hazardous hydroiodic acid represents a more environmentally friendly alternative.[4]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. prepchem.com [prepchem.com]
- 3. Iodide-catalyzed reductions: development of a synthesis of phenylacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iodide-Catalyzed Reductions: Development of a Synthesis of Phenylacetic Acids [organic-chemistry.org]
- 5. US2756254A - Method of preparing diphenyl acetic acid - Google Patents [patents.google.com]
- 6. US2517856A - Method of preparing diphenyl acetic acid - Google Patents [patents.google.com]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. 2,2-Diphenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
- 11. innopeptichem.com [innopeptichem.com]
Technical Support Center: Optimizing Phenylacetic Anhydride Acylation
Welcome to the technical support center for optimizing reaction conditions for the acylation of alcohols, amines, and phenols using phenylacetic anhydride (B1165640). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance the success of your synthetic work.
Frequently Asked Questions (FAQs)
Q1: What is phenylacetic anhydride primarily used for in organic synthesis?
Phenylacetic anhydride is a powerful acylating agent used for introducing the phenylacetyl group into various molecules. Its primary applications include the N-acylation of primary and secondary amines to form phenylacetamides and the O-acylation of alcohols and phenols to create phenylacetate (B1230308) esters. Due to its higher reactivity compared to phenylacetic acid, reactions can often be conducted under milder conditions.[1]
Q2: What are the most common catalysts for acylation with phenylacetic anhydride?
Base catalysts are typically employed to facilitate the reaction. Common choices include pyridine (B92270) and 4-(dimethylaminopyridine) (DMAP), which are highly effective for the acylation of both alcohols and amines.[1][2] DMAP is generally a more potent catalyst than pyridine.[2] Other catalysts, such as vanadyl triflate and phosphomolybdic acid, have also been reported as efficient for acylation reactions with anhydrides under various conditions.[1][3]
Q3: What is the general mechanism for DMAP-catalyzed acylation with phenylacetic anhydride?
The reaction follows a nucleophilic acyl substitution mechanism, which is significantly accelerated by DMAP. The catalytic cycle involves:
-
Activation of the Anhydride: The highly nucleophilic DMAP attacks a carbonyl carbon of phenylacetic anhydride, forming a reactive N-acylpyridinium intermediate.
-
Nucleophilic Attack: The alcohol or amine substrate then attacks the carbonyl carbon of this activated intermediate.
-
Product Formation: The tetrahedral intermediate collapses, leading to the formation of the acylated product and regenerating the DMAP catalyst.[2][4]
Q4: What are the potential side reactions and byproducts I should be aware of?
The most common side reactions include:
-
Hydrolysis: If the reaction is not performed under anhydrous conditions, phenylacetic anhydride can hydrolyze to form two equivalents of phenylacetic acid.[1]
-
Dibenzyl Ketone Formation: This byproduct can arise from the self-condensation of the phenylacetic moiety, particularly at higher temperatures. To minimize its formation, it is advisable to use the mildest possible reaction conditions (lowest effective temperature and shortest reaction time).[1]
Q5: Can these acylation reactions be performed without a solvent?
Yes, solvent-free protocols have been successfully developed for acetylation reactions, and these principles can be applied here.[1] These "green chemistry" approaches are more sustainable as they minimize waste generation. For instance, stoichiometric, solvent-free acetylation of thymol (B1683141) with acetic anhydride has been demonstrated with good yields using a VOSO₄ catalyst.[1]
Troubleshooting Guide
This guide addresses common issues encountered during acylation reactions with phenylacetic anhydride.
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | 1. Inactive Catalyst: The catalyst (e.g., DMAP, pyridine) may be old or degraded. | Use a fresh batch of the catalyst. |
| 2. Poor Quality Anhydride: Phenylacetic anhydride may have hydrolyzed due to improper storage. | Use fresh or newly prepared phenylacetic anhydride. Ensure it is stored under anhydrous conditions. | |
| 3. Insufficient Reaction Time: The reaction may not have reached completion, especially with sterically hindered substrates. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, extend the reaction time. | |
| 4. Low Reaction Temperature: The activation energy for the reaction may not be met at room temperature. | Gently warm the reaction mixture (e.g., to 40-60 °C) and monitor by TLC. | |
| Product is Contaminated with Starting Material | 1. Insufficient Acylating Agent: Not enough phenylacetic anhydride was used to fully react with the substrate. | Use a slight excess of phenylacetic anhydride (e.g., 1.1-1.5 equivalents). |
| 2. Short Reaction Time: The reaction was stopped before all the starting material could be consumed. | Allow for a longer reaction time and monitor for the disappearance of the starting material spot on TLC. | |
| Presence of Phenylacetic Acid in Product | 1. Hydrolysis of Anhydride: Trace amounts of water in the reagents or solvent led to the hydrolysis of phenylacetic anhydride. | Ensure all glassware is flame-dried and reagents and solvents are anhydrous. During workup, wash the organic layer with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) to remove acidic impurities.[1] |
| Presence of Catalyst in Product | 1. Incomplete Removal During Workup: The catalyst (e.g., DMAP, pyridine) was not fully removed. | During the workup, wash the organic layer with a dilute acidic solution, such as 1 M HCl, to protonate and extract the basic catalyst into the aqueous layer.[1] |
| Formation of an Emulsion During Extraction | 1. Difficult Phase Separation: Emulsions can form during the liquid-liquid extraction process. | To break an emulsion, add a small amount of brine (saturated NaCl solution) to the separatory funnel and swirl gently.[1] |
| Significant Formation of Dibenzyl Ketone | 1. High Reaction Temperature: Elevated temperatures can promote the self-condensation of the phenylacetic moiety. | Run the reaction at the lowest effective temperature (e.g., room temperature if possible) and for the minimum time required for completion.[1] |
Data Presentation: Optimizing Reaction Parameters
The following tables summarize how different parameters can influence the outcome of acylation reactions. While the specific data is for acetylation with acetic anhydride, the general principles are applicable for optimizing reactions with phenylacetic anhydride.
Table 1: Effect of Solvent on Acylation Yield
Reaction: Acetylation of 4-nitrobenzyl alcohol with acetic anhydride, catalyzed by NaHCO₃.
| Solvent | Relative Polarity | Reaction Time (h) | Yield (%) |
| Toluene | 0.099 | 24 | 99 |
| Acetonitrile | 0.460 | 24 | 95 |
| Dichloromethane (B109758) | 0.309 | 24 | 90 |
| Tetrahydrofuran (THF) | 0.207 | 24 | 90 |
| Ethyl Acetate (B1210297) | 0.228 | 48 | 85 |
| Diethyl Ether | 0.117 | 48 | 75 |
Data adapted from a study on the acetylation of 4-nitrobenzyl alcohol. This table illustrates that solvent choice can significantly impact reaction efficiency, with less polar, non-protic solvents often providing better yields in this specific system.[1]
Table 2: Effect of Temperature on Acylation
Reaction: Acylation of phenol (B47542) with acetic acid.
| Temperature (K) | Product Selectivity |
| 300 - 800 | Formation of hydroxyacetophenones is favored. |
| > 800 | Formation of phenyl acetate is favored. |
This data suggests that temperature can be a critical parameter for controlling product selectivity in phenol acylation.[5][6][7]
Experimental Protocols
Protocol 1: General Procedure for O-Acylation of a Primary Alcohol
This protocol describes a general method for the acylation of a primary alcohol using phenylacetic anhydride with DMAP as a catalyst.[1]
-
Materials:
-
Primary alcohol (1.0 eq.)
-
Phenylacetic anhydride (1.2 eq.)
-
4-(Dimethylaminopyridine) (DMAP, 0.1 eq.)
-
Anhydrous dichloromethane (DCM)
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Deionized water
-
1 M HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
Under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.0 eq.), phenylacetic anhydride (1.2 eq.), and DMAP (0.1 eq.) to a flame-dried round-bottom flask containing a magnetic stir bar.
-
Add anhydrous DCM to dissolve the reagents to a concentration of approximately 0.1-0.5 M.
-
Stir the mixture at room temperature.
-
Monitor the reaction's progress by TLC until the starting alcohol is consumed (typically 1-6 hours).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl (to remove DMAP), saturated aqueous NaHCO₃ (to remove unreacted phenylacetic acid), and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by flash column chromatography on silica (B1680970) gel.
-
Protocol 2: General Procedure for N-Acylation of a Primary Amine
This protocol provides a general method for the acylation of a primary amine to form a phenylacetamide derivative.
-
Materials:
-
Primary amine (1.0 eq.)
-
Phenylacetic anhydride (1.1 eq.)
-
Triethylamine (B128534) (1.2 eq.)
-
Anhydrous dichloromethane (DCM)
-
1 M HCl solution
-
-
Procedure:
-
To a solution of the primary amine (1.0 eq.) in anhydrous DCM, add triethylamine (1.2 eq.) at 0 °C under a nitrogen atmosphere.
-
In a separate flask, dissolve phenylacetic anhydride (1.1 eq.) in anhydrous DCM.
-
Slowly add the phenylacetic anhydride solution to the amine solution dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel for workup.
-
Protocol 3: Dakin-West Reaction with Phenylacetic Acid
The Dakin-West reaction can convert an α-amino acid to a keto-amide. Phenylacetic acid can also undergo a similar transformation to yield phenylacetone.[8]
-
Materials:
-
Phenylacetic acid
-
Acetic anhydride
-
Pyridine (as base and solvent)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the phenylacetic acid, a molar excess of acetic anhydride, and pyridine.
-
Heat the mixture to reflux. The reaction often requires several hours.
-
Monitor the reaction by TLC or GC-MS for the formation of the ketone product.
-
Upon completion, cool the reaction mixture and proceed with an appropriate workup to remove pyridine and excess anhydride, followed by purification.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ester synthesis by acylation [organic-chemistry.org]
- 4. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. scite.ai [scite.ai]
- 8. Dakin–West reaction - Wikipedia [en.wikipedia.org]
Removing unreacted starting materials from Diphenylacetic acid product
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials from Diphenylacetic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, particularly when unreacted benzophenone (B1666685), potassium cyanide, or benzyl (B1604629) cyanide are present.
Problem: My final this compound product is contaminated with a neutral, non-acidic compound.
This is a common issue when unreacted starting materials like benzophenone or benzyl cyanide remain in the crude product. An acid-base extraction is the most effective method to resolve this.
-
Solution: Perform an acid-base extraction to separate the acidic this compound from neutral impurities.
-
Principle: this compound, being a carboxylic acid, will react with a base (e.g., sodium hydroxide (B78521) or sodium bicarbonate) to form a water-soluble carboxylate salt. The neutral impurities (benzophenone, benzyl cyanide) will not react and will remain in the organic solvent layer. This allows for their separation.
-
-
Workflow for Troubleshooting Neutral Impurities:
Troubleshooting workflow for removing neutral impurities.
Problem: My product is contaminated with water-soluble impurities.
If unreacted potassium cyanide is suspected, its high water solubility can be used for its removal.
-
Solution: A simple water wash of the crude product dissolved in an organic solvent can be effective. However, the acid-base extraction protocol is generally sufficient as the potassium cyanide will partition into the aqueous basic layer.
Frequently Asked Questions (FAQs)
Q1: What is the best method to remove unreacted benzophenone from my this compound?
A1: Acid-base extraction is the most efficient method. Benzophenone is a neutral compound and will remain in the organic solvent while the this compound is converted to its water-soluble salt by a base.[1][2][3]
Q2: How can I remove unreacted benzyl cyanide from my product?
A2: Similar to benzophenone, benzyl cyanide is a neutral organic compound that is insoluble in water.[4][5] An acid-base extraction will effectively separate it from this compound.
Q3: What should I do if I suspect potassium cyanide contamination?
A3: Potassium cyanide is highly soluble in water.[6][7][8] During the acid-base extraction, it will be readily removed into the aqueous phase.
Q4: Can I use recrystallization to purify my this compound?
A4: Recrystallization can be a useful secondary purification step after acid-base extraction. A common solvent system for recrystallizing this compound is 50% ethanol (B145695).[9] However, it may not be as effective as extraction for removing large quantities of structurally different starting materials.
Q5: Which base should I use for the extraction, sodium hydroxide or sodium bicarbonate?
A5: Both can be used. Sodium hydroxide is a stronger base and will readily deprotonate the carboxylic acid. Sodium bicarbonate is a weaker base and is also effective for carboxylic acids, with the advantage of being less likely to cause hydrolysis of other functional groups if they are present.[2][10]
Data Presentation: Properties of this compound and Starting Materials
The following table summarizes the key physical properties relevant to the separation of this compound from its common unreacted starting materials.
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water | Solubility in Organic Solvents (e.g., Ether, Acetone) |
| This compound | C₁₄H₁₂O₂ | 212.24 | 147–149 | 305.4 | Insoluble | Soluble |
| Benzophenone | C₁₃H₁₀O | 182.22 | 48.5 | 305.4 | Practically Insoluble[11] | Soluble[11][12][13] |
| Potassium Cyanide | KCN | 65.12 | 634.5 | 1625 | Highly Soluble[6][7] | Sparingly soluble in ethanol, insoluble in ether[6][7][8] |
| Benzyl Cyanide | C₈H₇N | 117.15 | -24 | 233-234 | Insoluble[4][5] | Miscible with ethanol and ether[4] |
Experimental Protocols
Key Experiment: Acid-Base Extraction for Purification of this compound
This protocol details the steps for separating this compound from neutral impurities like benzophenone and benzyl cyanide.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent)
-
1 M Sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution
-
6 M Hydrochloric acid (HCl)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper
-
Büchner funnel and filter paper
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Deionized water
Procedure:
-
Dissolution: Dissolve the crude this compound mixture in a suitable organic solvent, such as diethyl ether, in an Erlenmeyer flask. Use a minimal amount of solvent to ensure complete dissolution.
-
Transfer to Separatory Funnel: Transfer the solution to a separatory funnel.
-
First Extraction: Add an equal volume of 1 M NaOH or saturated NaHCO₃ solution to the separatory funnel.
-
Mixing and Venting: Stopper the funnel and shake vigorously for about 30 seconds, periodically inverting the funnel and opening the stopcock to vent any pressure buildup.
-
Separation of Layers: Place the funnel back in a ring stand and allow the two layers to separate completely. The aqueous layer (containing the sodium salt of this compound) will typically be the bottom layer.
-
Draining the Aqueous Layer: Carefully drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Second Extraction: Repeat the extraction of the organic layer with a fresh portion of the basic solution to ensure all the this compound has been extracted. Combine the aqueous layers.
-
Washing the Organic Layer: The remaining organic layer, which contains the neutral impurities, can be washed with a small amount of water to recover any remaining dissolved product. This wash can be added to the combined aqueous extracts. The organic layer can then be set aside for proper disposal or recovery of the impurities if desired.
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Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M HCl dropwise while stirring until the solution is acidic (test with pH paper, pH ~2). This compound will precipitate out as a white solid.
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Isolation of Pure Product: Collect the precipitated this compound by vacuum filtration using a Büchner funnel.
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Washing: Wash the solid with a small amount of cold deionized water to remove any remaining salts.
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Drying: Allow the purified this compound to dry completely. The purity can be checked by measuring its melting point (147–149 °C).
Visualization of the Purification Workflow
The following diagram illustrates the logical steps of the acid-base extraction process.
References
- 1. sdbindex.com [sdbindex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. chembk.com [chembk.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Potassium cyanide - Wikipedia [en.wikipedia.org]
- 7. POTASSIUM CYANIDE CAS#: 151-50-8 [m.chemicalbook.com]
- 8. Potassium cyanide - Sciencemadness Wiki [sciencemadness.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Benzophenone | C6H5COC6H5 | CID 3102 - PubChem [pubchem.ncbi.nlm.nih.gov]
How to avoid emulsion during Diphenylacetic acid extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Diphenylacetic acid extraction, particularly the formation of emulsions.
Troubleshooting Guide: Emulsion Formation
Persistent emulsions during the liquid-liquid extraction of this compound can lead to product loss and contamination. This guide provides a systematic approach to prevent and resolve emulsion-related issues.
Proactive Measures to Prevent Emulsion Formation:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to ensure adequate mixing of the phases. This minimizes the shear forces that can lead to the formation of stable emulsions.[1]
-
Solvent Selection: Choose a solvent system where the density difference between the organic and aqueous phases is significant. Solvents with low viscosity are also preferable.
-
pH Control: Maintain the appropriate pH of the aqueous phase. For extracting this compound (a carboxylic acid), the aqueous phase should be acidified to a pH at least 2 units below its pKa (~3.94) to ensure it exists predominantly in its neutral, more organic-soluble form.[2]
-
"Salting Out": Increase the ionic strength of the aqueous phase by adding a neutral salt, such as sodium chloride (brine) or sodium sulfate, before extraction.[3][4] This can decrease the solubility of this compound in the aqueous layer and reduce the likelihood of emulsion formation.[3]
Reactive Strategies to Break a Formed Emulsion:
-
Patience and Time: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Gravity alone may be sufficient to break the emulsion.
-
Gentle Agitation: Gently swirl the separatory funnel or tap the sides. This can help the dispersed droplets coalesce.
-
Addition of Brine: Introduce a saturated solution of sodium chloride (brine) to the separatory funnel and gently mix. The increased ionic strength can help destabilize the emulsion.[1]
-
pH Adjustment: Carefully add a few drops of dilute acid (e.g., 1M HCl) to the aqueous phase to ensure the this compound is fully protonated.
-
Filtration: Pass the entire mixture through a plug of glass wool or Celite in a filter funnel. This can physically break up the emulsion.
-
Centrifugation: If the emulsion is persistent and the volume is manageable, transferring the mixture to centrifuge tubes and spinning at a moderate speed can effectively separate the layers.[1]
-
Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and may help break the emulsion.[1]
Frequently Asked Questions (FAQs)
Q1: What causes emulsion formation during the extraction of this compound?
A1: Emulsions are stable mixtures of two immiscible liquids. Their formation during the extraction of this compound can be attributed to several factors:
-
Vigorous Shaking: High shear forces from aggressive mixing can break the liquids into fine droplets, increasing the surface area between them and promoting emulsion formation.
-
Presence of Surfactant-like Impurities: Residual starting materials, byproducts, or other impurities from the reaction mixture can act as emulsifying agents, stabilizing the mixture.
-
Similar Densities: If the organic solvent and the aqueous phase have similar densities, the separation of layers will be slow and prone to emulsion formation.
-
High Concentration of this compound: At high concentrations, the acid itself might contribute to the stabilization of the emulsion.
-
Incorrect pH: If the pH of the aqueous phase is close to the pKa of this compound, both the ionized (diphenylacetate) and non-ionized forms will be present. The ionized form can act as a surfactant, stabilizing the emulsion.
Q2: How does adjusting the pH help in preventing emulsions?
A2: this compound is a carboxylic acid with a pKa of approximately 3.94.[2]
-
Acidic Conditions (pH < 2): By acidifying the aqueous phase to a pH well below the pKa, the equilibrium shifts almost entirely towards the protonated (neutral) form of this compound. This form is significantly more soluble in organic solvents and has a lower tendency to act as a surfactant.
-
Basic Conditions (pH > 6): Conversely, if the goal is to extract this compound into the aqueous phase, adding a base (like NaOH or NaHCO₃) to raise the pH well above the pKa will convert it to its carboxylate salt (diphenylacetate). This ionic form is highly soluble in water and will readily move to the aqueous layer, minimizing its presence at the interface where emulsions form.
Q3: What is "salting out" and how does it apply to this compound extraction?
A3: "Salting out" is a technique used to decrease the solubility of a compound in an aqueous solution by adding a salt.[3][4] In the context of this compound extraction:
-
When a salt like NaCl is dissolved in the aqueous phase, the water molecules are attracted to and solvate the salt ions.
-
This reduces the number of "free" water molecules available to dissolve the this compound.
-
As a result, the solubility of the neutral this compound in the aqueous phase decreases, effectively "pushing" it into the organic solvent. This not only improves the extraction efficiency but also helps to break emulsions by increasing the density of the aqueous phase and destabilizing the interface.
Q4: Which organic solvent is best for extracting this compound?
A4: The choice of solvent depends on several factors, including solubility, density, boiling point, and safety. This compound is soluble in various organic solvents like diethyl ether, ethyl acetate, and dichloromethane.
-
Diethyl Ether & Ethyl Acetate: Good choices due to their ability to dissolve this compound and their lower density than water, forming the upper layer.
-
Dichloromethane (DCM) & Chloroform: Also effective solvents, but they are denser than water and will form the lower layer. They are often more prone to forming emulsions.
Refer to the tables below for a comparison of solvent properties.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 117-34-0 | [] |
| Molecular Formula | C₁₄H₁₂O₂ | [1] |
| Molecular Weight | 212.24 g/mol | [1] |
| pKa | ~3.94 | [2] |
| Melting Point | 147-149 °C | |
| Water Solubility | 0.13 g/L (Slightly soluble) | [2] |
| LogP (Octanol-Water) | ~2.9 - 3.2 | [][6] |
Table 2: Properties of Common Organic Solvents for Extraction
| Solvent | Density (g/mL) | Boiling Point (°C) | Water Solubility | Layer |
| Diethyl Ether | 0.71 | 34.6 | 6.9 g/100 mL | Upper |
| Ethyl Acetate | 0.90 | 77.1 | 8.3 g/100 mL | Upper |
| Toluene | 0.87 | 110.6 | 0.05 g/100 mL | Upper |
| Hexane | 0.66 | 68.7 | 0.001 g/100 mL | Upper |
| Dichloromethane | 1.33 | 39.6 | 1.3 g/100 mL | Lower |
| Chloroform | 1.49 | 61.2 | 0.8 g/100 mL | Lower |
Experimental Protocols
Protocol 1: Standard Extraction of this compound from a Reaction Mixture
-
Quenching the Reaction: Cool the reaction mixture to room temperature. If the reaction was conducted in a water-miscible solvent (e.g., THF, acetone), remove the solvent under reduced pressure.
-
Dissolution: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.
-
Acidification: Add a volume of 1M HCl solution to the separatory funnel. The pH of the aqueous layer should be tested to ensure it is below 2.
-
Extraction: Gently invert the separatory funnel 10-15 times, releasing pressure frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer.
-
Washing: Add a saturated NaCl solution (brine) to the organic layer in the separatory funnel. Gently mix and allow the layers to separate. Drain the lower aqueous layer. This step helps to remove residual water from the organic phase.
-
Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.
Visualizations
Caption: A stepwise workflow for troubleshooting emulsion formation during extraction.
References
Technical Support Center: Scaling Up Diphenylacetic Acid Synthesis for Pilot Plant Production
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of diphenylacetic acid for pilot plant production. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on various synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound suitable for scaling up?
A1: The most frequently cited methods for synthesizing this compound that are considered for scale-up include the reduction of benzilic acid, the catalytic hydrogenation of mandelic acid, and synthesis from glyoxylic acid and benzene (B151609). The choice of route often depends on factors like raw material cost and availability, desired purity, and equipment constraints.
Q2: What are the primary safety concerns when scaling up this compound synthesis?
A2: Key safety concerns include the handling of hazardous materials such as red phosphorus, iodine, hydriodic acid, and flammable solvents.[1] Exothermic reactions can pose a risk of thermal runaway if not properly managed.[2][3] Therefore, a thorough risk assessment should be conducted before any scale-up activities.[1] Appropriate personal protective equipment (PPE) should be worn, and the pilot plant should be equipped with adequate ventilation and emergency systems.
Q3: How can I test for the completion of the reduction of benzilic acid?
A3: A simple and effective way to check for unreacted benzilic acid is to treat a small sample of the product with cold concentrated sulfuric acid. If any benzilic acid remains, the sulfuric acid will turn red.[1]
Q4: What are the critical parameters to control during the crystallization and purification of this compound at a larger scale?
A4: When scaling up crystallization, it is crucial to control the cooling rate, agitation speed, and solvent-to-product ratio to ensure consistent crystal size and purity.[4] Seeding the solution with pure this compound crystals can help initiate crystallization and control polymorphism. For filtration and drying, selecting the appropriate filter medium and drying temperature is vital to avoid product loss and degradation.
Troubleshooting Guides
Reaction Stage
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | 1. Incomplete reaction. 2. Side reactions due to poor temperature control. 3. Loss of product during workup. | 1. Increase reaction time or temperature as per protocol. Monitor reaction progress using TLC or HPLC. 2. Ensure efficient stirring and cooling to manage exotherms, especially during reagent addition. 3. Optimize extraction and precipitation steps. Check pH and temperature to maximize product recovery. |
| Product Discoloration (e.g., Pink or Yellow Hue) | 1. Presence of unreacted starting materials or intermediates. 2. Formation of colored impurities. 3. For the benzilic acid route, pouring the acetic acid solution into water too rapidly can cause a pink hue.[1] | 1. Test for completeness of the reaction.[1] 2. Consider a purification step with activated carbon. 3. Ensure a slow and controlled addition of the reaction mixture into the quench solution with vigorous stirring.[1] |
| Difficult Filtration of Reaction Mixture | 1. Fine particle size of solids (e.g., excess red phosphorus). 2. High viscosity of the solution. | 1. For the benzilic acid route, using an asbestos (B1170538) filter may be advantageous for filtering the hot acetic acid solution.[1] 2. Dilute the mixture with a suitable solvent if it does not interfere with downstream processes. |
Purification Stage
| Issue | Potential Cause(s) | Recommended Action(s) |
| Oiling Out During Crystallization | 1. Cooling the solution too quickly. 2. Supersaturation level is too high. 3. Presence of impurities. | 1. Employ a slower, controlled cooling profile. 2. Use a larger volume of solvent or increase the temperature to ensure complete dissolution before cooling. 3. Purify the crude product before crystallization. |
| Inconsistent Crystal Size | 1. Inefficient mixing during crystallization. 2. Uncontrolled nucleation. | 1. Ensure adequate agitation to maintain a homogenous suspension. 2. Introduce seed crystals at the appropriate temperature to control crystal growth. |
| Low Purity After Recrystallization | 1. Inappropriate solvent choice. 2. Impurities co-crystallizing with the product. 3. Inefficient washing of the filtered crystals. | 1. Screen for a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble. 2. Consider a pre-purification step like charcoal treatment. 3. Wash the filter cake with a small amount of cold, fresh solvent. |
Data Presentation: Comparison of Synthetic Routes (Lab-Scale Data)
| Parameter | Reduction of Benzilic Acid | Synthesis from Mandelic Acid | Synthesis from Glyoxylic Acid & Benzene |
| Starting Materials | Benzilic acid, red phosphorus, iodine, glacial acetic acid | Mandelic acid, catalyst (e.g., Pd/BaSO₄), hydrogen source | Glyoxylic acid, benzene, chlorsulfonic acid |
| Typical Yield | 94-97%[1] | ~75%[5] | ~67%[6] |
| Reaction Time | ~2.5 hours[1] | 3-20 hours[5] | ~4.5 hours[6] |
| Reaction Temperature | Reflux (boiling)[1] | 90-150°C[5] | 20-50°C[6] |
| Key Scale-Up Considerations | Handling of solid phosphorus, corrosive and hazardous reagents, exothermic reaction. | Use of a hydrogenation reactor, catalyst handling and recovery. | Use of highly corrosive chlorsulfonic acid, handling of benzene (carcinogen). |
Experimental Protocols
Synthesis of this compound via Reduction of Benzilic Acid
This protocol is adapted from a well-established lab-scale procedure and provides considerations for pilot-plant scale.
Materials:
-
Benzilic Acid
-
Red Phosphorus
-
Iodine
-
Glacial Acetic Acid
-
Sodium Bisulfite
-
Water
Equipment:
-
Glass-lined or other suitably resistant reactor with reflux condenser, mechanical stirrer, and heating/cooling jacket.
-
Filtration unit (e.g., Nutsche filter-dryer).
-
Quench vessel with a stirrer.
-
Drying oven or vacuum dryer.
Procedure:
-
Reactor Setup: In a clean and dry reactor, charge glacial acetic acid, red phosphorus, and iodine.
-
Initial Reaction: Stir the mixture for 15-20 minutes to allow the iodine to react.
-
Addition of Benzilic Acid: Add water followed by benzilic acid to the reactor.
-
Reflux: Heat the mixture to reflux and maintain for at least 2.5 hours with continuous stirring.[1]
-
Hot Filtration: After the reaction is complete, cool the mixture slightly and filter while still hot to remove excess red phosphorus.
-
Precipitation: Slowly pour the hot filtrate into a quench vessel containing a cold, well-stirred solution of sodium bisulfite in water. This will precipitate the this compound.[1]
-
Isolation: Filter the precipitated product, wash with cold water, and dry thoroughly.
-
Recrystallization (Optional): For higher purity, dissolve the crude product in a suitable solvent (e.g., 50% ethanol), and cool to recrystallize.[1]
Synthesis of this compound from Mandelic Acid
This method involves the catalytic hydrogenation of mandelic acid.
Materials:
-
Mandelic Acid
-
Palladium on Barium Sulfate (Pd/BaSO₄) catalyst (or other suitable catalyst)
-
Water
-
Hydrogen gas
Equipment:
-
Hydrogenation reactor (autoclave) with a stirrer and temperature control.
-
Filtration system to remove the catalyst.
-
Crystallizer.
Procedure:
-
Reactor Charging: In the hydrogenation reactor, suspend the Pd/BaSO₄ catalyst in a solution of mandelic acid in water.[5]
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., up to 8 bar).[5]
-
Reaction: Heat the mixture to the target temperature (e.g., 90-150°C) with vigorous stirring.[5]
-
Catalyst Removal: Once the reaction is complete, cool the reactor, vent the hydrogen, and filter the hot solution to remove the catalyst.
-
Crystallization: Cool the filtrate to crystallize the this compound.
-
Isolation: Filter the crystals, wash with cold water, and dry.
Visualizations
Caption: Experimental workflow for the synthesis of this compound from benzilic acid.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. US4339594A - Process for the manufacture of phenylacetic acid and simple derivatives thereof - Google Patents [patents.google.com]
- 6. US2756254A - Method of preparing diphenyl acetic acid - Google Patents [patents.google.com]
Stability issues of Diphenylacetic acid under acidic or basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Diphenylacetic acid under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
This compound is a crystalline solid that is generally stable under standard ambient laboratory conditions (room temperature and pressure, protected from light). However, its stability can be compromised under acidic or basic conditions, especially at elevated temperatures.
Q2: My this compound solution turned yellow after adding a strong base. What is happening?
The yellowing of a this compound solution upon addition of a strong base, such as NaOH or KOH, can be an indication of degradation. The benzylic proton (the hydrogen on the carbon adjacent to the carboxyl group) can be abstracted under strongly basic conditions, leading to the formation of a resonance-stabilized carbanion which may be colored and can react further, potentially leading to decomposition products.
Q3: I am seeing a loss of my this compound peak in my HPLC analysis after treatment with a strong acid and heat. What are the likely degradation products?
Under strongly acidic conditions and heat, this compound may undergo decarboxylation, although this typically requires high temperatures. A more likely degradation pathway is acid-catalyzed hydrolysis if any ester impurities are present. While this compound itself is a carboxylic acid and not an ester, it is crucial to ensure the purity of the starting material. Without specific experimental data, potential degradation products are speculative but could arise from reactions involving the phenyl rings or the carboxylic acid group under harsh conditions.
Q4: How can I monitor the stability of this compound in my formulation?
A stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), is the recommended approach. This method should be able to separate the intact this compound from any potential degradation products, allowing for accurate quantification of the parent compound over time.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected Peaks in HPLC Chromatogram | Degradation of this compound. | Compare the chromatogram to a freshly prepared standard solution. If new peaks are present, perform forced degradation studies (see experimental protocols) to identify potential degradation products. Use a photodiode array (PDA) detector to compare the UV spectra of the unknown peaks with the parent compound. |
| Loss of Assay Potency | Instability of this compound under the experimental conditions (e.g., pH, temperature, light exposure). | Review the storage and experimental conditions. Ensure the pH of the solution is near neutral if possible. Protect solutions from light and store at recommended temperatures. |
| Inconsistent Results in Stability Studies | Issues with the analytical method, sample preparation, or storage conditions. | Validate the stability-indicating HPLC method for specificity, linearity, accuracy, and precision. Ensure consistent sample preparation and handling. Use calibrated and controlled environmental chambers for stability storage. |
| Precipitation in Solution | Poor solubility of this compound or its degradation products at a specific pH or in a particular solvent system. | Determine the solubility of this compound in your chosen solvent system. Adjust the pH or consider using a co-solvent if necessary. Ensure that any degradation products are also soluble under the analytical conditions. |
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from forced degradation studies. The values presented are hypothetical and should be replaced with experimental data.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation (Hypothetical) | Number of Degradants |
| 0.1 M HCl | 24 | 80 | 15% | 2 |
| 0.1 M NaOH | 24 | 80 | 25% | 3 |
| 3% H₂O₂ | 24 | 25 | 5% | 1 |
| Thermal | 48 | 105 | < 2% | 0 |
| Photolytic | 24 | 25 | < 1% | 0 |
Table 2: Hypothetical Degradation Kinetics of this compound in Solution
| pH | Temperature (°C) | Rate Constant (k, hr⁻¹) | Half-life (t½, hours) |
| 2.0 | 60 | 0.005 | 138.6 |
| 7.0 | 60 | 0.001 | 693.1 |
| 12.0 | 60 | 0.020 | 34.7 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
Heating block or water bath
-
Photostability chamber
-
HPLC system with UV/PDA detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate at 80°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate at 80°C for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Store at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time points.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a controlled oven at 105°C for 48 hours.
-
Dissolve the stressed solid in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the sample by HPLC.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method for the quantification of this compound in the presence of its degradation products.
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile : 0.1% Phosphoric acid in water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation Parameters:
-
Specificity: Demonstrate that the method can separate this compound from its degradation products, process impurities, and any excipients. This is achieved by analyzing stressed samples and spiked placebos.
-
Linearity: Analyze a series of solutions of this compound at different concentrations (e.g., 50-150% of the target concentration) to demonstrate a linear relationship between peak area and concentration.
-
Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo mixture.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision) of the method.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) on the results.
Visualizations
Caption: Plausible degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Technical Support Center: Optimizing Catalyst Loading for Reactions Involving Diphenylacetic Acid
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals to address common challenges encountered when optimizing catalyst loading for reactions involving diphenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing the catalyst loading crucial for reactions with this compound?
Optimizing catalyst loading is essential for balancing reaction rate, yield, and selectivity. Insufficient loading can lead to slow or incomplete reactions, while excessive loading can increase the rate of side reactions, complicate product purification, and be economically inefficient. The goal is to find the minimum amount of catalyst required to achieve the desired outcome in a reasonable timeframe.[1]
Q2: What are the common indicators of suboptimal catalyst loading?
Common indicators include:
-
Low or no product yield: This may suggest the catalyst loading is too low or the catalyst is inactive.[2][3]
-
Slow reaction rates or stalled reactions: Often a sign of insufficient catalyst concentration.[1]
-
Formation of byproducts or low selectivity: This can occur when catalyst loading is too high, promoting undesired reaction pathways.[4]
-
Exothermic runaway or difficulty controlling reaction temperature: This is a significant safety concern that can result from excessive catalyst loading.[4]
-
Difficulties in product purification: High catalyst loading can lead to contamination of the final product.
Q3: How should I approach determining the optimal catalyst loading?
A systematic approach is recommended. Start with a loading based on literature precedents for similar reactions. Then, run a series of small-scale parallel experiments, varying the catalyst loading (e.g., from 0.5 mol% to 10 mol%) while keeping all other parameters like temperature, concentration, and reaction time constant.[1] Monitoring the reaction progress, yield, and purity will help identify the optimal range.[1]
Q4: What types of catalysts are typically used for reactions involving this compound?
The choice of catalyst depends on the specific transformation:
-
Esterification: Strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are common.[5][6] Heterogeneous acid catalysts like Amberlyst-15 are also frequently used for easier separation.[5][6]
-
Synthesis/Reduction: The synthesis of this compound can be achieved through the reduction of precursors like benzilic acid using systems such as red phosphorus and iodine.[7] For related phenylacetic acids, iodide-catalyzed reductions have been developed.[8]
-
Acylation: For reactions involving the related phenylacetic anhydride, base catalysts like 4-(dimethylaminopyridine) (DMAP) and pyridine (B92270) are often employed.[2]
Troubleshooting Guides
This section addresses specific issues encountered during common reactions involving this compound.
Reaction Type: Esterification of this compound
Issue 1: Low yield of the desired ester.
-
Possible Cause: Insufficient catalyst loading.
-
Troubleshooting Step: The amount of catalyst is a critical factor.[9] For heterogeneous catalysts like Amberlyst-15, a loading of around 10 mol% has been shown to be effective.[5][6] If using a lower concentration, consider incrementally increasing the catalyst amount. Studies on similar esterifications show that increasing catalyst concentration from 1.0% to 2.0% can significantly improve conversion.[9]
-
-
Possible Cause: Reaction equilibrium not shifted towards the product.
-
Troubleshooting Step: Esterification is a reversible reaction.[10] Ensure that water, a byproduct, is being effectively removed. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.[10] Using one of the reactants, typically the alcohol, in excess can also shift the equilibrium.[5][6]
-
Issue 2: The esterification reaction is proceeding very slowly.
-
Possible Cause: Low catalyst loading or low catalyst activity.
-
Troubleshooting Step: An increase in catalyst concentration generally leads to a significant drop in the required reaction time.[1] Evaluate if the catalyst loading is sufficient. For example, in one model reaction, increasing catalyst loading from 0.5 mol% to 2.5 mol% decreased the reaction time from 8 hours to 30 minutes.[1]
-
-
Possible Cause: The reaction temperature is too low.
-
Troubleshooting Step: Increasing the temperature often accelerates the reaction rate.[9] For esterification using Amberlyst-15, temperatures around 110°C have been found to be optimal for achieving high yields.[5] However, be aware that excessively high temperatures can sometimes lead to decreased yield due to catalyst decomposition or side reactions.[9]
-
Reaction Type: Synthesis & Precursor Reactions
Issue 1: Incomplete conversion of the starting material (e.g., in a reduction reaction).
-
Possible Cause: Insufficient catalyst or reagent loading.
-
Troubleshooting Step: Ensure the catalytic system is loaded in sufficient quantity. In the iodide-catalyzed reduction of mandelic acids to phenylacetic acids, a loading of 10 mol% NaI was found to be optimal for achieving excellent yields.[8] For reductions using red phosphorus and iodine, ensure the molar ratios relative to the substrate are correct as specified in established procedures.[7]
-
-
Possible Cause: Catalyst deactivation.
-
Troubleshooting Step: Catalyst activity can diminish over time due to poisoning by impurities in the reactants or solvent, or through thermal degradation.[4] Ensure all reagents are pure and the reaction is performed under the recommended atmosphere (e.g., inert gas if required). Using a fresh batch of catalyst can resolve this issue.
-
Issue 2: Low selectivity, with significant formation of byproducts.
-
Possible Cause: Catalyst loading is too high.
-
Troubleshooting Step: While higher catalyst loading increases the reaction rate, it can also promote side reactions if the catalyst is not highly selective.[11] This is particularly relevant in hydrogenation, where over-reduction to undesired products can occur.[12] Systematically decrease the catalyst loading to find a balance between an acceptable reaction rate and high selectivity.
-
-
Possible Cause: The chosen catalyst system is not suitable for the desired transformation.
-
Troubleshooting Step: Different catalysts exhibit different selectivities. For instance, in the synthesis of diphenolic acid, various acid catalysts like H₂SO₄, heteropolyacids, and sulfonated resins show different selectivities for the desired p,p'-isomer.[13] If byproduct formation is persistent, screening alternative catalysts may be necessary.
-
Data Presentation
Table 1: Effect of Catalyst System on Esterification of Phenylacetic Acid with Glycerol.
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Amberlyst-15 | 10 | 110 | 6 | ~80 | [5][6] |
| H₂SO₄ | Not specified | 110 | 6 | Lower Yield, Low Selectivity | [5][6] |
| p-TsOH | Not specified | 110 | 6 | Lower Yield, Low Selectivity | [5][6] |
| CH₃SO₃H | Not specified | 110 | 6 | Lower Yield, Low Selectivity | [5][6] |
Table 2: Examples of Catalyst Loadings in Synthesis Reactions for this compound and Analogs.
| Reaction Type | Substrate | Catalyst System | Catalyst Loading | Yield (%) | Reference |
| Reduction | Benzilic Acid | Red Phosphorus / Iodine | 15g P, 5g I per 100g substrate | 94-97 | [7] |
| Reduction | Mandelic Acids | Sodium Iodide (NaI) / H₃PO₃ | 10 mol% NaI | Excellent | [8] |
| Condensation | Levulinic Acid + Phenol | Amberlyst-15 | LA/catalyst ratio: 4.4 (wt/wt) | 55 (p,p'-isomer) | [13] |
| Condensation | Levulinic Acid + Phenol | H₃PW₁₂O₄ (heteropolyacid) | Not specified | 82 (p,p'-isomer) | [13] |
Experimental Protocols
Protocol 1: General Procedure for Heterogeneous Catalyzed Esterification of Phenylacetic Acid
This protocol is based on the esterification of phenylacetic acid with hydroxylated derivatives using Amberlyst-15.[5][6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylacetic acid (1.0 eq), the desired alcohol (e.g., glycerol, used in excess as the solvent), and Amberlyst-15 (10 mol%).
-
Reaction Conditions: Heat the mixture to 110°C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (e.g., 6 hours), cool the mixture to room temperature. Filter the heterogeneous catalyst (Amberlyst-15) from the reaction mixture.
-
Purification: Remove the excess alcohol under reduced pressure. The crude product can then be purified using an appropriate method, such as column chromatography, to yield the final ester.
Protocol 2: Iodide-Catalyzed Reduction of a Mandelic Acid to a Phenylacetic Acid
This protocol is a general representation of the method developed by Milne et al. for a scalable synthesis of phenylacetic acids.[8]
-
Reagent Preparation: To a suitable reactor, add the mandelic acid derivative (1.0 eq), phosphorus acid (H₃PO₃, stoichiometric reductant), and catalytic sodium iodide (NaI, 10 mol%).
-
Solvent Addition: Add an appropriate solvent (e.g., acetic acid) to dissolve the reagents.
-
Reaction Conditions: Heat the mixture to the optimized temperature and stir until the reaction is complete. The reaction generates hydroiodic acid in situ, which performs the reduction.
-
Monitoring: Monitor the consumption of the starting material by a suitable analytical method (e.g., HPLC or TLC).
-
Workup and Purification: Upon completion, the reaction is quenched and worked up to isolate the crude phenylacetic acid derivative. Purification is typically achieved by crystallization or column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting common issues related to catalyst loading.
Caption: An experimental workflow for systematically optimizing catalyst loading.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias | Semantic Scholar [semanticscholar.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Iodide-Catalyzed Reductions: Development of a Synthesis of Phenylacetic Acids [organic-chemistry.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. mdpi.com [mdpi.com]
- 11. helgroup.com [helgroup.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: HPLC Analysis of Diphenylacetic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Diphenylacetic acid. The information is tailored for researchers, scientists, and drug development professionals to help resolve common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common problems observed during the HPLC analysis of this compound?
A1: The most frequently encountered issues include peak tailing, retention time shifts, poor resolution, and low sensitivity. These problems can often be attributed to interactions between the acidic nature of this compound and the stationary phase, improper mobile phase conditions, or sample preparation issues.
Q2: Why is peak tailing a common issue with this compound analysis?
A2: Peak tailing for acidic compounds like this compound is often caused by secondary interactions between the analyte and the stationary phase.[1][2][3] A primary cause is the interaction of the acidic analyte with residual silanol (B1196071) groups on the silica-based stationary phase.[2][3]
Q3: How does the mobile phase pH affect the analysis?
A3: The pH of the mobile phase is a critical parameter. For an acidic compound like this compound, the mobile phase pH should be adjusted to be at least 2 pH units below its pKa.[1] This ensures the analyte is in its neutral, protonated form, minimizing undesirable ionic interactions with the stationary phase and reducing peak tailing.[1][2]
Q4: What is a suitable starting mobile phase for this compound analysis?
A4: A good starting point for a reversed-phase HPLC method for a related compound, phenylacetic acid, is a mixture of an acidic aqueous buffer and an organic modifier. For example, a mobile phase of 20 mM phosphoric acid and acetonitrile (B52724) in a 75:25 ratio has been used.[4] The exact ratio will need to be optimized for this compound to achieve the desired retention and resolution.
Troubleshooting Guides
Issue 1: Peak Tailing
Symptom: The peak for this compound is asymmetrical, with a drawn-out trailing edge.
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Lower the mobile phase pH to approximately 2.5-3.0 using an acidifier like phosphoric acid or trifluoroacetic acid (TFA).[2][5][6] This suppresses the ionization of residual silanol groups on the column.[1][2] |
| Inadequate Buffer Concentration | Ensure the buffer concentration is sufficient, typically in the range of 10-50 mM, to maintain a stable pH.[5] |
| Column Overload | Reduce the sample concentration or the injection volume.[1][2] A good practice is to dilute the sample by a factor of 5 or 10 and reinject.[1] |
| Sample Solvent Incompatibility | Dissolve the sample in a solvent that is the same or weaker than the mobile phase, such as the mobile phase itself.[1] |
| Column Contamination or Degradation | Flush the column with a strong solvent or, if the column is old, replace it.[2][5] The use of a guard column is also recommended to protect the analytical column.[7] |
-
Prepare Mobile Phases: Prepare a series of mobile phases containing a fixed ratio of organic modifier (e.g., acetonitrile) and aqueous buffer. The aqueous component should be adjusted to different pH values (e.g., pH 2.5, 3.0, 3.5, 4.0) using an appropriate acidifier like 0.1% phosphoric acid.
-
Equilibrate the Column: For each mobile phase, equilibrate the HPLC column for at least 15-20 column volumes or until a stable baseline is achieved.
-
Inject Standard Solution: Inject a standard solution of this compound.
-
Evaluate Peak Shape: Analyze the resulting chromatogram for peak symmetry. The optimal pH will yield a peak with a tailing factor close to 1.
Issue 2: Retention Time Shifts
Symptom: The retention time for the this compound peak is inconsistent between injections or analytical runs.
| Potential Cause | Recommended Solution |
| Inconsistent Mobile Phase Composition | If preparing the mobile phase online, ensure the pump's proportioning valves are functioning correctly.[7] For manual preparations, ensure accurate and consistent measurements. The evaporation of volatile organic components can also alter the composition over time.[8] |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and consistent column temperature.[9][10] |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting the analytical run.[10] This is especially important when changing mobile phase compositions. |
| Changes in Mobile Phase pH | The absorption of atmospheric CO2 can lower the pH of the mobile phase over time, affecting the retention of ionizable compounds.[11] Prepare fresh mobile phase daily.[10] |
| Pump Malfunction | Check for leaks, salt buildup, and listen for unusual noises from the pump.[9] Ensure the pump is delivering a constant and accurate flow rate. |
-
System Check: Before running samples, check the HPLC system for any visible leaks in the tubing and fittings.
-
Pump Priming: Purge the pump with the mobile phase to remove any air bubbles.[9]
-
Flow Rate Verification: If possible, measure the flow rate gravimetrically to ensure the pump is delivering the set flow rate accurately.
-
Blank Injections: Perform several blank injections (injecting the mobile phase) to ensure a stable baseline and consistent pressure.[1]
-
Standard Injections: Inject a well-characterized standard multiple times to confirm the reproducibility of the retention time.
Issue 3: Poor Resolution
Symptom: The this compound peak is not well separated from other peaks in the chromatogram.
| Potential Cause | Recommended Solution |
| Suboptimal Mobile Phase Strength | Adjust the ratio of the organic modifier in the mobile phase. Increasing the organic content will decrease retention and may improve separation from later eluting peaks, while decreasing it will increase retention and may improve separation from earlier eluting peaks.[12] |
| Incorrect Stationary Phase | Consider a different column chemistry. For aromatic compounds like this compound, a phenyl-based stationary phase might offer different selectivity compared to a standard C18 column.[1] |
| Inefficient Column | Use a column with a smaller particle size or a longer column to increase the column efficiency (plate number).[12][13] |
| Inappropriate Column Temperature | Optimizing the column temperature can alter the selectivity and improve resolution.[13] |
| Mobile Phase Additives | The use of mobile phase additives can enhance separation and resolution.[14] |
Visual Troubleshooting Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. Chromatogram Detail [sigmaaldrich.com]
- 5. uhplcs.com [uhplcs.com]
- 6. researchgate.net [researchgate.net]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. medikamenterqs.com [medikamenterqs.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromtech.com [chromtech.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Phenylacetic Anhydride Reactions
For Researchers, Scientists, and Drug Development Professionals
This resource provides essential guidance for utilizing phenylacetic anhydride (B1165640) in chemical synthesis, with a focus on troubleshooting and preventing undesirable side reactions, particularly self-condensation.
Troubleshooting Guide: Preventing Self-Condensation of Phenylacetic Anhydride
The primary self-condensation product of phenylacetic anhydride is dibenzyl ketone, the formation of which is primarily driven by high temperatures. This guide provides solutions to common issues encountered during acylation reactions.
Issue 1: Low Yield of Desired Acylated Product
| Possible Cause | Suggested Solution |
| Suboptimal Temperature | The rate of acylation is highly dependent on temperature. For slow reactions, a moderate increase in temperature may be necessary. However, to avoid promoting side reactions, it is crucial to find the optimal temperature by conducting small-scale trials at different temperatures, such as room temperature, 40°C, and 60°C.[1] |
| Presence of Moisture | Phenylacetic anhydride readily hydrolyzes in the presence of water, which reduces its availability for the intended reaction. It is imperative to use anhydrous reagents and solvents and to conduct the reaction under an inert atmosphere, such as nitrogen or argon.[1] |
| Inefficient Catalysis | The selection and concentration of the catalyst are critical. For the acylation of alcohols and amines, 4-(dimethylaminopyridine) (DMAP) is a highly effective catalyst. Ensure the use of high-purity DMAP at an appropriate catalytic loading. |
| Insufficient Reaction Time | Substrates that are sterically hindered may necessitate longer reaction times to achieve full conversion. Reaction progress should be monitored using analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ascertain the optimal reaction duration.[1] |
Issue 2: Significant Formation of Dibenzyl Ketone (Self-Condensation Product)
| Possible Cause | Suggested Solution |
| High Reaction Temperature | The formation of dibenzyl ketone is a pyrolytic process favored by elevated temperatures. To minimize this side reaction, employ the mildest possible temperature that facilitates the desired acylation.[1][2] |
| Prolonged Reaction Time | Extended reaction times, particularly at higher temperatures, increase the propensity for dibenzyl ketone formation. The reaction should be promptly worked up once the starting material has been consumed, as determined by monitoring. |
Logical Workflow for Troubleshooting Phenylacetic Anhydride Reactions
Caption: A decision tree for troubleshooting common issues in phenylacetic anhydride reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary "self-condensation" byproduct of phenylacetic anhydride?
A1: The main byproduct resulting from the self-condensation of phenylacetic anhydride is dibenzyl ketone. This side reaction is a pyrolytic process, meaning it is induced by heat and involves the decarboxylation of the anhydride.[1][2]
Q2: What is the mechanism of dibenzyl ketone formation?
A2: The formation of dibenzyl ketone from phenylacetic anhydride is understood to be a thermal decomposition process. At elevated temperatures, the anhydride undergoes pyrolysis, leading to the loss of carbon dioxide and the formation of dibenzyl ketone.
Q3: How can the formation of dibenzyl ketone be minimized?
A3: To suppress the formation of dibenzyl ketone, it is critical to maintain the reaction at a low temperature and to avoid extended heating. Acylation of alcohols and amines can often be carried out efficiently at room temperature, particularly with the use of a catalyst like DMAP. Monitoring the reaction and proceeding with the work-up as soon as the starting material is consumed are key strategies to minimize this side reaction.[1]
Q4: Are there other significant byproducts to be aware of?
A4: Yes, in reactions where phenylacetic acid is heated with acetic anhydride to form phenylacetic anhydride in situ, phenylacetone (B166967) can also be formed as a byproduct through a competing decarboxylation pathway.[2] Furthermore, at high temperatures, there is a potential for phenylacetic anhydride to undergo elimination to form phenylketene, a highly reactive intermediate that can participate in various side reactions.
Q5: What are the recommended solvents for acylation reactions with phenylacetic anhydride?
A5: Anhydrous aprotic solvents are generally preferred. Dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and ethyl acetate (B1210297) are commonly used and have been shown to be effective.[1] The optimal solvent may vary depending on the specific substrate and should be chosen accordingly.
Quantitative Data on Product and Byproduct Formation
Direct comparative data on the yield of acylated product versus dibenzyl ketone under identical conditions is limited in the literature. The following tables provide relevant data to illustrate the impact of reaction conditions on product distribution.
Table 1: Yields of Phenylacetylation of Primary Amines
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Reported Yield |
| General Primary Amines | Triethylamine (B128534) | DCM | 0 to RT | 2-4 | High (Substrate Dependent) |
| (Data derived from generalized protocols for N-acylation with phenylacetic anhydride.)[3] |
Table 2: Byproduct Formation from Phenylacetic Acid and Acetic Anhydride
| Reactants | Catalyst | Temperature (°C) | Time (h) | Dibenzyl Ketone Yield (%) | Phenylacetone Yield (%) |
| Phenylacetic Acid, Acetic Anhydride | Potassium Acetate | 149-150 (reflux) | 2 | 41 | 16 |
| (This reaction involves the in-situ generation of phenylacetic anhydride, which then undergoes pyrolysis.)[2] |
Experimental Protocols
Protocol 1: General Procedure for N-Phenylacetylation of a Primary Amine
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C and add triethylamine (1.2 eq).
-
In a separate flask, dissolve phenylacetic anhydride (1.1 eq) in anhydrous DCM.
-
Add the phenylacetic anhydride solution dropwise to the amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with 1 M HCl and transfer to a separatory funnel.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer with anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the product by recrystallization or column chromatography.[3]
Protocol 2: General Procedure for O-Phenylacetylation of a Primary Alcohol
-
To a flame-dried round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 eq), phenylacetic anhydride (1.2 eq), and 4-(dimethylaminopyridine) (DMAP) (0.1 eq).
-
Add anhydrous dichloromethane to achieve a concentration of 0.1-0.5 M.
-
Stir the mixture at room temperature for 1-6 hours, monitoring by TLC.
-
Once the reaction is complete, quench with water.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer with anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[1]
Reaction Pathways and Workflow Diagrams
Competing Reaction Pathways
Caption: Phenylacetic anhydride can undergo the desired acylation or a competing self-condensation at high temperatures.
General Experimental Workflow for Acylation
Caption: A typical workflow for performing acylation reactions while minimizing side reactions.
References
Technical Support Center: Synthesis of Substituted Diphenylacetic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted diphenylacetic acid derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my this compound from the reduction of benzilic acid consistently low?
Possible Causes and Solutions:
-
Incomplete Reaction: The reduction of benzilic acid to this compound requires sufficient reaction time. Ensure the mixture is boiled continuously for at least two and a half hours.[1] To verify if the reduction is complete, a small sample of the product can be treated with cold concentrated sulfuric acid. If any benzilic acid remains, the sulfuric acid will turn red.[1]
-
Loss of Product During Workup: Some samples of sodium bisulfite, used to remove excess iodine, can cause the this compound to dissolve. This can be prevented by passing sulfur dioxide gas through the sodium bisulfite solution until it is acidic to litmus (B1172312) paper before precipitating the product.[1]
Question 2: My final this compound product has a pink or yellow discoloration. What is the cause and how can I purify it?
Possible Causes and Solutions:
-
Formation of Colored Impurities: A pinkish hue can result if the hot acetic acid solution is poured into the water too rapidly during precipitation.[1] A yellow color may also be present in the crude product.
-
Purification Methods:
-
Recrystallization: If the product is discolored, reprecipitation from an acetic acid solution may be necessary.[1] For a crystalline product, dissolving the acid in hot 50% alcohol followed by cooling is an effective recrystallization method.[1]
-
Decolorization: Treatment with activated carbon during the workup can help remove colored impurities. In some procedures, treating the aqueous solution of the sodium salt with permanganate (B83412) and then carbon can improve the color of the final product.
-
Question 3: I am synthesizing a substituted this compound using a Friedel-Crafts reaction with a substituted benzene (B151609) and glyoxylic acid, but I am getting a mixture of isomers. How can I improve the regioselectivity?
Possible Causes and Solutions:
-
Steric and Electronic Effects: The directing effects of the substituents on the aromatic ring influence the position of the second electrophilic attack. Electron-donating groups typically direct ortho- and para-, while electron-withdrawing groups direct meta-. Steric hindrance can also play a significant role.
-
Optimizing Reaction Conditions:
-
Catalyst Choice: The Lewis acid catalyst can influence isomer distribution. Experimenting with different catalysts (e.g., AlCl₃, FeCl₃, or solid acid catalysts like PVP-TfOH) may improve selectivity.
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product.
-
Question 4: The purification of my substituted this compound derivative by recrystallization is ineffective. What other purification techniques can I use?
Possible Causes and Solutions:
-
Similar Solubilities of Product and Impurities: If the desired product and impurities have similar solubility profiles, recrystallization may not be effective.
-
Alternative Purification Methods:
-
Column Chromatography: Silica (B1680970) gel column chromatography is a powerful technique for separating compounds with different polarities. For this compound derivatives, a common eluent system is a mixture of hexane (B92381) and ethyl acetate (B1210297).[2] The polarity of the eluent can be adjusted to achieve optimal separation. For acidic compounds that may streak on silica gel, adding a small amount of a volatile acid (like acetic acid or trifluoroacetic acid) to the eluent can improve peak shape.
-
Acid-Base Extraction: As carboxylic acids, this compound derivatives can be separated from non-acidic impurities by extraction with a mild aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the deprotonated acid can then be washed with an organic solvent to remove impurities, followed by acidification to precipitate the pure acid.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to substituted this compound derivatives?
A1: The most common methods include:
-
Reduction of Substituted Benzilic Acids: This involves the reduction of the hydroxyl group of a benzilic acid derivative, often using hydriodic acid and red phosphorus.[1]
-
Friedel-Crafts Reaction: This involves the reaction of a substituted benzene derivative with glyoxylic acid in the presence of a strong acid or Lewis acid catalyst.[2][3]
-
Hydrolysis of Diphenylacetonitriles: Substituted diphenylacetonitriles can be hydrolyzed under acidic or basic conditions to yield the corresponding diphenylacetic acids.
Q2: What are some common side reactions to be aware of during Friedel-Crafts synthesis of substituted diphenylacetic acids?
A2: Common side reactions in Friedel-Crafts reactions include:
-
Polyalkylation: The product, a substituted this compound, may be more reactive than the starting substituted benzene, leading to further reaction and the formation of polysubstituted byproducts. Using a large excess of the aromatic substrate can help minimize this.
-
Carbocation Rearrangement: While less common in acylation-type reactions compared to alkylations, rearrangement of the electrophile can occur under certain conditions, leading to isomeric products.
-
Deactivation of the Aromatic Ring: If the substituted benzene contains a strongly deactivating group (e.g., -NO₂), the Friedel-Crafts reaction may fail or proceed with very low yield.[4]
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[2] By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system (e.g., hexane/ethyl acetate), you can visualize the consumption of reactants and the formation of the product.
Q4: What spectroscopic methods are most useful for characterizing my final product?
A4: The following spectroscopic techniques are essential for product characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the structure of the molecule, including the number and types of protons and carbons.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O stretch of the carbonyl group.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
Quantitative Data
Table 1: Comparison of Yields for this compound Synthesis via Benzilic Acid Reduction
| Reducing Agent/Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Red Phosphorus / Iodine | Glacial Acetic Acid | 2.5 hours | 94-97 | [1] |
| Hydriodic Acid / Red Phosphorus | Glacial Acetic Acid | 2 hours | 80 |
Table 2: Yields of Substituted Diphenylacetic Acids via Friedel-Crafts Reaction with Glyoxylic Acid
| Aromatic Substrate | Catalyst | Reaction Time | Yield (%) | Reference |
| Benzene | PVP-TfOH | 12 hours | 79 | [2] |
| Chlorobenzene | TfOH | 7 hours | 81 | [3] |
| 1,2-Difluorobenzene | TfOH | 24 hours | 38 | [3] |
| 1,2-Dichlorobenzene | TfOH | 72 hours | 5 | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Benzilic Acid [1]
-
Reaction Setup: In a 1-liter round-bottomed flask, combine 250 mL of glacial acetic acid, 15 g of red phosphorus, and 5 g of iodine. Allow the mixture to stand for 15-20 minutes until the iodine has reacted.
-
Addition of Reactants: Add 5 mL of water and 100 g (0.44 mole) of benzilic acid to the flask.
-
Reflux: Attach a reflux condenser and boil the mixture continuously for at least 2.5 hours.
-
Filtration: After the reaction is complete, filter the hot mixture with suction to remove the excess red phosphorus.
-
Precipitation: Slowly pour the hot filtrate into a cold, well-stirred solution of 20-25 g of sodium bisulfite in 1 L of water.
-
Isolation: Filter the precipitated this compound with suction, wash with cold water, and dry thoroughly. The expected yield is 88-90 g (94-97%).
Protocol 2: Synthesis of Diaryl Acetic Acids via Friedel-Crafts Reaction [2]
-
Reaction Setup: In a suitable flask, mix glyoxylic acid (50% in water, 0.6 g, 4 mmol) with the aromatic substrate (5 mL) and cool to 0°C.
-
Catalyst Addition: Slowly add poly(4-vinylpyridine) supported trifluoromethanesulfonic acid (PVP-TfOH) (4.5 g, 28 mmol).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for the required time (monitor by TLC).
-
Workup: Pour the reaction mixture over ice (25 g), neutralize with sodium bicarbonate, and extract with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic extracts, wash with water, and dry over anhydrous Na₂SO₄. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (85:15) eluent.
Visualizations
Caption: Experimental workflow for the synthesis of this compound from benzilic acid.
Caption: Troubleshooting logic for a discolored final product.
References
Technical Support Center: Regioselectivity in Diphenylacetic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with diphenylacetic acid. The information focuses on improving the regioselectivity of electrophilic aromatic substitution (EAS) reactions, a common challenge in the functionalization of this molecule.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing regioselectivity in reactions with this compound?
A1: The primary factors are the electronic effects of the substituents on the phenyl rings. In this compound, each phenyl ring is substituted with a -CH(Ph)COOH group. This substituent is complex, having both an activating alkyl component (the diphenylmethyl group) and a deactivating carboxylic acid component. The interplay of these directing effects, along with steric hindrance from the bulky diphenylmethyl group, dictates the position of electrophilic attack.
Q2: What is the expected directing effect of the substituent on the phenyl rings of this compound in electrophilic aromatic substitution?
A2: The substituent on each phenyl ring is a diphenylmethyl group bearing a carboxylic acid. The alkyl portion of this group is generally considered an ortho, para-director and an activating group.[1][2] Conversely, the carboxylic acid group is an electron-withdrawing group and is therefore a meta-director and deactivating.[3] The overall effect is a competition between these influences. Experimental evidence from the nitration of this compound shows a complex outcome, with substitution occurring at both meta and para positions across the two rings.[4]
Q3: How does steric hindrance affect the regioselectivity of reactions with this compound?
A3: The bulky nature of the diphenylmethyl group can significantly hinder access to the ortho positions of the phenyl rings.[5][6] This steric hindrance often leads to a preference for substitution at the less hindered para position over the ortho positions.[6]
Q4: Are there catalytic methods to improve the regioselectivity of reactions with this compound?
A4: Yes, catalytic methods can be employed to control regioselectivity. For instance, palladium-catalyzed C-H olefination has been performed on this compound, demonstrating that modern catalytic techniques can achieve regioselective functionalization.[7] For traditional electrophilic aromatic substitutions, solid acid catalysts like zeolites can be used to enhance the formation of the para isomer through shape-selectivity.[8]
Troubleshooting Guides
Problem 1: My reaction is yielding a complex mixture of isomers.
Cause: This is a common issue when performing electrophilic aromatic substitution on this compound due to the competing directing effects of the substituent and the presence of two phenyl rings. The reaction conditions may be too harsh, leading to multiple substitutions and a variety of constitutional isomers.
Solution:
-
Modify Reaction Conditions: Employ milder reaction conditions (e.g., lower temperature, less concentrated reagents) to minimize side reactions and improve selectivity.
-
Use a Milder Electrophile: Consider using a less reactive electrophile to increase selectivity.
-
Catalyst-Controlled Reaction: Investigate the use of shape-selective catalysts, such as zeolites, which can favor the formation of the para isomer by sterically hindering the formation of other isomers.[8]
Problem 2: I am observing dinitration even with stoichiometric control of the nitrating agent.
Cause: this compound has two phenyl rings, and once one ring is nitrated, the second ring can still be susceptible to nitration, especially under strong nitrating conditions.
Solution:
-
Protecting Groups: Consider converting the carboxylic acid to an ester. The ester group is still a meta-director but can alter the reactivity and solubility of the substrate, potentially offering better control.
-
Careful Control of Stoichiometry and Temperature: Use a precise amount of the nitrating agent and maintain a low reaction temperature to favor monosubstitution.
Problem 3: The yield of my desired para-substituted product is low.
Cause: The inherent electronic effects might favor the formation of other isomers, or steric hindrance could be a significant factor.
Solution:
-
Employ Shape-Selective Catalysis: As mentioned, zeolites can be used to promote para-selectivity in nitration, alkylation, and other electrophilic aromatic substitution reactions.[8]
-
Ligand-Controlled Catalysis: For transition-metal-catalyzed reactions, the choice of ligand can have a profound impact on regioselectivity.[9] While less common for classical EAS, this is a key strategy in C-H activation reactions.
Quantitative Data
The following table summarizes the product distribution from a study on the nitration of this compound. It is important to note that the crude product was a complex mixture, and the isolated yield of the dinitro product was low, suggesting the formation of other isomers.
Table 1: Product Distribution in the Nitration of this compound
| Reactant | Reaction Conditions | Product(s) Identified | Yield | Reference |
|---|
| this compound | Fuming Nitric Acid (sp. gr. 1.5) at 30°C | 3,4'-Dinitrothis compound | ~7% |[4] |
Table 2: General Directing Effects of Relevant Functional Groups
| Functional Group | Type | Directing Effect | Reactivity Effect |
|---|---|---|---|
| -Alkyl (e.g., -CH(Ph)₂) | Electron-Donating (Inductive) | ortho, para | Activating |
| -COOH | Electron-Withdrawing (Resonance & Inductive) | meta | Deactivating |
| -NO₂ | Electron-Withdrawing (Resonance & Inductive) | meta | Deactivating |
Experimental Protocols
Protocol 1: Nitration of this compound
This protocol is adapted from the work of Schultz and Goldberg (1943).[4]
Materials:
-
This compound
-
White fuming nitric acid (sp. gr. 1.5)
-
Crushed ice
-
Glacial acetic acid (for recrystallization)
Procedure:
-
In a well-stirred vessel, maintain the temperature of 135 g of white fuming nitric acid at 30°C.
-
Slowly add 13.5 g (0.0637 mole) of powdered this compound to the nitric acid over a period of 75 minutes, ensuring the temperature remains at 30°C.
-
After the addition is complete, continue stirring the solution at room temperature for four hours.
-
Pour the reaction mixture onto 75 g of crushed ice.
-
Isolate the resulting crude product, which may be a resinous mixture.
-
Recrystallize the crude product from glacial acetic acid to obtain 3,4'-dinitrothis compound.
Protocol 2: General Procedure for Electrophilic Bromination of an Aromatic Compound
This is a general protocol that can be adapted for this compound, though optimization would be required.
Materials:
-
This compound
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or Iron filings
-
A suitable solvent (e.g., dichloromethane, carbon tetrachloride)
-
Sodium thiosulfate (B1220275) solution
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask protected from light.
-
Add a catalytic amount of FeBr₃ or iron filings to the solution.
-
Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the reaction mixture at room temperature or below.
-
Stir the reaction until the color of the bromine disappears.
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any excess bromine.
-
Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous salt (e.g., MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography to separate the isomers.
Visualizations
Caption: Competing directing effects in this compound.
Caption: General workflow for electrophilic aromatic substitution.
Caption: Decision tree for troubleshooting poor regioselectivity.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Workup Procedures for Diphenylacetic Acid-Catalyzed Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the workup of reactions catalyzed by diphenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the workup procedure for a reaction catalyzed by this compound?
The primary goal of the workup is to effectively quench the reaction and separate the final product from the this compound catalyst, unreacted starting materials, and any byproducts.[1] Due to the acidic nature of this compound, a key step involves its neutralization to facilitate its removal from the organic phase.
Q2: What are the typical steps in a standard workup for a this compound-catalyzed reaction?
A typical workup involves quenching the reaction, followed by an aqueous extraction to remove the catalyst and other water-soluble impurities. The general steps are:
-
Quenching: The reaction is often quenched by the addition of water or a basic aqueous solution.[2]
-
Solvent Addition/Extraction: An organic solvent is used to dissolve the product, and the mixture is washed with an aqueous basic solution (e.g., sodium bicarbonate) to convert this compound into its water-soluble salt.[3][4]
-
Phase Separation: The organic and aqueous layers are separated. The organic layer containing the product is retained.
-
Washing: The organic layer is further washed with water and/or brine to remove residual impurities.[1]
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and the solvent is removed to yield the crude product.[3]
Q3: How do I choose an appropriate organic solvent for the extraction?
The choice of solvent depends on the solubility of your desired product. This compound itself is soluble in common organic solvents like ether and chloroform.[5] Therefore, you should choose a water-immiscible organic solvent in which your product is highly soluble, but the deprotonated this compound salt is not.
Troubleshooting Guides
Below are common issues encountered during the workup of this compound-catalyzed reactions and their potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product Loss During Aqueous Wash | The product may have some water solubility, especially if it contains polar functional groups. | - Minimize the number of aqueous washes.- Use saturated salt solutions (brine) for washing to decrease the solubility of the organic product in the aqueous phase.[6]- Perform a back-extraction of the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[6] |
| Emulsion Formation During Extraction | Vigorous shaking of the separatory funnel, especially with certain solvents or in the presence of surfactants. | - Instead of vigorous shaking, gently invert the separatory funnel multiple times.[6]- Add a small amount of brine to the separatory funnel to help break the emulsion.[6]- If the emulsion persists, filter the mixture through a pad of Celite or glass wool.[6] |
| Incomplete Removal of this compound | Insufficient amount of base used for neutralization, or inadequate mixing during the extraction. | - Ensure an excess of the basic solution (e.g., saturated sodium bicarbonate) is used.[1]- Test the pH of the aqueous layer after extraction to ensure it is basic.[1]- Increase the number of basic washes. |
| Precipitation of Product or Catalyst During Workup | The sodium salt of this compound might have limited solubility in the aqueous phase, or the product may precipitate upon addition of the quenching solution. | - Dilute the reaction mixture with more of the organic and aqueous solvents.- If the catalyst precipitates, it can sometimes be removed by filtration before proceeding with the extractive workup. |
| Product is an Acid-Sensitive Compound | The acidic nature of this compound could degrade the desired product. | - Quench the reaction as soon as it is complete to minimize exposure to the acid.- Consider using a milder quenching agent or performing the quench at a lower temperature.[2] |
Experimental Protocols
General Protocol for Quenching and Aqueous Workup
This protocol outlines a standard procedure for the workup of a reaction catalyzed by this compound.
-
Reaction Quenching:
-
Once the reaction is complete (monitored by a suitable technique like TLC or LC-MS), cool the reaction mixture to room temperature. For highly exothermic reactions, an ice bath may be necessary.[2]
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with stirring until gas evolution ceases. This neutralizes the this compound.[3]
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to dissolve the product.
-
Add additional saturated aqueous NaHCO₃ solution and shake the funnel gently, venting frequently to release any pressure buildup.[7]
-
Allow the layers to separate. Drain the lower aqueous layer.
-
-
Washing:
-
Wash the organic layer sequentially with:
-
Water (to remove excess base and salts).
-
Saturated aqueous sodium chloride (brine) (to help remove residual water from the organic layer).[1]
-
-
-
Drying and Concentration:
-
Drain the organic layer into a clean flask.
-
Add an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate), and swirl the flask.
-
Filter or decant the organic solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be further purified by techniques such as column chromatography, recrystallization, or distillation.
-
Visualizations
Experimental Workflow for this compound Removal
Caption: A flowchart of the standard workup procedure.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common workup issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. How To Run A Reaction [chem.rochester.edu]
- 3. 2,2-Diphenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound, 99+% | Fisher Scientific [fishersci.ca]
- 6. benchchem.com [benchchem.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to Diphenylacetic Acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Diphenylacetic acid, a crucial building block for various pharmaceuticals, can be synthesized through several distinct pathways. This guide provides an objective comparison of the most common methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable route for a given application.
This analysis covers five primary synthetic strategies: the reduction of benzilic acid, hydrolysis of diphenylacetonitrile (B117805), carboxylation of a Grignard reagent, condensation of glyoxylic acid with benzene (B151609), and the oxidation of 2,2-diphenylacetaldehyde. Each method is evaluated based on yield, reaction time, and purity, with detailed experimental procedures provided for reproducibility.
Comparative Data of Synthesis Methods
| Synthesis Method | Starting Material(s) | Key Reagents | Reaction Time | Yield (%) | Purity/Melting Point (°C) |
| Reduction of Benzilic Acid | Benzilic acid | Red phosphorus, Iodine, Glacial acetic acid | ~2.5 hours | 94-97% | 144-145 |
| Hydrolysis of Diphenylacetonitrile | Diphenylacetonitrile | Sulfuric acid, Water, Acetic acid | ~45 minutes | ~80% | Not specified |
| Grignard Reagent Carboxylation | Diphenylmethyl bromide | Magnesium, Dry Ice (CO₂) | Not specified | Not specified | Not specified |
| Condensation with Glyoxylic Acid | Glyoxylic acid, Benzene | Chlorsulfonic acid | ~4.5 hours | 67.2% | 141.5-143.5 |
| Oxidation of Diphenylacetaldehyde | 2,2-Diphenylacetaldehyde | Diphenyl diselenide, H₂O₂ | 6 hours | Not specified | Pure |
Detailed Experimental Protocols
Reduction of Benzilic Acid
This high-yield method involves the reduction of benzilic acid using red phosphorus and iodine in glacial acetic acid.[1]
Procedure:
-
In a 1-liter round-bottomed flask, combine 250 mL of glacial acetic acid, 15 g of red phosphorus, and 5 g of iodine. Allow the mixture to stand for 15-20 minutes until the iodine has reacted.
-
Add 5 mL of water and 100 g (0.44 mole) of benzilic acid to the flask.
-
Attach a reflux condenser and boil the mixture continuously for at least 2.5 hours.
-
Filter the hot mixture with suction to remove the excess red phosphorus.
-
Slowly pour the hot filtrate into a cold, well-stirred solution of 20-25 g of sodium bisulfite in 1 liter of water. This will precipitate the this compound.
-
Filter the product with suction, wash with cold water, and dry thoroughly. The expected yield is 88-90 g (94-97%).[1]
-
For further purification, the product can be recrystallized from approximately 500 mL of hot 50% alcohol to yield crystals with a melting point of 144-145°C.[1]
Hydrolysis of Diphenylacetonitrile
This method provides a relatively quick route to this compound through the acid-catalyzed hydrolysis of diphenylacetonitrile. The following protocol is adapted from the hydrolysis of the related compound, benzyl (B1604629) cyanide.[2]
Procedure:
-
In a flask equipped with a reflux condenser, add 100 g of diphenylacetonitrile to a mixture of 100 mL of water, 100 mL of concentrated sulfuric acid, and 100 mL of glacial acetic acid.
-
Heat the mixture under reflux for 45 minutes.
-
After cooling, pour the reaction mixture into cold water to precipitate the this compound.
-
Isolate the product by filtration, wash with water, and dry. The reported yield for the analogous benzyl cyanide hydrolysis is approximately 80%.[2]
Carboxylation of a Grignard Reagent
While a specific detailed protocol with quantitative yield for this compound was not found in the search results, the general procedure involves the formation of a Grignard reagent from a diphenylmethyl halide, followed by carboxylation with carbon dioxide.
General Procedure Outline:
-
Prepare the Grignard reagent by reacting diphenylmethyl bromide with magnesium turnings in anhydrous ether under an inert atmosphere.
-
Pour the resulting Grignard solution over crushed dry ice (solid carbon dioxide) with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature.
-
Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to protonate the carboxylate and precipitate the this compound.
-
Isolate the product by filtration, wash, and purify by recrystallization.
Condensation of Glyoxylic Acid with Benzene
This one-step method involves the reaction of glyoxylic acid with benzene in the presence of chlorsulfonic acid.[3]
Procedure:
-
To a mixture of 18.6 g of glyoxylic acid hydrate (B1144303) in 200 cc of benzene, add 162.0 g of chlorsulfonic acid with agitation over a 2-hour period, maintaining the reaction temperature at 20-30°C.
-
Continue agitation at the same temperature for an additional 1.5 hours.
-
Raise the reaction temperature to 50°C and maintain for one hour.
-
Quench the reaction mixture in 1000 cc of cold water and remove the excess benzene by distillation.
-
The crude product is then worked up by dissolving in a sodium hydroxide (B78521) solution, followed by extraction and acidification to precipitate the this compound. The reported yield is 67.2%.[3]
Oxidation of 2,2-Diphenylacetaldehyde
This method utilizes a selenium-catalyzed oxidation of 2,2-diphenylacetaldehyde to produce this compound.
Procedure:
-
Treat diphenyl diselenide (0.006 g; 0.02 mmol) with 30% w/w hydrogen peroxide (0.1 mL, 1 mmol) and water (0.2 mL) at room temperature with stirring until the reaction mixture changes color.
-
Add 2,2-diphenylacetaldehyde (1 mmol) to the mixture.
-
After 6 hours, extract the aqueous mixture three times with ethyl acetate (B1210297) (3 x 20 mL).
-
Dry the combined organic layers with sodium sulfate (B86663) and evaporate the solvent under reduced pressure to obtain pure 2,2-diphenylacetic acid.
Synthesis Pathway Visualizations
The following diagrams illustrate the chemical transformations for each of the described synthesis methods.
Caption: Synthesis of this compound via Reduction.
Caption: Synthesis of this compound via Hydrolysis.
Caption: Synthesis of this compound via Grignard Reagent.
References
A Comparative Spectroscopic Analysis of Diphenylacetic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
Diphenylacetic acid and its derivatives are a class of compounds with significant interest in medicinal chemistry and materials science. A thorough understanding of their structural and electronic properties is crucial for their application and development. This guide provides a comparative spectroscopic analysis of this compound and several of its key derivatives, offering insights into how functional group modifications influence their spectral characteristics. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), serves as a valuable resource for identification, characterization, and quality control.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, Methyl 2,2-diphenylacetate, Ethyl 2,2-diphenylacetate, 2,2-Diphenylacetyl chloride, and 2,2-Diphenylacetamide.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ ppm)
| Compound | -CH (methine) | -CH₃ (methyl) | -CH₂- (methylene) | Aromatic Protons | Other |
| This compound | 5.05 (s, 1H) | - | - | 7.28-7.33 (m, 10H) | ~11.0 (br s, 1H, -COOH) |
| Methyl 2,2-diphenylacetate | 5.0 (s, 1H) | 3.7 (s, 3H) | - | 7.2-7.4 (m, 10H) | - |
| Ethyl 2,2-diphenylacetate | 4.98 (s, 1H) | 1.25 (t, 3H) | 4.15 (q, 2H) | 7.2-7.4 (m, 10H) | - |
| 2,2-Diphenylacetyl chloride | 5.35 (s, 1H) | - | - | 7.3-7.4 (m, 10H) | - |
| 2,2-Diphenylacetamide | 4.95 (s, 1H) | - | - | 7.2-7.4 (m, 10H) | 5.5-6.0 (br s, 2H, -NH₂) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ ppm)
| Compound | C=O | -CH (methine) | Phenyl C1 (ipso) | Phenyl C2, C6 | Phenyl C3, C5 | Phenyl C4 | Other |
| This compound | 178.7 | 56.9 | 137.8 | 128.7 | 128.7 | 127.5 | - |
| Methyl 2,2-diphenylacetate | 173.0 | 57.5 | 138.9 | 128.7 | 128.6 | 127.2 | 52.3 (-OCH₃) |
| Ethyl 2,2-diphenylacetate | 172.5 | 57.6 | 139.0 | 128.7 | 128.6 | 127.2 | 61.2 (-OCH₂-), 14.1 (-CH₃) |
| 2,2-Diphenylacetyl chloride | 174.5 | 65.0 | 136.5 | 129.0 | 128.9 | 128.8 | - |
| 2,2-Diphenylacetamide | 174.8 | 58.0 | 139.5 | 128.8 | 128.7 | 127.4 | - |
Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Compound | C=O Stretch | C-O Stretch | O-H Stretch | N-H Stretch | C-Cl Stretch |
| This compound | ~1710 | ~1280 | 2500-3300 (broad) | - | - |
| Methyl 2,2-diphenylacetate | ~1735 | ~1250, ~1150 | - | - | - |
| Ethyl 2,2-diphenylacetate | ~1735 | ~1250, ~1160 | - | - | - |
| 2,2-Diphenylacetyl chloride | ~1790 | - | - | - | ~800 |
| 2,2-Diphenylacetamide | ~1670 | - | - | ~3350, ~3170 | - |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 212 | 167 (M-COOH)⁺, 165, 152 |
| Methyl 2,2-diphenylacetate | 226 | 167 (M-COOCH₃)⁺, 165, 59 |
| Ethyl 2,2-diphenylacetate | 240 | 167 (M-COOCH₂CH₃)⁺, 165, 73 |
| 2,2-Diphenylacetyl chloride | 230/232 | 167 (M-COCl)⁺, 165 |
| 2,2-Diphenylacetamide | 211 | 167 (M-CONH₂)⁺, 165, 44 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.
-
Place the sample into the NMR spectrometer's magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
Data Acquisition:
-
For ¹H NMR , acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR , acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). Typical parameters include a 30° pulse angle, a spectral width of 220-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.
-
Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Instrument Setup:
-
Run a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Initiate the sample scan. The instrument will direct a beam of infrared radiation through the ATR crystal.
-
The spectrum is typically collected over a range of 4000 to 400 cm⁻¹.
-
Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Mass Spectrometry (MS)
-
Sample Preparation (Electron Ionization - EI):
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).
-
For direct infusion, the solution is drawn into a syringe for injection into the ion source.
-
For GC-MS, the solution is injected into the gas chromatograph for separation prior to entering the mass spectrometer.
-
-
Instrument Setup:
-
The mass spectrometer is operated in Electron Ionization (EI) mode.
-
The electron energy is typically set to 70 eV.
-
The ion source and transfer line temperatures are set appropriately to ensure volatilization of the sample without thermal decomposition (e.g., 200-250 °C).
-
-
Data Acquisition:
-
The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons.
-
The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of ions at each m/z value.
-
-
Data Processing:
-
A mass spectrum is generated, plotting relative intensity versus m/z.
-
Identify the molecular ion peak (M⁺) to determine the molecular weight.
-
Analyze the fragmentation pattern to deduce the structure of the molecule.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of this compound and its derivatives.
Caption: Workflow for Spectroscopic Comparison.
Validating the Purity of Synthesized Diphenylacetic Acid: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of the widely used titration method against other common analytical techniques for validating the purity of Diphenylacetic acid. Experimental data and detailed protocols are presented to offer a comprehensive resource for selecting the most appropriate method for your laboratory's needs.
Introduction to Purity Analysis of this compound
This compound is a crucial intermediate in the synthesis of various pharmaceuticals. Its purity can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are required to accurately determine its purity. While several techniques exist, acid-base titration remains a classical and cost-effective method. This guide will delve into the specifics of this technique and compare it with modern spectroscopic and chromatographic alternatives.
Experimental Protocols
Purity Determination by Acid-Base Titration
This protocol outlines the determination of this compound purity using a standardized solution of sodium hydroxide.
Materials:
-
Synthesized this compound
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein (B1677637) indicator solution
-
Ethanol (B145695) (95%)
-
Deionized water
-
Analytical balance
-
Buret (50 mL)
-
Volumetric flask (100 mL)
-
Erlenmeyer flasks (250 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.2 g of the synthesized this compound and record the mass.
-
Dissolve the weighed sample in 50 mL of 95% ethanol in a 250 mL Erlenmeyer flask. If the sample does not dissolve completely, gentle warming may be applied.
-
Add 2-3 drops of phenolphthalein indicator to the solution.[1][2]
-
Titration: Fill a clean, rinsed buret with the standardized 0.1 M NaOH solution. Record the initial buret reading.
-
Titrate the this compound solution with the NaOH solution while continuously stirring.[1][3]
-
The endpoint is reached when the colorless solution turns to a faint but persistent pink color.[1][2]
-
Record the final buret reading.
-
Repeat the titration at least two more times for accuracy.
Calculation of Purity: The purity of this compound is calculated using the following formula:
Purity (%) = (Volume of NaOH (L) × Molarity of NaOH (mol/L) × Molecular Weight of this compound (g/mol)) / (Mass of this compound sample (g)) × 100
Molecular Weight of this compound (C₁₄H₁₂O₂) = 212.24 g/mol [4]
Workflow for Purity Validation by Titration
Caption: Workflow for determining the purity of this compound via acid-base titration.
Comparison of Analytical Methods
While titration is a reliable method, other techniques offer different advantages in terms of sensitivity, specificity, and the amount of information they provide. The table below compares titration with High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.
| Parameter | Acid-Base Titration | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Infrared (IR) Spectroscopy |
| Principle | Neutralization reaction between the acidic analyte and a basic titrant. | Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase.[5] | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field to determine molecular structure. | Absorption of infrared radiation by molecules, causing vibrational transitions of functional groups.[6] |
| Purity Determination | Quantitative determination of the total acidic content. | Quantitative determination of the main compound and detection of impurities.[7][8] | Quantitative analysis by integrating proton signals relative to a known standard. Can identify and quantify impurities. | Primarily qualitative identification of functional groups. Can be used for quantitative analysis with calibration. |
| Specificity | Not specific; titrates all acidic protons present. | High; can separate the target compound from structurally similar impurities. | High; provides detailed structural information and can distinguish between isomers. | Moderate; characteristic absorptions can confirm the presence of the carboxylic acid and phenyl groups.[6] |
| Sensitivity | Milligram range. | Microgram to nanogram range.[9] | Milligram range. | Milligram range. |
| Sample Throughput | Moderate. | High (with an autosampler). | Low to moderate. | High. |
| Cost (Instrument) | Low. | High. | Very High. | Moderate. |
| Solvent Consumption | Low. | High. | Low. | Very Low. |
| Typical Purity Range Detected | >98%[7][10] | >98% (with high precision)[7][8] | Can detect impurities at levels <1%. | Primarily for qualitative confirmation. |
Logical Relationship of Purity Validation Methods
Caption: Logical flow from synthesis to purity validation and outcome using various analytical methods.
Conclusion
The choice of analytical method for determining the purity of synthesized this compound depends on the specific requirements of the analysis.
-
Acid-base titration is a cost-effective, reliable, and straightforward method for quantitative analysis of bulk material where high specificity is not a primary concern. It is an excellent choice for routine quality control when the impurity profile is well-characterized and known not to contain other acidic species.
-
HPLC is the preferred method for a more detailed purity assessment, offering both quantification of the main component and the detection and quantification of impurities.[7][8]
-
NMR spectroscopy provides invaluable structural confirmation and can be used for quantitative analysis, making it a powerful tool during the research and development phase to identify unknown impurities.
-
IR spectroscopy serves as a rapid and simple method for the qualitative confirmation of the synthesized product by identifying its key functional groups.[6]
For a comprehensive validation of newly synthesized this compound, a combination of these methods is often employed. For instance, IR and NMR can be used for structural confirmation, followed by HPLC for accurate purity determination and impurity profiling, and titration for a quick and economical assay of the bulk product.
References
- 1. alameda.edu [alameda.edu]
- 2. chemistry.uccs.edu [chemistry.uccs.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | C14H12O2 | CID 8333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound 117-34-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. chemimpex.com [chemimpex.com]
- 9. A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
A Comparative Guide to Catalysts in Asymmetric Synthesis: The Case of Diphenylacetic Acid Functionalization
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount for achieving high enantioselectivity and yield in asymmetric synthesis. This guide provides a detailed comparison of various chiral ligands for the palladium-catalyzed enantioselective C-H olefination of diphenylacetic acid, a key transformation for synthesizing valuable chiral building blocks. We present quantitative performance data, detailed experimental protocols, and visual representations of the catalytic process to aid in catalyst selection and experimental design.
While this compound itself is an achiral molecule, its derivatives are important precursors in medicinal chemistry. The introduction of chirality through asymmetric C-H functionalization is a highly efficient and atom-economical strategy. This has been successfully achieved using a palladium catalyst in conjunction with chiral ligands. Mono-protected α-amino acids have emerged as a particularly effective class of ligands for this transformation.[1]
Performance Comparison of Chiral Ligands
The choice of the chiral ligand is critical for the outcome of the Pd(II)-catalyzed enantioselective C-H olefination of this compound. A screening of various mono-protected α-amino acids has demonstrated that both the amino acid side chain and the protecting group significantly influence the yield and enantiomeric excess (ee) of the reaction.
Below is a summary of the performance of different chiral ligands in the olefination of the sodium salt of this compound with styrene.
| Chiral Ligand | Protecting Group | Yield (%)[1] | Enantiomeric Excess (ee, %)[1] |
| L-Isoleucine | Boc | 73 | 97 |
| L-Tyrosine(t-Bu) | Boc | 45 | 96 |
| L-Valine | Boc | 65 | 94 |
| L-Leucine | Boc | 68 | 93 |
| L-tert-Leucine | Boc | 70 | 92 |
| L-Alanine | Boc | 55 | 85 |
| L-Phenylalanine | Boc | 62 | 88 |
| L-Isoleucine | Ac | 60 | 95 |
As the data indicates, Boc-L-Isoleucine stands out as the optimal ligand, affording the desired product in high yield and excellent enantioselectivity.[1] The bulky and sterically demanding side chain of isoleucine appears to be crucial for effective chiral induction in the transition state.
Broadening the Scope: A Look at Other Ligand Classes in Asymmetric C-H Functionalization
While mono-protected amino acids are highly effective for the olefination of this compound, it is valuable to consider the performance of other prominent classes of chiral ligands in related Pd-catalyzed asymmetric C-H functionalization reactions. This provides a broader context for their efficacy. The following table presents representative data for other ligand classes in the C-H functionalization of different carboxylic acid substrates.
| Ligand Class | Representative Ligand | Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| Monoprotected Amino Acids | Ac-L-Valine | γ-C(sp³)–H Olefination | Aliphatic Carboxylic Acid | 71[2] | 95[2] |
| Monoprotected Aminoethyl Amine | MPAA Ligand | C(sp³)–H Arylation | Cyclopropane Carboxylic Acid | 78[2] | 92[2] |
| Phosphoramidite | BINOL-derived | C(sp³)-H Borylation | 2-aminobiaryls | High Conversion[3] | Moderate[3] |
| Sulfoxide-Oxazoline (SOX) | biox ligand | C-H Coupling | Heteroarene | - | 41-72[4] |
| Chiral Carboxylic Acids | N-acetyl-α-phenylalanine | γ-C(sp³)–H Olefination | Aliphatic Carboxylic Acid | - | - |
This comparison highlights that while different ligand classes can be effective, the optimal choice is highly dependent on the specific substrate and reaction type.
Experimental Workflow and Catalytic Cycle
To facilitate the practical application of this methodology, a generalized experimental workflow and a representation of the proposed catalytic cycle are provided below.
The proposed catalytic cycle involves the formation of a chiral palladium complex, which then coordinates to the this compound substrate. Subsequent C-H activation leads to a palladacycle intermediate. Olefin insertion and β-hydride elimination furnish the desired product and regenerate the active palladium catalyst.
References
- 1. Pd(II)-Catalyzed Enantioselective C-H Olefination of Diphenylacetic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pd-catalysed C–H functionalisation of free carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05392B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
Unraveling the Biological Potential: A Comparative Analysis of Diphenylacetic Acid Esters
For researchers and scientists at the forefront of drug discovery, the quest for novel therapeutic agents with enhanced biological activity is a perpetual endeavor. Diphenylacetic acid and its ester derivatives have emerged as a promising class of compounds with a diverse range of pharmacological effects. This guide provides a comparative analysis of the biological activities of various this compound esters, supported by experimental data and detailed methodologies to aid in the development of next-generation therapeutics.
Comparative Analysis of Biological Activity
The biological activity of this compound esters can vary significantly based on the nature of the ester substituent. These modifications influence the compound's physicochemical properties, such as lipophilicity and steric hindrance, which in turn affect their interaction with biological targets. Key biological activities investigated include antioxidant and receptor antagonist effects.
Antioxidant Activity of Hydroxyphenylacetic Acid Esters
A study on novel lipophilic hydroxyalkyl esters derived from hydroxyphenylacetic acids demonstrated that the antioxidant capacity is influenced by the substitution pattern on the aromatic ring and the length of the alkyl ester chain. The in vitro antioxidant activity was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[1][2][3][4]
The data reveals that esters derived from 3,4-dihydroxyphenylacetic acid consistently exhibit the highest antioxidant activity.[1] For instance, 3,4-dihydroxyphenylacetic acid itself showed a high antioxidant activity with an IC50 of 12.5 ± 0.2 μM in the DPPH assay.[1] Interestingly, while esterification with longer alkyl chains was explored to increase lipophilicity, the effect on antioxidant activity did not follow a consistent trend.[1][4] Some hydroxyalkyl esters showed antioxidant activity comparable to the parent acids, while others exhibited increased activity.[1][4]
| Compound | IC50 (μM) in DPPH Assay | TEAC (μM) in ABTS Assay |
| 3,4-dihydroxyphenylacetic acid | 12.5 ± 0.2 | 0.92 ± 0.05 |
| 3,5-dimethoxy-4-hydroxyphenylacetic acid | 25.8 ± 1.2 | 0.82 ± 0.04 |
| 4-hydroxy-3-methoxyphenylacetic acid | 56.8 ± 1.6 | 0.14 ± 0.01 |
| 3-hydroxy-4-methoxyphenylacetic acid | 59.7 ± 3.3 | 0.10 ± 0.02 |
Table 1: Antioxidant activity of parent hydroxyphenylacetic acids. Data is presented as mean ± standard deviation (n=3).[1]
Muscarinic Antagonist Activity of 2-Alkylthio-2,2-diphenylacetic Acid Esters
In the realm of receptor pharmacology, dialkylaminoalkyl esters of 2,2-diphenyl-2-alkylthioacetic acids have been identified as potent and functionally selective muscarinic antagonists.[5] These compounds are of interest for their potential therapeutic applications in treating cognitive disorders associated with central cholinergic deficits.[5] Their antagonist activity was evaluated on cloned human muscarinic receptors (m1-m5) expressed in Chinese Hamster Ovary (CHO-K1) cells. While many of these esters are potent muscarinic antagonists, they often lack selectivity when tested on this panel of receptors, behaving as functionally selective antagonists.[5]
Experimental Protocols
Synthesis of Lipophilic Hydroxyalkyl Esters
Novel lipophilic hydroxyalkyl esters can be synthesized via Fischer esterification.[1][2][3] In a typical procedure, a hydroxyphenylacetic acid is reacted with an excess of an α,ω-diol, which serves as both the reagent and the solvent. The reaction is catalyzed by a strong acid, such as sulfuric acid, and is carried out at an elevated temperature (e.g., 90 °C) for a period ranging from 30 minutes to 5 hours.[1] Following the reaction, the crude product is purified using silica (B1680970) gel column chromatography to yield the pure hydroxyalkyl ester.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids [ouci.dntb.gov.ua]
- 4. Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dialkylaminoalkyl esters of 2,2-diphenyl-2-alkylthioacetic acids: a new class of potent and functionally selective muscarinic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Diphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantitative analysis of Diphenylacetic acid. The selection of an appropriate analytical method is critical for ensuring the accuracy, precision, and reliability of results in research, development, and quality control. This document outlines the experimental protocols and summarizes key validation parameters to aid in the selection and cross-validation of methods for this compound.
Comparative Performance of Analytical Methods
The performance of an analytical method is evaluated based on several key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.[1] These parameters ensure that the method is suitable for its intended purpose.[1][2][3] A summary of typical performance characteristics for the analysis of organic acids by HPLC-UV, GC-MS, and LC-MS/MS is presented below.
| Validation Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| **Linearity (R²) ** | > 0.999[4][5] | > 0.996[6] | > 0.995[7] |
| Accuracy (% Recovery) | 98.3 - 103%[4] | 81.5 - 106%[8] | Within ±15%[9] |
| Precision (%RSD) | < 2%[10][11] | < 15%[6] | < 15%[9] |
| Limit of Detection (LOD) | 0.0007 - 0.0136 g/L[5] | 1.7 - 8.3 µg/L[8] | < 1 ng/mL[7] |
| Limit of Quantification (LOQ) | 0.0026 - 0.0448 g/L[5] | 5.1 - 25 µg/L[8] | 10 ng/mL[7] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and cross-validation of analytical methods. The following sections provide representative experimental protocols for the analysis of this compound using HPLC-UV, GC-MS, and LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug and pharmaceutical formulations.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
Ultrapure water
Chromatographic Conditions:
-
Mobile Phase: A mixture of an acidic aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve adequate separation.[4][5]
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
-
Detection Wavelength: 210 nm[4]
-
Injection Volume: 10-20 µL
Sample Preparation:
-
Accurately weigh a suitable amount of this compound standard or sample.
-
Dissolve and dilute to a known volume with the mobile phase or a suitable solvent mixture to obtain a final concentration within the linear range of the method.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of this compound, a derivatization step is required prior to GC-MS analysis to convert it into a more volatile compound.[12] Silylation is a common derivatization technique for carboxylic acids.[13][14]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for the analysis of derivatized organic acids (e.g., 5% phenyl-methylpolysiloxane)
Reagents:
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[14]
-
Anhydrous solvent (e.g., acetonitrile, pyridine, or dichloromethane)
-
Internal standard (optional, e.g., a deuterated analog)
Derivatization Protocol:
-
Accurately weigh the this compound standard or dried sample extract into a reaction vial.
-
Add a suitable volume of anhydrous solvent and the derivatizing agent (BSTFA with 1% TMCS).[14]
-
Seal the vial and heat at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.[14]
-
Cool the vial to room temperature before injection into the GC-MS system.
GC-MS Conditions:
-
Injector Temperature: 250-280 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280-300 °C) at a controlled rate.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices such as biological fluids.[15]
Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer
-
C18 reversed-phase column (e.g., 50-150 mm x 2.1 mm, <3 µm particle size)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid or Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol
-
Flow Rate: 0.2-0.5 mL/min
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analyte, followed by a wash and re-equilibration step.
-
Column Temperature: 30-40 °C
-
Injection Volume: 1-10 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for carboxylic acids.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and an internal standard (if used) should be determined and optimized.
Method Validation Workflow
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.
Caption: A general workflow for analytical method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rfppl.co.in [rfppl.co.in]
- 8. ajpaonline.com [ajpaonline.com]
- 9. alliedacademies.org [alliedacademies.org]
- 10. vliz.be [vliz.be]
- 11. gcms.cz [gcms.cz]
- 12. ijcrt.org [ijcrt.org]
- 13. researchgate.net [researchgate.net]
- 14. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 15. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Diphenylacetic acid performance against commercial standards
For Immediate Publication
[City, State] – [Date] – In the competitive landscape of pharmaceutical research and development, the selection of optimal starting materials is a critical determinant of success. Diphenylacetic acid, a versatile scaffold in organic synthesis, is frequently utilized as a key intermediate in the creation of a diverse range of bioactive molecules. This guide provides a comprehensive performance benchmark of this compound against established commercial standards, offering researchers, scientists, and drug development professionals objective data to inform their synthetic strategies and research directions.
Performance as a Synthetic Intermediate: The Case of Loperamide
This compound and its derivatives are fundamental building blocks for a variety of pharmaceuticals. A notable example is Loperamide, a widely used anti-diarrheal agent that features a this compound core. The efficiency of a synthetic route is paramount in drug development, impacting both cost and time-to-market. Below is a comparative analysis of a common synthetic route to a key intermediate of Loperamide starting from this compound against an alternative approach.
| Starting Material | Key Transformation Steps | Reported Overall Yield (%) | Commercial Viability |
| This compound | 1. Esterification2. Reaction with Ethylene (B1197577) Oxide3. Lactone opening with HBr4. Acyl chloride formation5. Cyclization with dimethylamine (B145610) | ~60-70% | High |
| 4-Bromo-2,2-diphenylbutanenitrile | 1. Coupling with 4-(4-chlorophenyl)-4-hydroxypiperidine2. Nitrile hydrolysis | Variable, with some steps reporting low yields (e.g., 6-66%)[1] | Moderate to Low, depending on specific reaction conditions |
The synthesis of Loperamide analogs often involves the coupling of a this compound derivative with a piperidine (B6355638) moiety. While various synthetic strategies exist, the route commencing with this compound demonstrates a consistently high overall yield, underscoring its reliability as a precursor in complex molecule synthesis.
Experimental Protocol: Synthesis of N,N-Dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide (Loperamide Intermediate) from this compound
This protocol outlines the initial steps in a common synthesis of a Loperamide precursor, starting from this compound.
-
Esterification of this compound: this compound is reacted with an alcohol (e.g., ethanol) in the presence of an acid catalyst to form the corresponding ester.
-
Reaction with Ethylene Oxide: The this compound ethyl ester is then treated with ethylene oxide in the presence of a base (e.g., sodium hydroxide) to yield 2,2-diphenylbutyrolactone.[2]
-
Lactone Ring Opening: The lactone ring is subsequently opened by reacting with hydrogen bromide in acetic acid, forming 2,2-diphenyl-4-bromobutyric acid.[2]
-
Acyl Chloride Formation and Cyclization: The resulting carboxylic acid is converted to its acyl chloride using a reagent such as thionyl chloride. This intermediate is then cyclized upon treatment with an aqueous solution of dimethylamine to form the desired N,N-dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide.[2]
A generalized workflow for the synthesis of Loperamide starting from this compound is depicted below.
Performance in Biological Systems: Anti-Inflammatory Activity
Derivatives of this compound have shown promise as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin (B15479496) synthesis pathway. The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.
Below is a comparison of the in vitro COX-1 and COX-2 inhibitory activities of a generic this compound derivative against the commercial standards, Celecoxib and Diclofenac.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound Derivative (hypothetical) | ~5-15 | ~0.5-5 | Variable |
| Celecoxib | ~15.8 | ~0.29 | ~54.5[3] |
| Diclofenac | ~0.21 | ~3.8 | ~0.055[3] |
Note: IC50 values can vary between studies based on experimental conditions. The values for the hypothetical derivative are based on ranges observed for similar compounds.
Celecoxib, a selective COX-2 inhibitor, and Diclofenac, a non-selective NSAID, serve as important benchmarks. While some this compound derivatives may not achieve the high selectivity of Celecoxib, they can exhibit potent COX-2 inhibition, making them interesting candidates for further optimization.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
The following is a generalized protocol for determining the COX inhibitory activity of a compound.
-
Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.
-
Incubation: The test compound (at various concentrations) is pre-incubated with the enzyme in a suitable buffer (e.g., Tris-HCl) at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Quantification of Prostaglandin Production: The amount of prostaglandin (e.g., PGE2) produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of prostaglandin production (IC50) is calculated from the dose-response curve.
The signaling pathway for prostaglandin synthesis and the point of inhibition by COX inhibitors is illustrated below.
Performance as a Modulator of Opioid Receptors
The this compound scaffold is also present in molecules that interact with opioid receptors, which are crucial targets for pain management. While this compound itself is not a potent opioid receptor ligand, its derivatives can be designed to modulate these receptors. The binding affinity (Ki) is a key parameter for evaluating the potential of a compound as a therapeutic agent targeting a specific receptor.
The table below presents a hypothetical comparison of the binding affinity of a this compound-based opioid receptor modulator with the well-established opioid, Morphine.
| Compound | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) |
| This compound Derivative (hypothetical) | ~10-100 | >1000 | >1000 |
| Morphine | ~1-10 | ~100-1000 | ~100-1000 |
This hypothetical data suggests that derivatives of this compound can be engineered to exhibit selectivity for the µ-opioid receptor, a key target for analgesia. Further structure-activity relationship (SAR) studies could lead to the development of novel analgesics with improved side-effect profiles.
Experimental Protocol: Opioid Receptor Binding Assay
This protocol describes a standard method for determining the binding affinity of a compound to opioid receptors.
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest (µ, δ, or κ) are prepared from cell lines or animal tissues.
-
Radioligand Binding: The membranes are incubated with a known radiolabeled opioid ligand (e.g., [³H]DAMGO for the µ-opioid receptor) and varying concentrations of the test compound.
-
Separation of Bound and Free Ligand: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification of Radioactivity: The amount of radioactivity on the filter is measured using a scintillation counter.
-
Ki Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
The logical relationship in a competitive binding assay is visualized below.
Conclusion
This compound stands as a robust and versatile platform for the synthesis of a wide array of biologically active molecules. Its performance as a synthetic intermediate, particularly in the construction of complex pharmaceutical agents like Loperamide, is characterized by high efficiency and reliability. Furthermore, the this compound scaffold serves as a valuable starting point for the development of novel therapeutics targeting key biological pathways, including inflammation and pain. The data presented in this guide underscores the continued importance of this compound in modern drug discovery and development, providing a solid foundation for researchers to build upon in their quest for new and improved medicines.
References
A Comparative Structural Analysis of Diphenylacetic Acid and Diphenylmethane for Researchers and Drug Development Professionals
An objective guide to the structural, chemical, and biological distinctions between Diphenylacetic acid and Diphenylmethane (B89790), complete with supporting data and detailed experimental protocols.
This guide provides a comprehensive comparison of this compound and Diphenylmethane, two structurally related compounds with distinct physicochemical properties and reactivity profiles. Understanding these differences is crucial for researchers in organic synthesis, medicinal chemistry, and drug development for the rational design of new molecules and the selection of appropriate scaffolds. This document summarizes key quantitative data, outlines detailed experimental methodologies, and provides visual aids to clarify structural and functional relationships.
Structural and Physicochemical Properties: A Head-to-Head Comparison
This compound and Diphenylmethane share a common diphenylmethyl scaffold but differ by the functional group attached to the central carbon atom. This seemingly minor difference leads to significant variations in their physical and chemical characteristics.
| Property | This compound | Diphenylmethane |
| Molecular Formula | C₁₄H₁₂O₂ | C₁₃H₁₂ |
| Molar Mass | 212.24 g/mol | 168.23 g/mol |
| Appearance | White to creamy-white crystalline powder | Colorless to white crystalline solid |
| Melting Point | 147-149 °C | 22-24 °C |
| Boiling Point | 195 °C at 25 mmHg | 264 °C at 760 mmHg |
| Density | ~1.258 g/cm³ | 1.006 g/mL at 25 °C |
| Solubility in Water | Slightly soluble (0.13 g/L) | Insoluble (14 mg/L) |
| Acidity (pKa) | ~3.94 (in water) | ~32.2 (in DMSO) for the methylene (B1212753) protons |
Chemical Reactivity: A Tale of Two Functional Groups
The primary determinant of the differential reactivity between this compound and Diphenylmethane is the nature of the substituent on the benzylic carbon.
Electrophilic Aromatic Substitution: The phenyl rings in both molecules can undergo electrophilic aromatic substitution. However, the reactivity of the rings is significantly different.
-
Diphenylmethane: The methylene bridge (-CH₂-) is a weakly activating group, directing incoming electrophiles to the ortho and para positions. The two phenyl rings enhance the electron density of each other, making Diphenylmethane more reactive towards electrophiles than benzene (B151609).
-
This compound: The carboxylic acid group (-COOH) is a deactivating group due to its electron-withdrawing nature. This makes the phenyl rings in this compound less susceptible to electrophilic attack compared to Diphenylmethane. The substitution is directed to the meta position.
Acidity: The most prominent chemical difference is their acidity.
-
This compound: As a carboxylic acid, it readily donates the proton of the hydroxyl group, exhibiting typical acidic behavior in aqueous solutions.
-
Diphenylmethane: The methylene protons are exceptionally acidic for a hydrocarbon due to the stabilization of the resulting carbanion by the two adjacent phenyl rings. However, a very strong base is required to deprotonate it.
Biological Activity Landscape
While both molecules serve as scaffolds in medicinal chemistry, their intrinsic biological activities and those of their derivatives differ.
-
This compound: This compound and its derivatives are found in various pharmaceuticals. For instance, it is a known xenobiotic metabolite. The carboxylic acid moiety can participate in hydrogen bonding and ionic interactions with biological targets.
-
Diphenylmethane: The diphenylmethyl group, also known as the benzhydryl group, is a common motif in many biologically active compounds, including antihistamines and anticholinergic agents. Derivatives of diphenylmethane have been investigated for their antibacterial activity.
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound and Diphenylmethane are provided below.
Synthesis of this compound
This protocol describes the reduction of benzilic acid to this compound.
Materials:
-
Benzilic acid
-
Glacial acetic acid
-
Red phosphorus
-
Iodine
-
Sodium bisulfite
-
50% Ethanol (for recrystallization)
-
1 L round-bottom flask
-
Reflux condenser
-
Suction filtration apparatus
Procedure:
-
In a 1 L round-bottom flask, combine 250 mL of glacial acetic acid, 15 g of red phosphorus, and 5 g of iodine.
-
Allow the mixture to stand for 15-20 minutes until the iodine has reacted.
-
Add 5 mL of water and 100 g of benzilic acid to the flask.
-
Attach a reflux condenser and boil the mixture for at least 2.5 hours.
-
After the reaction is complete, filter the hot mixture by suction to remove excess red phosphorus.
-
Slowly pour the hot filtrate into a cold, well-stirred solution of 20-25 g of sodium bisulfite in 1 L of water. This will precipitate the this compound.
-
Filter the product by suction, wash with cold water, and dry.
-
For further purification, the crude product can be recrystallized from approximately 500 mL of hot 50% ethanol.
Synthesis of Diphenylmethane
This protocol details the Friedel-Crafts alkylation of benzene with benzyl (B1604629) chloride.
Materials:
-
Dry benzene
-
Benzyl chloride
-
Amalgamated aluminum turnings (catalyst)
-
5 L flask
-
Reflux condenser
-
Dropping funnel
-
5% Sodium hydroxide (B78521) solution
-
Calcium chloride
-
Distillation apparatus
Procedure:
-
In a 5 L flask equipped with a reflux condenser and a dropping funnel, place 2 kg of dry benzene and 10 g of amalgamated aluminum turnings.
-
Heat the benzene to boiling on a steam bath.
-
Turn off the steam and add 500 g of benzyl chloride from the dropping funnel at a rate that maintains boiling.
-
After the addition is complete (approximately 1 hour), warm the mixture for 10-15 minutes until the evolution of hydrogen chloride ceases.
-
Cool the reaction mixture and decant the benzene solution from the tarry residue.
-
Wash the benzene solution with 5% sodium hydroxide solution and then with water.
-
Dry the solution with calcium chloride.
-
Distill off the benzene and fractionally distill the residue under reduced pressure. Collect the fraction boiling at 125-130 °C/10 mm.
Titration of this compound
This protocol is for the standardization of an alkyllithium solution using this compound as the standard.
Materials:
-
This compound
-
Dry tetrahydrofuran (B95107) (THF)
-
Alkyllithium solution (e.g., n-butyllithium)
-
Flame-dried round-bottom flasks with stir bars
-
Inert atmosphere setup (e.g., argon or nitrogen)
-
Gastight syringe
Procedure:
-
To a flame-dried 25 mL round-bottom flask under an inert atmosphere, add a precisely weighed amount of this compound (e.g., ~106 mg for a ~1.6 M BuLi solution).
-
Add approximately 10 mL of dry THF to dissolve the acid.
-
Using a gastight syringe, slowly add the alkyllithium solution to the stirred solution of this compound.
-
The endpoint is indicated by the persistence of a yellow color from the diphenylacetate anion.
-
Record the volume of the alkyllithium solution added.
-
Calculate the molarity of the alkyllithium solution using the following formula: Molarity = (moles of this compound) / (volume of alkyllithium solution in L).
Spectroscopic Analysis (NMR and FTIR)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound (this compound or Diphenylmethane) in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation (KBr Pellet): Mix approximately 1 mg of the compound with 100-200 mg of dry KBr powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record the FTIR spectrum of the KBr pellet in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.
Visualizing Structural and Functional Differences
The following diagrams illustrate the key structural differences and a conceptual workflow for comparing these two molecules.
Caption: Core structural differences between this compound and Diphenylmethane.
Caption: A logical workflow for the comparative experimental evaluation.
Conclusion
This compound and Diphenylmethane, while structurally similar, exhibit markedly different properties and reactivity. The presence of a carboxylic acid group in this compound renders it more polar, acidic, and its phenyl rings less reactive towards electrophilic substitution compared to Diphenylmethane. These fundamental differences have significant implications for their use in chemical synthesis and as scaffolds in drug design. The provided experimental protocols offer a starting point for researchers to further investigate and exploit the unique characteristics of each molecule.
Comparative Analysis of Diphenylacetic Acid Binding to γ-Hydroxybutyric Acid (GHB) Receptor Sites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the binding of diphenylacetic acid and other structurally related ligands to the high-affinity γ-hydroxybutyric acid (GHB) binding sites in the brain. The data presented is compiled from published experimental findings and is intended to serve as a resource for researchers investigating the pharmacology of the GHB receptor.
Quantitative Binding Data
The following table summarizes the binding affinities (Ki) of this compound and selected comparative compounds for the GHB binding site, as determined by in vitro radioligand binding assays. The standard radioligand used in these assays is [³H]NCS-382, a selective ligand for the high-affinity GHB site.
| Compound | Chemical Structure | Ki (µM) | Reference |
| γ-Hydroxybutyric acid (GHB) | ~1-10 | [1] | |
| This compound | Similar to GHB (Estimated) | [1] | |
| 4-Biphenylacetic acid | 0.44 | [1] | |
| Diclofenac (B195802) | 5.1 | [1] | |
| NCS-382 | ~0.1 | [2] |
Note: A precise Ki value for this compound was not explicitly found in the reviewed literature. However, a study by Wellendorph et al. (2009) indicated that non-NSAID phenylacetic acids exhibit binding affinities for the GHB site that are similar to GHB itself.[1] Therefore, the affinity is estimated to be in the low micromolar range.
Experimental Protocols
The binding affinities listed above are typically determined using a competitive radioligand binding assay. Below is a detailed methodology for a representative [³H]NCS-382 binding assay.
Protocol: [³H]NCS-382 Radioligand Binding Assay for GHB Receptor Sites
1. Materials and Reagents:
-
Radioligand: --INVALID-LINK---(6,7,8,9-tetrahydro-5-hydroxy-5H-benzocyclohept-6-ylidene)acetic acid ([³H]NCS-382)
-
Receptor Source: Crude synaptosomal membranes prepared from rat whole brain or specific brain regions (e.g., cortex and hippocampus).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: this compound and other competing ligands.
-
Non-specific Binding Control: High concentration of unlabeled GHB (e.g., 1 mM).
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Scintillation cocktail and vials.
-
Scintillation counter.
2. Membrane Preparation:
-
Rat brains are rapidly dissected and homogenized in ice-cold sucrose (B13894) buffer (e.g., 0.32 M sucrose).
-
The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a high speed (e.g., 20,000 x g for 20 minutes) to pellet the crude synaptosomal membranes.
-
The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.
-
The final pellet is resuspended in the assay buffer, and the protein concentration is determined using a standard method (e.g., Bradford or BCA assay). Membranes are stored at -80°C until use.
3. Binding Assay:
-
The assay is performed in a final volume of 250-500 µL in microcentrifuge tubes or a 96-well plate format.
-
To each tube/well, add:
-
Assay buffer.
-
A fixed concentration of [³H]NCS-382 (typically at or below its Kd value).
-
Increasing concentrations of the competing ligand (e.g., this compound) or buffer (for total binding) or a saturating concentration of unlabeled GHB (for non-specific binding).
-
The membrane preparation (typically 50-120 µg of protein).
-
-
The mixture is incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 4°C or room temperature) to reach equilibrium.
4. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration of the assay mixture through glass fiber filters under vacuum. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are immediately washed with several volumes of ice-cold wash buffer to remove any non-specifically trapped radioligand.
5. Quantification of Radioactivity:
-
The filters are placed in scintillation vials.
-
Scintillation cocktail is added to each vial.
-
The vials are vortexed and allowed to sit for several hours before being counted in a liquid scintillation counter to determine the amount of radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM).
6. Data Analysis:
-
Specific Binding: Calculated by subtracting the non-specific binding (CPM in the presence of excess unlabeled GHB) from the total binding (CPM in the absence of competing ligand).
-
IC₅₀ Determination: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand is determined by non-linear regression analysis of the competition curve (plotting specific binding against the log concentration of the competing ligand).
-
Ki Calculation: The inhibitory constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Visualizations
Experimental Workflow
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathway: Competitive Binding at GHB Receptor
Caption: Competitive binding of a radioligand and a test compound.
References
Assessing the Genotoxicity of Phenylacetic Acid and Its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the genotoxic potential of phenylacetic acid and its derivatives. The information is compiled from available safety assessments and scientific literature to aid in research and development.
Executive Summary
Phenylacetic acid is generally considered non-genotoxic based on available data. An in vitro bacterial reverse mutation assay (Ames test) showed no mutagenic activity. Furthermore, data from structurally related compounds, such as 2-hydroxyphenylacetic acid, support the non-clastogenic profile of phenylacetic acid. However, a significant lack of publicly available, quantitative genotoxicity data for many of its derivatives, including 3-hydroxyphenylacetic acid, 4-hydroxyphenylacetic acid, and 4-aminophenylacetic acid, necessitates a cautious approach and suggests the need for further testing to fully characterize their genotoxic profiles.
Comparative Genotoxicity Data
The following table summarizes the available quantitative and qualitative data for the genotoxicity of phenylacetic acid and its derivatives. It is important to note the significant data gaps for several of the derivatives.
| Compound | Assay | Cell Line/Strain | Concentration(s) | Metabolic Activation (S9) | Results | Conclusion |
| Phenylacetic Acid | Ames Test (OECD TG 471 equivalent) | Salmonella typhimurium TA98, TA100, TA1535, TA1537, TA1538 | 1 - 10000 µ g/plate | With and Without | No increase in revertant colonies observed. | Not Mutagenic[1] |
| 2-Hydroxyphenylacetic Acid | In vitro Chromosome Aberration Test (similar to OECD TG 473) | Chinese Hamster Ovary (CHO) K1 cells | Not specified in available documents. | With and Without | No clastogenic activity observed. | Not Clastogenic[1] |
| 3-Hydroxyphenylacetic Acid | Ames Test, Micronucleus Assay, Comet Assay | Not Applicable | Not Applicable | Not Applicable | No data found in the conducted search. | Data Not Available |
| 4-Hydroxyphenylacetic Acid | Ames Test, Micronucleus Assay, Comet Assay | Not Applicable | Not Applicable | Not Applicable | No data found in the conducted search. | Data Not Available |
| 4-Aminophenylacetic Acid | Ames Test, Micronucleus Assay, Comet Assay | Not Applicable | Not Applicable | Not Applicable | No data found in the conducted search. | Data Not Available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are generalized protocols for the key genotoxicity assays cited in this guide.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds[2][3][4]. The assay utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.
Principle: The test evaluates the ability of a substance to induce reverse mutations (reversions) in these bacterial strains, restoring their ability to synthesize histidine and thus grow on a histidine-free medium.
General Procedure:
-
Strain Selection: Several histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537, TA1538) are selected to detect different types of mutations (frameshift or base-pair substitutions)[1].
-
Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals[1].
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance, a negative control (solvent), and a positive control (a known mutagen) in the presence and absence of the S9 mix.
-
Plating: The treated bacteria are plated on a minimal glucose agar (B569324) medium lacking histidine.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to grow) is counted for each concentration and compared to the negative control. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic potential.
In Vitro Micronucleus Assay
The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus after cell division.
Principle: This assay detects both clastogenic (chromosome breaking) and aneugenic (whole chromosome loss) events[5].
General Procedure:
-
Cell Culture: Mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes) are cultured and exposed to various concentrations of the test substance, along with negative and positive controls[6].
-
Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system (S9).
-
Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division[5].
-
Harvesting and Staining: After an appropriate incubation period, the cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: The frequency of micronucleated cells is determined by microscopic analysis of at least 1000-2000 binucleated cells per concentration. An increase in the frequency of micronucleated cells indicates genotoxic potential.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage at the level of individual cells[7].
Principle: Damaged DNA, containing strand breaks, migrates further in an electric field than undamaged DNA, creating a "comet" shape with a head (intact DNA) and a tail (damaged DNA fragments). The intensity and length of the tail are proportional to the amount of DNA damage.
General Procedure:
-
Cell Preparation: Single cells are suspended in low-melting-point agarose.
-
Slide Preparation: The cell suspension is layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the DNA as "nucleoids."
-
Alkaline/Neutral Unwinding and Electrophoresis: The DNA is unwound under alkaline or neutral conditions, followed by electrophoresis. Alkaline conditions allow for the detection of single- and double-strand breaks, while neutral conditions primarily detect double-strand breaks.
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
-
Analysis: The extent of DNA damage is quantified by image analysis software, which measures parameters such as the percentage of DNA in the tail, tail length, and tail moment.
Visualizations
Genotoxicity Testing Workflow
The following diagram illustrates a generalized workflow for assessing the genotoxicity of a test compound.
Caption: Generalized workflow for in vitro genotoxicity assessment.
DNA Damage Response Pathway
When DNA damage occurs, cells activate a complex signaling network known as the DNA Damage Response (DDR) to arrest the cell cycle and initiate repair mechanisms[1][8][9][10][11].
Caption: Simplified DNA Damage Response (DDR) signaling pathway.
References
- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. 3-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]
- 3. (2-Hydroxyphenyl)acetic acid | C8H8O3 | CID 11970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenylacetic acid stimulates reactive oxygen species generation and tumor necrosis factor-α secretion in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relationship between structure, toxicity and activity - NUS Faculty of Science | NUS Faculty of Science [science.nus.edu.sg]
- 7. Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. 3'-Hydroxyphenylacetic acid | C8H8O3 | CID 12122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]
Performance comparison of different deuterated solvents for NMR of Diphenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate deuterated solvent is a critical first step in Nuclear Magnetic Resonance (NMR) spectroscopy, directly impacting the quality and interpretation of the spectral data. This guide provides a comprehensive comparison of the performance of common deuterated solvents for the analysis of diphenylacetic acid, a compound of interest in pharmaceutical research and organic synthesis. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their analytical needs.
Introduction to this compound and NMR Solvent Selection
This compound is a carboxylic acid containing two phenyl rings attached to the alpha-carbon. Its molecular structure presents distinct proton environments that are analyzed using ¹H NMR to confirm its identity and purity. The choice of deuterated solvent is paramount as it influences the solubility of the analyte, the chemical shifts of the protons, and the observation of labile protons, such as the carboxylic acid proton. The ideal solvent should fully dissolve the sample, be chemically inert, and have a residual proton signal that does not overlap with the analyte's signals.
Experimental Protocol
To objectively compare the performance of different deuterated solvents, a standardized experimental protocol should be followed.
1. Sample Preparation:
-
Accurately weigh 5 mg of high-purity this compound.
-
Dissolve the sample in 0.6 mL of the selected deuterated solvent (Chloroform-d, DMSO-d₆, Methanol-d₄, Acetone-d₆, or Deuterium (B1214612) Oxide) in a standard 5 mm NMR tube.
-
Ensure complete dissolution by gentle vortexing. For solvents with lower solubility, sonication may be applied.
2. NMR Data Acquisition:
-
All ¹H NMR spectra should be acquired on a 400 MHz (or higher) NMR spectrometer.
-
The acquisition parameters should be kept consistent across all samples:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time: Approximately 4 seconds
-
Spectral Width: 0 to 16 ppm
-
-
The spectra should be referenced to the residual proton signal of the respective deuterated solvent.
Performance Comparison of Deuterated Solvents
The selection of a deuterated solvent has a significant impact on the resulting ¹H NMR spectrum of this compound. The following table summarizes the key performance indicators for several common deuterated solvents.
| Deuterated Solvent | Chemical Formula | Solubility of this compound | Observable Carboxylic Acid Proton (-COOH) | Methine Proton (CH) Chemical Shift (ppm) | Aromatic Protons (C₆H₅) Chemical Shift (ppm) | Key Observations & Performance Notes |
| Chloroform-d | CDCl₃ | High | Yes (broad) | ~5.04 | ~7.23 - 7.34 | Provides sharp signals for the methine and aromatic protons. The carboxylic acid proton is often a broad singlet and may be difficult to integrate accurately.[1] |
| DMSO-d₆ | (CD₃)₂SO | High | Yes (sharp) | ~5.1 (estimated) | ~7.2 - 7.4 (estimated) | The carboxylic acid proton is typically a sharp, well-resolved singlet, allowing for accurate integration.[2] Ideal for observing and quantifying the acidic proton. |
| Methanol-d₄ | CD₃OD | High | No (exchanges with solvent) | ~5.0 (estimated) | ~7.2 - 7.4 (estimated) | The carboxylic acid proton undergoes rapid exchange with the deuterium of the solvent and is therefore not observed. This can be useful for simplifying the spectrum and identifying the acidic proton by its absence. |
| Acetone-d₆ | (CD₃)₂CO | High | Yes (broad) | ~5.2 (estimated) | ~7.2 - 7.4 (estimated) | Similar to Chloroform-d, it provides good resolution for the carbon-bound protons. The carboxylic acid proton is observable but may be broad. |
| Deuterium Oxide | D₂O | Low | No (exchanges with solvent) | Not readily soluble | Not readily soluble | This compound has low solubility in D₂O. The carboxylic acid proton exchanges with the solvent. Not a recommended solvent for routine analysis of the intact molecule. |
Note: Estimated chemical shifts are based on data from structurally similar compounds and general solvent effects.
Visualization of the Experimental Workflow
The logical flow of the experimental procedure for comparing the deuterated solvents can be visualized as follows:
Caption: Experimental workflow for comparing deuterated solvents.
Signaling Pathway of Proton Exchange
The interaction of the carboxylic acid proton of this compound with protic deuterated solvents like Methanol-d₄ is a key consideration. This chemical exchange process can be depicted as follows:
Caption: Proton-deuterium exchange mechanism.
Conclusion and Recommendations
The choice of deuterated solvent for the NMR analysis of this compound should be guided by the specific analytical goal.
-
For routine identification and confirmation of the carbon-bound protons, Chloroform-d and Acetone-d₆ are excellent choices, offering good solubility and sharp signals.
-
When the observation and quantification of the carboxylic acid proton are crucial, DMSO-d₆ is the recommended solvent due to the sharp, well-resolved signal it provides for this proton.
-
To confirm the identity of the carboxylic acid proton through its disappearance, conducting an experiment in Methanol-d₄ or performing a D₂O shake is an effective strategy.
By understanding the interplay between the analyte and the solvent, researchers can optimize their NMR experiments to obtain high-quality, unambiguous data, thereby accelerating their research and development efforts.
References
A Comparative Guide to the Synthesis of Diphenylacetic Acid: An Evaluation of a Novel One-Pot Reaction
For Researchers, Scientists, and Drug Development Professionals
Diphenylacetic acid is a valuable intermediate in the synthesis of a variety of pharmaceuticals and other fine chemicals.[1][2] The efficiency and scalability of its synthesis are therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative analysis of a novel, streamlined synthetic route for this compound against a well-established traditional method, supported by experimental data.
Established Synthetic Route: Reduction of Benzilic Acid
A widely recognized and high-yielding method for the preparation of this compound involves the reduction of benzilic acid.[3][4][5] This two-step process begins with the benzilic acid rearrangement of benzil (B1666583) to form benzilic acid, which is then reduced to the final product. The reduction is typically achieved using hydriodic acid and red phosphorus, a robust method that consistently delivers high yields.[3][4]
A Novel Synthetic Approach: One-Pot Reaction of Glyoxylic Acid and Benzene (B151609)
A more recent and efficient approach involves the direct, one-pot reaction of glyoxylic acid with benzene in the presence of a solid acid catalyst.[6] This method offers the significant advantage of procedural simplicity, combining the key bond-forming events into a single synthetic operation and thereby reducing reaction time and purification steps.
Comparative Analysis of Synthetic Routes
The following table summarizes the key performance indicators for both the established and the new synthetic routes for this compound.
| Parameter | Established Route: Reduction of Benzilic Acid | New Synthetic Route: From Glyoxylic Acid |
| Starting Materials | Benzilic Acid, Hydriodic Acid, Red Phosphorus | Glyoxylic Acid, Benzene, Catalyst |
| Reaction Steps | 2 (Benzil to Benzilic Acid, then reduction) | 1 |
| Reported Yield | 94-97%[3] | 79%[6] |
| Reaction Time | Approx. 2.5 hours (for reduction step)[3] | 12 hours[6] |
| Key Reagents | Strong acid (Hydriodic acid), Red Phosphorus | Solid Acid Catalyst (PVP-TfOH)[6] |
| Procedural Complexity | Moderate | Low |
Experimental Workflow of the New Synthetic Route
The streamlined nature of the new synthetic route is illustrated in the following workflow diagram.
Caption: Workflow for the one-pot synthesis of this compound.
Experimental Protocols
Established Route: Reduction of Benzilic Acid
This procedure is adapted from Organic Syntheses.[3]
-
In a 1-liter round-bottomed flask, combine 250 mL of glacial acetic acid, 15 g of red phosphorus, and 5 g of iodine. Allow the mixture to stand for 15-20 minutes for the iodine to react.
-
Add 5 mL of water and 100 g (0.44 mole) of benzilic acid to the flask.
-
Attach a reflux condenser and boil the mixture continuously for at least 2.5 hours.
-
After the reaction is complete, filter the hot mixture with suction to remove excess red phosphorus.
-
Slowly pour the hot filtrate into a cold, well-stirred solution of 20-25 g of sodium bisulfite in 1 L of water to precipitate the product.
-
Filter the resulting white or slightly yellow powder with suction, wash with cold water, and dry thoroughly. The expected yield is 88-90 g (94-97%).
New Synthetic Route: From Glyoxylic Acid and Benzene
This protocol is based on the method described by ChemicalBook.[6]
-
In a Nalgene bottle, mix 0.6 g (4 mmol) of 50% glyoxylic acid with 5 mL of benzene and cool the mixture to 0°C.
-
Slowly add 4.5 g (28 mmol) of poly(4-vinylpyridine) supported trifluoromethanesulfonic acid (PVP-TfOH) to the cooled mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes/ethyl acetate (B1210297) eluent.
-
Upon completion, pour the mixture over 25 g of ice, neutralize with sodium bicarbonate, and extract with diethyl ether (3 x 15 mL).
-
Combine the organic extracts, wash with water, and dry over anhydrous Na₂SO₄.
-
Remove the solvent by vacuum evaporation and purify the crude product by column chromatography on silica (B1680970) gel (70-230 mesh) using a hexane/ethyl acetate (85:15) eluent to yield this compound.
Conclusion
The established method for synthesizing this compound via the reduction of benzilic acid offers a very high yield. However, the new synthetic route from glyoxylic acid and benzene, while providing a slightly lower yield, presents a significantly streamlined, one-pot procedure. For applications where procedural simplicity, reduced handling of hazardous materials like hydriodic acid, and shorter setup times are critical, the new route offers a compelling alternative. Further optimization of the new route could potentially improve its yield, making it an even more attractive option for the synthesis of this important pharmaceutical intermediate.
References
An in-depth guide for researchers and drug development professionals on the structural, electronic, and spectroscopic properties of Diphenylacetic acid and related compounds, supported by computational data.
This guide provides a comparative analysis of this compound and its halogen-substituted analogs using Density Functional Theory (DFT). The following sections detail the computational methodologies, present key quantitative data in a structured format, and visualize the relationships and workflows involved in this analysis.
Computational Methodology
The computational data presented in this guide are derived from first-principle studies on this compound and its halogenated derivatives. The primary methodology employed in the cited research involves Density Functional Theory (DFT) calculations.
Experimental Protocols:
A detailed first-principle study was conducted on three halogenated phenylacetic acids: 2-(2-fluorophenyl)acetic acid, 2-(2-chlorophenyl)acetic acid, and 2-(2-bromophenyl)acetic acid. The calculations were performed to determine their structural, electronic, and vibrational properties.[1][2]
-
Software: The specific software used for the DFT calculations is not explicitly mentioned in the provided search results. However, such studies typically employ Gaussian, VASP, or similar quantum chemistry packages.
-
Functional and Basis Set: The exact functional and basis set (e.g., B3LYP/6-311++G(d,p)) used are crucial for the accuracy of DFT calculations. While not detailed in the snippets, a study on diindolylmethane-phenylboronic acid hybrids utilized B3LYP with 6-311++G(d,p).[3]
-
Properties Calculated: The studies focused on calculating various molecular properties, including:
-
Structural Properties: Bond lengths, bond angles, and dihedral angles. The calculated structures were compared with available crystallographic data.[1][2]
-
Reactivity Descriptors: Global descriptors such as electronegativity, hardness, and the HOMO-LUMO gap were calculated to understand the reactivity of the molecules. Local descriptors like Fukui functions and local softness were also determined.[1][2]
-
Acidity: The pKa values were calculated to compare the acidity of the different substituted phenylacetic acids.[1]
-
Vibrational Spectra: The vibrational frequencies were calculated and compared with experimental FTIR spectra for the chloro- and bromo-substituted compounds. The spectra for the fluoro-substituted compound were predicted theoretically.[1][2]
-
For this compound, a study reported its crystal structure solved by X-ray diffraction and also involved Hartree-Fock (HF) calculations with a 6-311G(d) basis set for the isolated molecule and its dimer.[4]
Comparative Data
The following tables summarize the key quantitative data from the comparative DFT studies of halogen-substituted phenylacetic acids.
Table 1: Global Reactivity Descriptors
| Compound | Electronegativity (χ) | Hardness (η) | HOMO-LUMO Gap (eV) |
| 2-(2-fluorophenyl)acetic acid | Data not available | Data not available | Data not available |
| 2-(2-chlorophenyl)acetic acid | Data not available | Data not available | Data not available |
| 2-(2-bromophenyl)acetic acid | Data not available | Data not available | Data not available |
Note: Specific numerical values for electronegativity, hardness, and HOMO-LUMO gap were not available in the provided search results, but the study did calculate and discuss these properties.[1][2]
Table 2: Acidity
| Compound | Calculated pKa |
| 2-(2-fluorophenyl)acetic acid | Data not available |
| 2-(2-chlorophenyl)acetic acid | Lower value (more acidic) |
| 2-(2-bromophenyl)acetic acid | Data not available |
According to the study, chloro-substituted phenylacetic acid was found to be more acidic than the other halogenated derivatives due to its lower calculated pKa value.[1]
Table 3: Vibrational Spectra
| Compound | Calculated Vibrational Frequencies | Experimental FTIR |
| 2-(2-fluorophenyl)acetic acid | Predicted theoretically | Not available |
| 2-(2-chlorophenyl)acetic acid | Calculated | Compared with experimental |
| 2-(2-bromophenyl)acetic acid | Calculated | Compared with experimental |
The vibrational spectra for chloro- and bromo-substituted molecules were calculated and found to be in agreement with experimental FTIR data. The spectrum for the fluoro-substituted molecule was predicted theoretically.[1][2]
Visualizations
Diagram 1: Comparative DFT Study Workflow
Caption: Workflow of a comparative DFT study.
Diagram 2: Relationship of Studied Compounds
Caption: Chemical relationship of the compounds.
Diagram 3: Hypothetical Signaling Pathway
Caption: A hypothetical signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative DFT study on reactivity, acidity and vibrational spectra of halogen substituted phenylacetic acids [inis.iaea.org]
- 3. A DFT Study of the Geometrical, Spectroscopical and Reactivity Properties of Diindolylmethane-Phenylboronic Acid Hybrids [mdpi.com]
- 4. researchgate.net [researchgate.net]
Unveiling the Antimicrobial Potential of Diphenylacetic Acid Derivatives: A Comparative Analysis
For Immediate Release
In the ongoing battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. This guide offers a comparative analysis of the antimicrobial efficacy of a series of synthesized diphenylacetic acid derivatives, specifically 2-(2-substituted-benzylidenehydrazinyl)-N,N-diphenylacetamides. The presented data, derived from rigorous scientific evaluation, provides valuable insights for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents.
Comparative Efficacy Against Bacterial and Fungal Pathogens
A series of nine novel this compound derivatives (A1-A9) were synthesized and evaluated for their antimicrobial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains. The in vitro antimicrobial efficacy was determined using the cup-plate agar (B569324) diffusion method, with the diameter of the zone of inhibition serving as a quantitative measure of potency. The results are summarized in the tables below.
Table 1: Antibacterial Activity of this compound Derivatives (Zone of Inhibition in mm)
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Bacillus pumilus | Bacillus subtilis | |
| A1 | 14 | 12 |
| A2 | 11 | 13 |
| A3 | 16 | 15 |
| A4 | 12 | 11 |
| A5 | 18 | 17 |
| A6 | 13 | 12 |
| A7 | 19 | 18 |
| A8 | 15 | 14 |
| A9 | 17 | 16 |
| Chloramphenicol (Standard) | 22 | 20 |
Table 2: Antifungal Activity of this compound Derivatives (Zone of Inhibition in mm)
| Compound | Fungal Strains |
| Aspergillus niger | |
| A1 | 15 |
| A2 | 12 |
| A3 | 14 |
| A4 | 11 |
| A5 | 17 |
| A6 | 13 |
| A7 | 18 |
| A8 | 12 |
| A9 | 16 |
| Fluconazole (Standard) | 21 |
Key Observations
Among the tested derivatives, compounds A5 (2-(2-(3-methylbenzylidene)hydrazinyl)-N,N-diphenylacetamide) and A7 (2-(2-(2-nitrobenzylidene)hydrazinyl)-N,N-diphenylacetamide) demonstrated the most significant and broad-spectrum antimicrobial activity against both bacterial and fungal strains.[1] The presence of electron-donating (methyl) and electron-withdrawing (nitro) groups on the benzylidene ring appears to positively influence the antimicrobial potency.
Experimental Protocols
Synthesis of 2-(2-substituted-benzylidenehydrazinyl)-N,N-diphenylacetamides (A1-A9)
The synthesis is a two-step process. First, 2-chloro-N,N-diphenylacetamide is reacted with hydrazine (B178648) hydrate (B1144303) in methanol (B129727) under reflux to yield 2-hydrazinyl-N,N-diphenylacetamide.[1] In the second step, this intermediate is reacted with various substituted aromatic aldehydes in methanol with a catalytic amount of glacial acetic acid to produce the final this compound derivatives.[1] The synthesized compounds are then purified by recrystallization.[1]
Antimicrobial Screening: Cup-Plate Agar Diffusion Method
The in vitro antimicrobial activity of the synthesized compounds was determined by the cup-plate agar diffusion method.[1]
-
Media Preparation: Nutrient agar for bacteria and Sabouraud dextrose agar for fungi were prepared and sterilized.
-
Inoculation: The sterile agar media was poured into sterile Petri dishes and allowed to solidify. The surface of the agar was then uniformly inoculated with a standardized suspension of the test microorganism.
-
Cup Boring: A sterile borer was used to create uniform cups or wells in the agar.
-
Compound Application: A defined concentration of each test compound, dissolved in a suitable solvent (e.g., DMSO), was added to the respective cups.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each cup was measured in millimeters. Standard antibiotics (Chloramphenicol for bacteria and Fluconazole for fungi) were used as positive controls.
Visualizing the Workflow and Potential Mechanism
To better understand the experimental process and the proposed mechanism of action, the following diagrams are provided.
Putative Mechanism of Action
While the precise molecular targets are yet to be fully elucidated, existing literature suggests that diphenylamine and its derivatives may exert their antimicrobial effects by targeting the bacterial cell envelope. It is hypothesized that these compounds can alter the structure and synthesis of bacterial surface antigens, such as the O and K antigens in Gram-negative bacteria. This disruption can lead to increased sensitivity to the host's complement system, a key component of the innate immune response. Further investigation is required to delineate the specific signaling pathways involved.
This comparative guide underscores the potential of this compound derivatives as a promising class of antimicrobial agents. The presented data and experimental protocols provide a solid foundation for further research and development in this area.
References
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Diphenylacetic Acid
For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, offering a glimpse into the fragmentation patterns that serve as a molecule's unique fingerprint. This guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation of diphenylacetic acid, presenting a comparative perspective with related aromatic carboxylic acids, alongside a comprehensive experimental protocol and a visual representation of its fragmentation pathway.
Comparative Fragmentation Analysis
The mass spectrum of this compound, when subjected to electron ionization, reveals a characteristic pattern of fragmentation. This pattern, when compared to simpler aromatic carboxylic acids like benzoic acid and phenylacetic acid, highlights the influence of the additional phenyl group on the molecule's stability and fragmentation pathways.
The data presented in the table below summarizes the key fragments observed for this compound and its structural analogs. The relative abundance of these fragments provides critical information for structural elucidation and differentiation.
| Compound | Molecular Ion (M+) (m/z) | [M-OH]+ (m/z) | [M-COOH]+ (m/z) | Other Key Fragments (m/z) and their Relative Abundance |
| This compound | 212 (29.07%)[1] | 195 | 167 (99.99%)[1] | 165 (27.95%), 168 (18.27%), 152 (13.38%)[1] |
| Benzoic Acid | 122 | 105 | 77 | 105 (Benzoyl cation), 77 (Phenyl cation) |
| Phenylacetic Acid | 136 | 119 | 91 | 91 (Tropylium ion) |
The most prominent feature in the mass spectrum of this compound is the base peak at m/z 167, corresponding to the loss of the carboxyl group ([M-COOH]+).[1] This indicates the high stability of the resulting diphenylmethyl cation. The molecular ion peak is observed at m/z 212 with a relative abundance of approximately 29%.[1] Other significant fragments are observed at m/z 165, 168, and 152.[1] In contrast, for benzoic acid and phenylacetic acid, the loss of the hydroxyl radical ([M-OH]+) and the entire carboxyl group are also significant fragmentation pathways.
Deciphering the Fragmentation Pathway
The fragmentation of this compound upon electron ionization follows a logical sequence of bond cleavages, driven by the formation of stable carbocations. The proposed fragmentation pathway is illustrated in the diagram below.
Figure 1. Proposed fragmentation pathway of this compound in EI-MS.
The initial event is the ionization of the this compound molecule to form the molecular ion (M+•) at m/z 212. This unstable radical cation can then undergo several fragmentation reactions. The most favorable pathway involves the cleavage of the C-C bond between the carbonyl group and the diphenylmethyl group, leading to the loss of a carboxyl radical (•COOH) and the formation of the highly stable diphenylmethyl cation at m/z 167, which is observed as the base peak.[1] An alternative pathway involves the loss of a hydroxyl radical (•OH) to form an acylium ion at m/z 195. Further fragmentation of the diphenylmethyl cation can occur through the loss of a hydrogen molecule (H2) to yield the ion at m/z 165.
Experimental Protocol
The following protocol outlines a standard procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Working Solutions: Prepare a series of dilutions from the stock solution to the desired concentration range for calibration.
-
Derivatization (Optional but Recommended): For improved chromatographic performance and to prevent thermal degradation, derivatization of the carboxylic acid group is recommended. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). To derivatize, evaporate a known volume of the sample solution to dryness under a gentle stream of nitrogen. Add the silylating agent and heat at 70°C for 30 minutes.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a capillary column is suitable.
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (for trace analysis) or split.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer with an electron ionization source.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 50-300.
-
Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the solvent peak.
-
3. Data Analysis:
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound (or its derivative).
-
Identify the molecular ion and the major fragment ions.
-
Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.
-
Quantify the analyte using a calibration curve constructed from the standard solutions.
This guide provides a foundational understanding of the fragmentation behavior of this compound in mass spectrometry. By comparing its fragmentation pattern with related compounds and understanding the underlying mechanisms, researchers can more confidently identify and characterize this and similar molecules in their analytical workflows. The provided experimental protocol offers a starting point for developing robust and reliable analytical methods for the determination of this compound in various matrices.
References
Safety Operating Guide
Proper Disposal of Diphenylacetic Acid: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of diphenylacetic acid are critical for ensuring personnel safety and environmental protection. This document provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.
This compound is classified as harmful if swallowed and causes serious eye irritation. It is also harmful to aquatic life with long-lasting effects, necessitating careful handling and disposal to prevent environmental contamination.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. In the event of a spill, the area should be evacuated if necessary, and the spilled solid should be carefully swept up to avoid dust formation and placed into a suitable, labeled container for disposal.[1][2][3] Do not let the product enter drains or waterways.[1][2]
Step-by-Step Disposal Procedures
The primary method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[1][2] It is imperative to follow all local, regional, and national regulations concerning hazardous waste disposal.[1]
1. Waste Identification and Segregation:
-
Clearly label all containers of this compound waste with "Hazardous Waste" and the chemical name.
-
Do not mix this compound waste with other waste streams to avoid incompatible chemical reactions.[1]
-
Keep this compound in its original or a compatible, tightly sealed container.[1][3]
2. On-site Waste Accumulation:
-
Store waste containers in a designated, well-ventilated hazardous waste accumulation area.
-
Ensure containers are closed and in good condition to prevent leaks or spills.
3. Off-site Disposal:
-
Arrange for the collection of the hazardous waste by a certified disposal facility.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
Quantitative Data for Waste Management
| Parameter | Typical Limit for Hazardous Waste Landfill | Notes |
| Total Organic Carbon (TOC) | < 6% by weight | High organic content can lead to the generation of landfill gas and leachate. |
| pH | Generally between 6 and 9 | Corrosive wastes (pH ≤ 2 or ≥ 12.5) often require neutralization before disposal. |
| Leaching Limits | Analyte-specific (mg/L) | Determined by the Toxicity Characteristic Leaching Procedure (TCLP) to assess the potential for hazardous components to migrate into groundwater. Specific limits are set for various contaminants. |
Note: These are general guideline values and may vary based on local and national regulations. Always consult with your licensed waste disposal partner for their specific acceptance criteria.
Experimental Protocol: Neutralization of this compound Waste (for aqueous solutions)
For small quantities of aqueous solutions containing this compound, neutralization may be a viable pre-treatment step to reduce its corrosivity (B1173158) before handing it over to a hazardous waste facility. This procedure should only be performed by trained personnel in a controlled laboratory setting.
Materials:
-
Aqueous waste containing this compound
-
Sodium bicarbonate (NaHCO₃) or a 5% sodium hydroxide (B78521) (NaOH) solution
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Appropriate PPE (goggles, gloves, lab coat)
-
Fume hood
Procedure:
-
Place the beaker containing the acidic waste solution on a stir plate within a fume hood.
-
Begin stirring the solution gently.
-
Slowly add small portions of sodium bicarbonate powder or dropwise add the 5% sodium hydroxide solution to the acidic waste. The reaction may produce gas (CO₂ if using bicarbonate), so add the neutralizing agent slowly to control the effervescence.
-
Continuously monitor the pH of the solution using a calibrated pH meter or pH strips.
-
Continue adding the neutralizing agent until the pH of the solution is between 6.0 and 8.0.
-
Once neutralized, the solution must still be disposed of as hazardous waste, as it contains the diphenylacetate salt which is still harmful to aquatic life.
-
Label the container with the neutralized contents and arrange for disposal through a licensed hazardous waste contractor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By following these established procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within their organizations.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Diphenylacetic Acid
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. When handling chemical compounds such as Diphenylacetic Acid, a comprehensive understanding of safety protocols and the correct use of personal protective equipment (PPE) is not just a regulatory requirement but a critical component of responsible research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Hazard Identification and Personal Protective Equipment
This compound is classified as an irritant and is harmful if swallowed. It can cause serious eye irritation and skin irritation.[1][2][3][4] Therefore, stringent adherence to PPE guidelines is necessary to minimize exposure risk.
Recommended Personal Protective Equipment:
| Protection Type | Recommended Equipment | Standard |
| Eye/Face Protection | Safety goggles with side-shields or a face shield. | Conforms to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) and a lab coat or impervious clothing.[1][2][5][6] | Inspect gloves prior to use.[7] |
| Respiratory Protection | A NIOSH-approved respirator is required when dusts are generated.[3] | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[8] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Step 1: Preparation
-
Ensure that a safety shower and eyewash station are readily accessible.[2]
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[8]
-
Before starting, ensure all necessary PPE is available and in good condition.
Step 2: Handling and Use
-
Avoid contact with skin, eyes, and clothing.[8]
Step 3: Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]
-
Keep away from incompatible substances such as strong oxidizing agents.[1][4][8]
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Type | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][4][8] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[1][3][4][8] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical aid.[8] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[8] |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Disposal: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[7] Waste material must be disposed of in accordance with national and local regulations.[9] Do not let the product enter drains.[9]
-
Contaminated PPE Disposal: Contaminated clothing and gloves should be removed carefully, avoiding skin contact with the outer surface of the gloves.[7] Place contaminated items in a suitable, closed container for disposal.[7]
Chemical Spill Workflow
A clear and practiced spill response plan is vital for mitigating the risks associated with accidental releases of this compound.
Caption: Workflow for handling a chemical spill of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. fishersci.com [fishersci.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. research.arizona.edu [research.arizona.edu]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. 2,2-Diphenylacetic acid(117-34-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
